Product packaging for (R)-N-Boc-2-morpholinecarbaldehyde(Cat. No.:CAS No. 913642-85-0)

(R)-N-Boc-2-morpholinecarbaldehyde

Cat. No.: B1586803
CAS No.: 913642-85-0
M. Wt: 215.25 g/mol
InChI Key: LWKMTSRRGUVABD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-N-Boc-2-morpholinecarbaldehyde is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B1586803 (R)-N-Boc-2-morpholinecarbaldehyde CAS No. 913642-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKMTSRRGUVABD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364018
Record name (R)-N-Boc-2-morpholinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913642-85-0
Record name (R)-N-Boc-2-morpholinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (2R)-2-formylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-N-Boc-2-morpholinecarbaldehyde: A Keystone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of medicinal chemistry, the demand for versatile, stereochemically defined building blocks is paramount. (R)-N-Boc-2-morpholinecarbaldehyde has emerged as a critical reagent, prized for its unique combination of a privileged morpholine scaffold and a synthetically tractable aldehyde functionality. This guide provides an in-depth technical overview of this compound, intended to equip researchers and drug development professionals with the essential knowledge for its effective application. We will delve into its core properties, provide a field-tested synthetic protocol with mechanistic insights, explore its diverse applications, and outline crucial safety considerations, all grounded in authoritative references.

Core Compound Identification and Properties

Precise identification of chemical entities is the bedrock of reproducible science and regulatory compliance. This compound is a chiral molecule whose utility is intrinsically linked to its defined stereochemistry.

  • Chemical Name: tert-butyl (2R)-2-formylmorpholine-4-carboxylate[1]

  • Common Synonyms: (R)-4-Boc-2-morpholinecarbaldehyde, (R)-tert-butyl 2-formylmorpholine-4-carboxylate[1]

  • CAS Number: 913642-85-0[1][2][3][4]

It is worth noting that while 913642-85-0 is the most frequently cited CAS number for the (R)-enantiomer, other CAS numbers may be encountered in various databases or for related racemic or isomeric forms. Diligence in verifying the specific enantiomer via supplier documentation is always recommended.

Physicochemical Data

A comprehensive understanding of the compound's physical and chemical properties is crucial for designing synthetic routes, selecting appropriate solvents, and establishing optimal storage conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO₄[1][2]
Molecular Weight 215.25 g/mol [1][2]
Appearance White to off-white solidN/A
Purity Typically ≥96-98%[1]
Boiling Point ~309.1 °C at 760 mmHg[1][2]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2][4]

Synthesis: A Protocol Rooted in Mechanistic Understanding

The most reliable and scalable synthesis of this compound involves the mild oxidation of the corresponding primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine. The choice of oxidant is a critical parameter. While many reagents can effect this transformation, Dess-Martin Periodinane (DMP) is often preferred in a laboratory setting for its high efficiency, mild conditions, and predictable reactivity, which minimizes over-oxidation to the carboxylic acid.

Recommended Synthetic Protocol: Dess-Martin Oxidation

This protocol is presented as a self-validating system, incorporating in-process controls to ensure reaction fidelity and product quality.

Materials:

  • (R)-N-Boc-2-hydroxymethylmorpholine (CAS: 135065-71-3)[5]

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical to prevent quenching of the DMP reagent and to avoid side reactions. Cooling to 0 °C mitigates the initial exotherm upon addition of the oxidant, thereby enhancing selectivity.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the stirred solution portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

    • Trustworthiness: The reaction progress must be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot confirms completion.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by the simultaneous addition of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 20-30 minutes, or until the organic layer becomes clear.

    • Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, while the Na₂S₂O₃ reduces any excess DMP and the iodinane byproduct, facilitating a clean extraction.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: (R)-N-Boc-2-hydroxymethylmorpholine in Anhydrous DCM @ 0°C AddDMP Add Dess-Martin Periodinane (DMP) (1.2-1.5 eq) Start->AddDMP Oxidant Addition React Warm to RT Stir 1-3h (Monitor by TLC) AddDMP->React Oxidation Quench Quench @ 0°C (NaHCO₃ / Na₂S₂O₃) React->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Isolation Purify Purify: Flash Chromatography Extract->Purify Crude Product Product Final Product: This compound Purify->Product Pure Product Applications Core { this compound | Chiral Aldehyde } T1 Reductive Amination (+ R₂NH, [H⁻]) Core->T1 T2 Nucleophilic Addition (+ R-MgBr / R-Li) Core->T2 T3 Wittig Olefination (+ Ph₃P=CHR) Core->T3 P1 Chiral Amines & Substituted Morpholines T1->P1 Forms C-N Bond P2 Secondary Alcohols (New Stereocenter) T2->P2 Forms C-C Bond P3 Alkenyl Morpholines T3->P3 Forms C=C Bond

Caption: Key synthetic transformations stemming from the core reagent.

Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable. While a comprehensive risk assessment should be performed for every experimental setup, the following general guidelines apply.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat. [6]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine dust. [7]Avoid contact with skin and eyes. [6]* Storage: Keep the container tightly closed and store in a freezer (-20 °C) under an inert atmosphere as recommended. [2][4]* Incompatibilities: Avoid strong oxidizing agents and strong acids. [7] Always consult the latest Safety Data Sheet (SDS) from your supplier before use. [8]

References

  • This compound. MySkinRecipes. [Link]
  • N-Boc-2-morpholinecarbaldehyde| CAS:#218594-02-6. Letopharm Limited. [Link]
  • (R)-N-Boc-2-hydroxymethylmorpholine. PubChem. [Link]
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structural features—a stereochemically defined morpholine ring, a reactive aldehyde group, and a stable Boc-protecting group—make it a versatile intermediate for constructing complex, enantiomerically pure molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, enabling precise control over reaction conditions, purification, and storage. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental insights and methodologies.

Chemical Identity and Structure

A precise definition of a compound's identity is the foundation of chemical research. This compound is identified by the following key descriptors:

  • Chemical Name: this compound

  • IUPAC Name: tert-butyl (2R)-2-formylmorpholine-4-carboxylate[2]

  • Synonyms: (R)-4-Boc-2-morpholinecarbaldehyde, tert-butyl (2R)-2-formylmorpholine-4-carboxylate[2]

  • CAS Number: 913642-85-0[3]

  • Molecular Formula: C₁₀H₁₇NO₄[1][3]

  • Molecular Weight: 215.25 g/mol [1][3]

The molecular structure, depicted below, reveals a morpholine ring with a formyl group at the chiral center (position 2) and a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom.

Caption: Chemical structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound for quick reference.

PropertyValueSource(s)
Appearance Colorless to light yellow oilInferred from supplier data
Molecular Weight 215.25 g/mol [1][3]
Boiling Point 309.1 °C at 760 mmHg[1][2]
Density 1.181 g/cm³[4]
Refractive Index 1.516[4]
Storage Temperature -20°C[1]

Detailed Discussion of Physical Properties

Appearance and Physical State

This compound is typically supplied as a colorless to light yellow oil. Its high boiling point indicates low volatility at standard temperature and pressure, simplifying handling in a laboratory setting as it is not prone to significant evaporation.

Boiling Point

The reported boiling point is 309.1 °C at atmospheric pressure (760 mmHg).[1][2] This high boiling point is characteristic of a molecule with a relatively high molecular weight and polar functional groups (carbamate, ether, and aldehyde). This property is critical for purification via vacuum distillation, where reducing the pressure is necessary to lower the boiling point and prevent thermal decomposition of the compound.

Density

With a density of 1.181 g/cm³, the compound is slightly denser than water.[4] This information is useful during aqueous workups in synthesis, as it will form the lower layer in an extraction with an immiscible, less dense organic solvent like diethyl ether, but may require careful observation with denser solvents like dichloromethane.

Solubility

While quantitative solubility data is not widely published, the molecular structure provides strong indicators of its solubility profile. The presence of the large, nonpolar Boc group and the overall carbon framework suggests good solubility in common organic solvents such as:

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Acetone

  • Methanol and Ethanol

Conversely, its solubility in water is expected to be low. This differential solubility is fundamental to designing effective extraction and purification protocols.

Spectroscopic Properties (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. While a specific spectrum for this compound is not publicly available, a predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

  • ~9.6 ppm (1H, singlet/doublet): The aldehyde proton (CHO), typically found far downfield.

  • ~4.2-3.0 ppm (7H, multiplet): The seven protons on the morpholine ring, which would show complex splitting patterns due to their diastereotopic nature.

  • ~1.47 ppm (9H, singlet): The nine equivalent protons of the tert-butyl (Boc) group, appearing as a sharp singlet.

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is sensitive to the purity of a liquid sample. It can be quickly and accurately measured using an Abbe refractometer.

Causality and Rationale: This protocol is designed for accuracy and reproducibility. The use of a calibrated instrument and precise temperature control is critical because the refractive index is temperature-dependent. Cleaning the prisms thoroughly prevents cross-contamination, which can significantly alter the reading.

Methodology:

  • Instrument Calibration: Turn on the refractometer and the circulating water bath set to a standard temperature, typically 20.0 °C or 25.0 °C. Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Sample Preparation: Ensure the sample of this compound is free of any particulate matter or solvent residues.

  • Sample Application: Using a clean pipette, place 2-3 drops of the sample onto the surface of the lower prism of the refractometer.

  • Measurement: Close the prisms gently but firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

  • Reading: Adjust the compensator to eliminate any color fringe at the borderline. Read the refractive index value from the scale.

  • Cleaning: Immediately after the measurement, clean the prisms thoroughly with a soft tissue soaked in an appropriate solvent (e.g., ethanol or acetone) and allow them to dry completely.

Caption: Workflow for determining the refractive index.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage: The compound should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere to prevent degradation from moisture or oxidation.[1]

  • Safety: While specific GHS hazard statements for the (R)-enantiomer are not universally listed, related N-Boc-morpholine derivatives are classified with warnings for causing skin and eye irritation, and potential respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key chiral intermediate whose utility in pharmaceutical and chemical synthesis is underpinned by its distinct physical properties. Its high boiling point, density, and predictable solubility in organic solvents are critical parameters for its purification, handling, and use in reactions. This guide provides the foundational data and experimental context necessary for researchers to confidently and effectively utilize this versatile building block in their work.

References

  • MySkinRecipes. (n.d.). This compound.
  • Letopharm Limited. (n.d.). N-Boc-2-morpholinecarbaldehyde| CAS:#218594-02-6.

Sources

(R)-N-Boc-2-morpholinecarbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-N-Boc-2-morpholinecarbaldehyde: Synthesis, Characterization, and Application

For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is a cornerstone of modern medicinal chemistry. This compound stands out as a versatile intermediate, prized for its stereochemical integrity and the synthetic handles it offers. This guide provides a comprehensive overview of its properties, synthesis, characterization, and critical applications, grounded in established chemical principles.

Core Physicochemical Properties

This compound, systematically named tert-butyl (2R)-2-formylmorpholine-4-carboxylate, is a stable, chiral aldehyde. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is crucial; it prevents unwanted side reactions and allows the aldehyde moiety to be the primary site of reactivity.[1] This strategic protection is fundamental to its utility in multi-step synthetic sequences common in drug discovery.[1]

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Weight 215.25 g/mol [1][2]
Molecular Formula C₁₀H₁₇NO₄[1][2][3]
CAS Number 913642-85-0[2][4][5]
Boiling Point 309.1 °C at 760 mmHg[1][2][6]
Density 1.18 g/cm³[2][6]
Flash Point 140.7 °C[2][6]
Appearance Typically a colorless to pale yellow oilN/A

Synthesis and Purification: A Strategic Approach

The synthesis of enantiomerically pure morpholine derivatives is a well-explored area of organic chemistry. An operationally simple and scalable approach, adapted from methodologies developed for the (S)-enantiomer, utilizes (R)-epichlorohydrin as the chiral source.[7][8] This ensures the stereocenter is set early and maintained throughout the synthesis.

Synthesis Workflow Diagram

A (R)-Epichlorohydrin C Ring Opening A->C B Amino Alcohol (e.g., Ethanolamine) B->C D Intermediate Amino Diol C->D Nucleophilic attack on epoxide E Cyclization (e.g., Mitsunobu or tosylation/base) D->E F (R)-2-Hydroxymethylmorpholine E->F Intramolecular Williamson ether synthesis G Boc Protection (Boc₂O, Base) F->G H (R)-N-Boc-2-hydroxymethylmorpholine G->H Protection of secondary amine I Oxidation (e.g., Dess-Martin, Swern) H->I J This compound I->J Selective oxidation of primary alcohol K Purification (Silica Gel Chromatography) J->K L Final Product K->L

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a plausible, multi-step synthesis. The choice of a mild oxidation in the final step is critical to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the Boc-protecting group.

  • Step 1: Synthesis of (R)-2-Hydroxymethylmorpholine (Intermediate F)

    • Rationale: This step establishes the core morpholine ring system. The reaction of a chiral epoxide with an amino alcohol is a robust method for generating such scaffolds.

    • Procedure: To a solution of ethanolamine (1.0 eq) in a suitable solvent like methanol at 0 °C, add (R)-epichlorohydrin (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. The solvent is removed under reduced pressure. The resulting crude amino diol is then subjected to cyclization. A common method involves reaction with triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) or by converting the primary alcohol to a leaving group (e.g., tosylate) followed by intramolecular cyclization with a base like sodium hydride.

  • Step 2: Boc Protection of the Morpholine Nitrogen (Intermediate H)

    • Rationale: Introduction of the Boc group protects the nucleophilic nitrogen, directing subsequent reactions to the hydroxyl group. This is a standard and high-yielding transformation.

    • Procedure: Dissolve the crude (R)-2-hydroxymethylmorpholine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature overnight. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 3: Oxidation to the Aldehyde (Product J)

    • Rationale: The selective oxidation of the primary alcohol to an aldehyde is the final key transformation. Dess-Martin periodinane (DMP) is an excellent choice as it operates under mild, neutral conditions, minimizing side reactions.

    • Procedure: Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in dry DCM. Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is typically complete within 1-2 hours, monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate, which neutralizes the acid byproduct and reduces excess DMP. Stir vigorously until the layers are clear.

  • Step 4: Purification (Final Product L)

    • Rationale: Purification via column chromatography is necessary to remove residual reagents and byproducts, yielding the high-purity aldehyde required for subsequent applications.

    • Procedure: Extract the quenched reaction mixture with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount. A combination of NMR and IR spectroscopy provides a definitive analytical fingerprint.

TechniqueExpected Chemical Shift / FrequencyRationale
¹H NMR δ 9.5 - 10.0 ppm (s, 1H)The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy.[9]
δ 2.5 - 4.5 ppm (m, 7H)Protons of the morpholine ring.
δ 1.4 - 1.5 ppm (s, 9H)The nine equivalent protons of the tert-butyl group of the Boc protector.
¹³C NMR δ 195 - 205 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.[9]
δ ~80 ppmQuaternary carbon of the Boc group (C(CH₃)₃).
δ 40 - 70 ppmCarbons of the morpholine ring.
δ ~28 ppmMethyl carbons of the Boc group.
IR Spectroscopy ~1720-1740 cm⁻¹ (strong)Strong C=O stretching vibration of the aldehyde.[9][10]
~2720 cm⁻¹ & ~2820 cm⁻¹ (medium)Characteristic C-H stretching vibrations of the aldehyde proton (Fermi doublet).[9]
~1680-1700 cm⁻¹ (strong)C=O stretching of the Boc group carbamate.

Key Applications in Drug Development

This compound is a valuable chiral building block primarily used in the synthesis of complex nitrogen-containing heterocycles for drug candidates, including potential CNS agents, antivirals, and kinase inhibitors.[1] Its aldehyde functionality is a gateway for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Application: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines. It involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.

Reductive Amination Workflow Diagram

sub (R)-N-Boc-2- morpholinecarbaldehyde reaction Iminium Ion Formation sub->reaction Aldehyde amine Primary/Secondary Amine (R'-NH₂ or R'₂NH) amine->reaction Nucleophile reductant Mild Reducing Agent (e.g., NaBH(OAc)₃) reduction In Situ Reduction reductant->reduction Hydride Source product Chiral Amine Product reaction->reduction Intermediate reduction->product

Caption: Workflow for reductive amination using the title compound.

Detailed Experimental Protocol: Reductive Amination
  • Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not readily reduce the starting aldehyde, thus minimizing side reactions.

  • Procedure: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).

  • Self-Validation (Iminium Formation): If desired, a small amount of acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion intermediate. The reaction is typically stirred for 30-60 minutes at room temperature to ensure this formation is complete before the reducing agent is added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic and should be controlled.

  • Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine product by flash column chromatography or crystallization as needed.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this reagent.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[1][5] This prevents degradation from atmospheric moisture and oxygen.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust design, featuring a stable chiral core and strategically placed reactive and protective groups, makes it an invaluable asset in the highly demanding field of pharmaceutical research and development. Understanding its synthesis, characterization, and reactivity empowers scientists to construct novel molecular architectures with greater precision and purpose.

References

  • MySkinRecipes. This compound. [Link]
  • ResearchGate. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]
  • Stack Exchange. Which organic compound's NMR and IR are these?[Link]
  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]
  • PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the expected spectroscopic data for (R)-N-Boc-2-morpholinecarbaldehyde (CAS: 913642-85-0), a critical chiral building block in modern pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this guide moves beyond a simple data dump, focusing instead on the rationale behind spectroscopic outcomes and the best practices for data acquisition and interpretation.

Given the specific nature of this molecule—a conformationally flexible, N-Boc protected chiral aldehyde—this guide is structured to address the unique challenges and key characterization benchmarks associated with it. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the underlying scientific principles.

Molecular Structure and Its Spectroscopic Implications

This compound, with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol , possesses several key structural features that dictate its spectroscopic signature.[1] The presence of the bulky tert-butoxycarbonyl (Boc) protecting group introduces conformational isomers (rotamers) due to restricted rotation around the N-C(O) amide bond. This can lead to signal broadening or duplication in NMR spectra, a critical consideration during analysis.

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices
  • Solvent Selection: Chloroform-d (CDCl₃) is the standard choice for compounds of this polarity. It is chemically inert and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference.[2]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg in ~0.6 mL of solvent is optimal. For the less sensitive ¹³C nucleus, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Temperature: Due to the potential for rotamers, running the NMR at both room temperature and an elevated temperature (e.g., 50-60 °C) can be insightful. At higher temperatures, the rate of interconversion between rotamers may increase, leading to the coalescence of duplicated signals into sharp, averaged peaks.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aldehyde, the morpholine ring, and the Boc group protons. The diastereotopic nature of the methylene protons on the morpholine ring (protons on the same carbon being in different chemical environments) will result in complex multiplet patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.6 - 9.7Singlet (s) or Doublet (d)1HH7 (CHO)The aldehyde proton is highly deshielded by the adjacent carbonyl group. It may show a small coupling to the H2 proton.
~4.2 - 4.3Multiplet (m)1HH2This proton is adjacent to both the ring oxygen and the aldehyde group, causing significant deshielding.
~3.9 - 4.1Multiplet (m)2HH6 (axial & equatorial)Protons adjacent to the ring oxygen are deshielded. Rotational freedom might be restricted, leading to complex splitting.
~3.6 - 3.8Multiplet (m)1HH5 (equatorial)Equatorial proton adjacent to the nitrogen atom.
~3.3 - 3.5Multiplet (m)1HH3 (equatorial)Equatorial proton adjacent to the nitrogen atom.
~2.9 - 3.1Multiplet (m)2HH3 (axial), H5 (axial)Axial protons are typically more shielded than their equatorial counterparts.
1.48Singlet (s)9HH10, H11, H12 (Boc, 3xCH₃)The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a characteristic signature of the Boc protecting group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon spectrum provides direct information on the carbon skeleton. The presence of the Boc group's carbonyl and quaternary carbon are key identifiers.

Chemical Shift (δ, ppm)AssignmentRationale
~200 - 202C7 (CHO)The aldehyde carbonyl carbon is highly deshielded and appears far downfield.
~154 - 155C8 (N-C=O)The carbamate carbonyl of the Boc group is a key identifier, appearing in this characteristic region.[4]
~80 - 81C9 (tBu, Quaternary)The quaternary carbon of the tert-butyl group.
~66 - 68C6Carbon adjacent to the ring oxygen.
~55 - 58C2Chiral carbon attached to both the ring oxygen and the aldehyde group.
~44 - 46C5Carbon adjacent to the Boc-protected nitrogen.
~40 - 42C3Carbon adjacent to the Boc-protected nitrogen.
28.4C10, C11, C12 (3xCH₃)The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.[3]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

  • Loading: Cap the NMR tube and wipe the exterior with a lint-free tissue. Place it in a spinner turbine, ensuring the correct depth using a gauge.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.

  • Acquisition: Acquire a standard ¹H spectrum. Subsequently, set up and run a proton-decoupled ¹³C experiment. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the two distinct carbonyl groups in the molecule.

Predicted IR Absorption Data

The spectrum is dominated by the strong absorptions of the aldehyde and carbamate C=O bonds.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2975, ~2860StrongC-H (Alkyl)Stretching
~2720Medium-WeakC-H (Aldehyde)Stretching
~1730Strong, SharpC=O (Aldehyde)Stretching
~1690Strong, SharpC=O (Boc Carbamate)Stretching
~1160StrongC-O (Ether & Ester)Stretching

Rationale: The presence of two strong, distinct carbonyl peaks is the most telling feature. The aldehyde C=O stretch typically appears at a higher wavenumber than the carbamate C=O. The weak C-H stretch around 2720 cm⁻¹ is also a classic diagnostic peak for an aldehyde.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the neat oil or a few milligrams of the solid compound directly onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum.

  • Cleaning: Thoroughly clean the crystal with isopropanol after the measurement is complete.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

General Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in CDCl3 (15-20 mg / 0.6 mL) acq_nmr 1H, 13C, DEPT NMR Spectroscopy prep_nmr->acq_nmr prep_ir Use Neat Sample (Solid or Oil) acq_ir ATR-FTIR Spectroscopy prep_ir->acq_ir prep_ms Dissolve in MeOH/CH3CN (~1 mg/mL) acq_ms ESI-TOF MS prep_ms->acq_ms analysis Correlate Data Assign Structure Confirm Purity acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Caption: General workflow for spectroscopic characterization.

Predicted Mass Spectrometry Data (ESI-MS)

In positive ion mode ESI, the molecule is expected to be detected as adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺).

m/z (Predicted)Ion SpeciesNotes
216.1230[C₁₀H₁₈NO₄]⁺ ([M+H]⁺)The protonated molecular ion. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
238.1050[C₁₀H₁₇NO₄Na]⁺ ([M+Na]⁺)A common adduct observed in ESI-MS, especially if glassware is not acid-washed.
160.0706[M - C₄H₈ + H]⁺Loss of isobutylene from the Boc group is a characteristic fragmentation pathway.
116.0862[M - Boc + H]⁺Loss of the entire Boc group (100 Da).

Self-Validating System: The trustworthiness of the MS data comes from observing the correct molecular ion (e.g., [M+Na]⁺) with high mass accuracy (typically <5 ppm error in HRMS) and seeing characteristic neutral losses associated with the Boc protecting group.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. The key signatures to confirm the identity and purity of this compound are the aldehyde signals in ¹H NMR (~9.6 ppm) and IR (~1730 cm⁻¹, ~2720 cm⁻¹), the distinct carbamate carbonyl of the Boc group in ¹³C NMR (~154 ppm) and IR (~1690 cm⁻¹), and the correct molecular weight with characteristic fragmentation patterns in mass spectrometry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret this data, ensuring the quality of this vital synthetic intermediate.

References

  • Macmillan Group, Princeton University. "Supplementary Information.
  • ALWSCI Technologies. (2025). "How To Prepare And Run An NMR Sample.
  • MySkinRecipes. "this compound.
  • ResearchGate. "How to get pure nmr after deprotection of Boc by TFA?" (2022).
  • University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide.
  • PubChem. "Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate.
  • ResearchGate. "13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b." (2018).

Sources

Synthesis of (R)-N-Boc-2-morpholinecarbaldehyde from (R)-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents.[1][2][3] The aldehyde functional group, particularly when positioned on a chiral backbone, serves as a versatile synthetic handle for constructing complex molecular architectures.[4][5] This guide provides a comprehensive, in-depth technical overview of a robust and stereochemically-controlled two-step synthesis of (R)-N-Boc-2-morpholinecarbaldehyde, a valuable chiral building block, starting from the readily available (R)-morpholine-2-carboxylic acid.[6][7] The synthesis involves the strategic protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to the corresponding aldehyde. This document details the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and discusses critical parameters to ensure high yield and preservation of stereochemical integrity.

Introduction: The Strategic Importance of Chiral Morpholine Aldehydes

The morpholine heterocycle is a cornerstone in modern drug design, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with stereocenters, morpholine derivatives offer precise three-dimensional arrangements for interacting with biological targets. This compound, in particular, is a highly sought-after intermediate in pharmaceutical development.[6] Its protected aldehyde group allows for a multitude of selective transformations, such as reductive aminations and nucleophilic additions, to build complex nitrogen-containing molecules for CNS agents, antivirals, and kinase inhibitors.[6]

The synthetic strategy presented herein is a logical and efficient two-stage process designed for scalability and reproducibility.

G cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product SM (R)-morpholine-2-carboxylic acid Step1 Boc Protection SM->Step1 (Boc)₂O, Base Intermediate (R)-N-Boc-morpholine- 2-carboxylic acid Step1->Intermediate Step2 Selective Aldehyde Formation Intermediate->Step2 1. CDI 2. DIBAL-H Product (R)-N-Boc-2- morpholinecarbaldehyde Step2->Product

Caption: Overall Synthetic Workflow.

Part I: N-Boc Protection of (R)-morpholine-2-carboxylic acid

Principle and Rationale for Boc Protection

The first critical step is the protection of the secondary amine of the morpholine ring. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this transformation due to several key advantages:

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and bases, which is crucial for the subsequent reduction step.[8][9]

  • Orthogonality: It is stable to catalytic hydrogenation, a condition often used to remove other protecting groups like benzyloxycarbonyl (Cbz), allowing for selective deprotection in complex, multi-step syntheses.[8][10]

  • Controlled Lability: The Boc group can be reliably removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent, without compromising other acid-sensitive functionalities.[8][11]

  • Enhanced Solubility: The introduction of the lipophilic Boc group generally increases the solubility of the amino acid in common organic solvents, facilitating handling and reaction setup.[10]

Mechanism of N-Boc Protection

The most common and efficient method for installing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[8][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide group and carbon dioxide, to yield the stable N-Boc protected carbamate product.

// Nodes Reactants [label="R₂NH + (Boc)₂O", shape=plaintext]; Base [label="Base", shape=plaintext, fontcolor="#34A853"]; Intermediate [label=<

O || R₂N+H-C-O-Boc | O-

, shape=plaintext]; Products [label="R₂N-Boc + t-BuOH + CO₂", shape=plaintext, fontcolor="#EA4335"];

// Edges Reactants -> Intermediate [label="Nucleophilic\nAttack"]; Base -> Reactants [style=invis]; Intermediate -> Products [label="Collapse &\nProton Transfer"];

// Invisible nodes and edges for alignment {rank=same; Reactants; Base} } DOT

Caption: Simplified N-Boc Protection Mechanism.

Experimental Protocol: N-Boc Protection

This protocol is designed to be a self-validating system, yielding a product that can be easily purified and characterized.

  • Dissolution: Dissolve (R)-morpholine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water. To this solution, add a suitable base such as sodium hydroxide (NaOH, 1.1 equiv.) or triethylamine (TEA, 1.5 equiv.) and stir until a homogeneous solution is obtained.[10][12]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in dioxane, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[12]

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 5% citric acid or 1M HCl).[12]

    • Promptly extract the acidified aqueous layer with ethyl acetate (3x).[10]

  • Purification and Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[10][12]

    • The resulting product, (R)-N-Boc-morpholine-2-carboxylic acid, is often a solid or a viscous oil that can be solidified.[13] Further purification can be achieved by recrystallization if necessary.

ParameterRecommended Reagent/ConditionRationale
Starting Material (R)-morpholine-2-carboxylic acidChiral precursor.
Protecting Agent Di-tert-butyl dicarbonate ((Boc)₂O)High efficiency and clean byproducts.[8][10]
Base NaOH, TEA, or K₂CO₃Facilitates the nucleophilic attack by deprotonating the amine.[10]
Solvent System Dioxane/Water or THF/WaterSolubilizes both the polar amino acid and the non-polar Boc anhydride.[10]
Reaction Temp. 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion.
Work-up pH Acidification to pH 2-3Protonates the carboxylate to allow for extraction into an organic solvent.

Table 1: Key Parameters for N-Boc Protection.

Characterization of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

The identity and purity of the intermediate product should be confirmed before proceeding.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₇NO₅[14]

  • Molecular Weight: 231.25 g/mol [14]

  • Storage: Store at 2-8°C, sealed and dry.

  • Spectroscopic Data: Confirmation via ¹H NMR, ¹³C NMR, and Mass Spectrometry should be consistent with the expected structure.

Part II: Selective Reduction to this compound

The Challenge: Avoiding Over-reduction

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the carboxylic acid all the way to the primary alcohol.[15] The intermediate aldehyde is more reactive than the starting carboxylic acid, making its isolation difficult.[15] Therefore, a strategy that either activates the carboxylic acid for a controlled reduction or proceeds through a stable intermediate is required.

Method Selection: One-Pot Activation and Reduction

Several methods exist to achieve this transformation, including conversion to a Weinreb amide followed by reduction, or reduction of a thioester.[15][16] However, a highly efficient and operationally simple one-pot method involves the in-situ activation of the carboxylic acid followed by a low-temperature reduction.[17][18][19]

We recommend the use of 1,1'-Carbonyldiimidazole (CDI) as the activating agent, followed by reduction with Diisobutylaluminium hydride (DIBAL-H).[17][18] This method offers several advantages:

  • Operational Simplicity: It is a one-pot reaction, avoiding the isolation of activated intermediates.[17][18]

  • High Yields & Purity: The method is known to provide excellent isolated yields with simple extractive workup.[17]

  • Stereochemical Integrity: The mild, low-temperature conditions are crucial for preserving the stereocenter adjacent to the carbonyl group, which is prone to epimerization.[17]

Mechanism of CDI/DIBAL-H Reduction
  • Activation: The carboxylic acid reacts with CDI to form a highly reactive N-acylimidazolide intermediate. This intermediate is much more electrophilic than the starting carboxylic acid.

  • Reduction: The N-acylimidazolide is then cooled to a low temperature (typically -78 °C) and treated with DIBAL-H. DIBAL-H delivers a single hydride to the carbonyl carbon, forming a stable tetrahedral intermediate.

  • Work-up: Upon aqueous work-up, this intermediate hydrolyzes to release the desired aldehyde. The low temperature is critical to prevent the intermediate from collapsing and undergoing a second hydride addition, which would lead to the over-reduced alcohol.

// Nodes Acid [label="R-COOH\n(N-Boc Acid)"]; CDI [label="CDI", shape=ellipse, fillcolor="#FFFFFF"]; Activated [label="R-CO-Im\n(Acylimidazolide)"]; DIBAL [label="DIBAL-H\n(-78 °C)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Tetrahedral\nIntermediate"]; Workup [label="Aqueous\nWork-up", shape=ellipse, fillcolor="#FFFFFF"]; Aldehyde [label="R-CHO\n(Final Aldehyde)"];

// Edges Acid -> CDI [style=invis]; {rank=same; Acid; CDI} CDI -> Activated [label="Activation"]; Activated -> DIBAL [style=invis]; {rank=same; Activated; DIBAL} DIBAL -> Intermediate [label="Hydride\nAddition"]; Intermediate -> Workup [style=invis]; {rank=same; Intermediate; Workup} Workup -> Aldehyde [label="Hydrolysis"]; } DOT

Caption: CDI/DIBAL-H Reduction Pathway.

Experimental Protocol: Selective Reduction

Caution: DIBAL-H is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried.

  • Activation: Dissolve (R)-N-Boc-morpholine-2-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv.) in one portion at room temperature. Stir the mixture for 1-2 hours, or until CO₂ evolution ceases and TLC analysis indicates complete formation of the acylimidazolide.

  • Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of DIBAL-H (1.5-2.0 equiv., typically 1.0 M in hexanes or toluene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: While still at -78 °C, carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).[19]

  • Work-up:

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours). The Rochelle's salt solution chelates the aluminum salts, facilitating the work-up.[19]

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification and Isolation:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude aldehyde can be purified by flash column chromatography on silica gel to afford this compound as a pure product.

ParameterRecommended Reagent/ConditionRationale
Starting Material (R)-N-Boc-morpholine-2-carboxylic acidPurified intermediate from Step 1.
Activating Agent 1,1'-Carbonyldiimidazole (CDI)Forms a highly reactive intermediate for controlled reduction.[17][18]
Reducing Agent Diisobutylaluminium hydride (DIBAL-H)Delivers a single hydride at low temperatures, preventing over-reduction.[17][19]
Solvent Anhydrous THFAprotic solvent suitable for organometallic reagents.
Reduction Temp. -78 °CCritical for stabilizing the tetrahedral intermediate and preventing over-reduction.[19]
Quenching Agent Rochelle's Salt (Potassium sodium tartrate)Chelates aluminum byproducts, simplifying the extractive work-up.[19]

Table 2: Key Parameters for Selective Reduction.

Characterization of this compound

The final product is a key building block, and its purity and stereochemical integrity are paramount.

  • Appearance: Typically an oil or low-melting solid.

  • Molecular Formula: C₁₀H₁₇NO₄[6][20]

  • Molecular Weight: 215.25 g/mol [6][20]

  • Boiling Point: ~309 °C at 760 mmHg[6][20]

  • Storage: Store at -20°C, sealed and dry, under an inert atmosphere to prevent oxidation of the aldehyde.[6]

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR (presence of the aldehyde proton signal ~9.5-9.7 ppm), ¹³C NMR, and Mass Spectrometry.

  • Chiral Purity: The enantiomeric excess (% ee) should be determined by chiral HPLC or GC to confirm that no racemization occurred during the synthesis.[17]

Summary and Outlook

This guide has detailed an efficient, reliable, and stereochemically-controlled synthesis of this compound. The two-step sequence, involving a robust N-Boc protection followed by a mild and selective one-pot reduction, provides a practical route for researchers in drug discovery and development. The protocols are designed to be scalable and utilize common laboratory reagents and techniques. The final product is a versatile chiral building block, poised for elaboration into more complex and potentially bioactive molecules, underscoring the importance of this synthetic route in advancing pharmaceutical research.

References

  • The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Reduction of carboxylic acids to aldehydes. Hive Novel Discourse.
  • Ivkovic, J., Lembacher-Fadum, C., & Breinbauer, R. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(40), 10215-10218. DOI:10.1039/C5OB01838B.
  • N-Boc-α-Aminoaldehyde Synthesis by Reducing the Corresponding... ResearchGate.
  • How can carboxylic acid be safely reduced to aldehyde?. Quora.
  • Reducing Carboxylic Acids to Aldehydes. Chemistry Steps.
  • A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Boc protected Morpholine. Chemescience.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • One-pot Conversion of Carboxylic Acids to Aldehydes. University of Louisville.
  • General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters - ACS Publications.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • This compound. MySkinRecipes.
  • Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks.
  • N-Boc-morpholine-2-carboxylic acid | CAS 189321-66-2. SCBT.
  • (R)-Morpholine-2-carboxylicacid. ChemBK.
  • N-Boc-morpholine-2-carboxylic acid | 189321-66-2. Sigma-Aldrich.
  • (2S)-Morpholine-2-carboxylic acid, N-BOC protected. Synquest Labs.
  • CAS 913642-85-0 this compound. Alfa Chemistry.
  • Reductive BOC-Amination of Aldehydes. ResearchGate.
  • This compound | 913642-85-0. ChemicalBook.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • 189321-66-2|N-Boc-morpholine-2-carboxylic acid|BLD Pharm. BLD Pharm.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
  • (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576. PubChem.
  • 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. BLDpharm.
  • Morpholine synthesis. Organic Chemistry Portal.
  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes.
  • Deprotection of N-BOC compounds - European Patent Office EP2070899 A1. Googleapis.com.
  • New class of chiral molecules offers strong stability for drug development.
  • New synthesis strategy for chiral drugs: Versatile chiral chemical species from aldehydes. ScienceDaily.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC. NIH.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate.

Sources

A Comprehensive Technical Guide to tert-Butyl (2R)-2-formylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of tert-butyl (2R)-2-formylmorpholine-4-carboxylate, a chiral building block of significant interest in modern pharmaceutical synthesis. We will delve into its precise chemical identity, synthesis, purification, and critical applications, offering field-proven insights into its utilization in drug discovery and development.

Nomenclature and Physicochemical Properties

The precise identification of a chemical entity is paramount for scientific rigor. The compound commonly referred to as (R)-N-Boc-2-morpholinecarbaldehyde is systematically named according to IUPAC nomenclature.

IUPAC Name: tert-butyl (2R)-2-formylmorpholine-4-carboxylate[1]

This nomenclature precisely defines the molecular structure: a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 4, and a formyl (aldehyde) group at the chiral center at position 2, with an (R) stereochemical configuration.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Common Name This compoundN/A
Synonyms (R)-4-Boc-2-morpholinecarbaldehyde, tert-butyl (2R)-2-formylmorpholine-4-carboxylate[1]
CAS Number 913642-85-0[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Boiling Point 309.1 °C at 760 mmHg[2]
Storage -20°C, sealed, dry[2]

The Boc protecting group is a critical feature, rendering the morpholine nitrogen unreactive to many reagents, thus allowing for selective transformations at the aldehyde functionality.[2] This strategic protection is fundamental to its utility in multi-step synthetic sequences.[2]

Synthesis and Purification: A Validated Workflow

The most common and efficient laboratory-scale synthesis of tert-butyl (2R)-2-formylmorpholine-4-carboxylate involves the oxidation of its corresponding primary alcohol, tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available or can be synthesized.

Synthetic Workflow: Oxidation of the Precursor Alcohol

The choice of oxidant is critical to ensure a high-yield conversion without over-oxidation to the carboxylic acid or side reactions. Mild oxidizing agents are preferred. A widely applicable and effective method is the Swern oxidation or a variation thereof, such as using Dess-Martin periodinane (DMP) or Parikh-Doering conditions (sulfur trioxide pyridine complex).

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Precursor (R)-N-Boc-2-hydroxymethylmorpholine Oxidation Oxidation (e.g., DMP, Swern) Precursor->Oxidation Product tert-Butyl (2R)-2-formylmorpholine-4-carboxylate Oxidation->Product Workup Aqueous Workup Product->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Synthetic and purification workflow for the target aldehyde.

Experimental Protocol: Dess-Martin Periodinane Oxidation

This protocol is a reliable method for the oxidation of the primary alcohol to the aldehyde.

  • Reaction Setup: To a solution of tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup and Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl (2R)-2-formylmorpholine-4-carboxylate as a colorless to pale yellow oil.

Spectroscopic Characterization

While experimental spectra are proprietary to suppliers, the expected NMR and mass spectrometry data are predictable based on the structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR δ ~9.5 (s, 1H, CHO), 4.2-3.0 (m, 7H, morpholine ring protons), 1.4 (s, 9H, Boc protons)
¹³C NMR δ ~200 (C=O, aldehyde), ~154 (C=O, Boc), ~80 (quaternary C, Boc), morpholine ring carbons, ~28 (CH₃, Boc)
Mass Spec (ESI+) m/z 216.1230 [M+H]⁺, 238.1050 [M+Na]⁺

Applications in Drug Development

The chiral nature of tert-butyl (2R)-2-formylmorpholine-4-carboxylate makes it a valuable intermediate in the asymmetric synthesis of complex bioactive molecules.[2] Its primary utility lies in its electrophilic aldehyde group, which readily undergoes nucleophilic addition and reductive amination reactions.

Key Reactions and Mechanistic Considerations

Reductive Amination: This is arguably the most significant application. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to a stable amine. This reaction is a cornerstone for constructing carbon-nitrogen bonds.

ReductiveAmination Aldehyde tert-Butyl (2R)-2-formylmorpholine-4-carboxylate Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Product Chiral Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: The general workflow of a reductive amination reaction.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is effective in reducing the iminium ion intermediate.

Case Study: Synthesis of Kinase Inhibitors

The morpholine moiety is a privileged scaffold in many kinase inhibitors due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The synthesis of certain PI3 kinase inhibitors involves the incorporation of a chiral morpholine unit, which can be derived from intermediates like tert-butyl (2R)-2-formylmorpholine-4-carboxylate.

Potential in Antiviral and CNS Drug Synthesis

Nitrogen-containing heterocycles are prevalent in antiviral and central nervous system (CNS) active drugs.[3][4] The chiral morpholine scaffold can be a key component in molecules designed to interact with specific biological targets in these therapeutic areas. For instance, the synthesis of Reboxetine, an antidepressant, involves a chiral morpholine derivative. While not directly starting from the title aldehyde, its utility in constructing similar chiral motifs is evident.

Conclusion and Future Perspectives

tert-Butyl (2R)-2-formylmorpholine-4-carboxylate is a versatile and valuable chiral building block for the synthesis of complex pharmaceutical agents. Its protected nitrogen and reactive aldehyde functionality, combined with its defined stereochemistry, provide a powerful tool for medicinal chemists. The continued exploration of its applications in the synthesis of novel kinase inhibitors, antivirals, and CNS-active compounds is an active area of research. As synthetic methodologies advance, the efficient and stereoselective incorporation of such chiral scaffolds will remain a key strategy in the development of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). This compound.
  • Alfa Chemistry. (n.d.). CAS 913642-85-0 this compound.
  • PubChem. (n.d.). tert-Butyl (2r)
  • Master Organic Chemistry. (2017).
  • ChemicalBook. (n.d.). This compound | 913642-85-0.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.
  • Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules.
  • Saganuwan, S. A. (2017). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. CNS & Neurological Disorders - Drug Targets.

Sources

(R)-N-Boc-2-morpholinecarbaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (R)-N-Boc-2-morpholinecarbaldehyde

Foreword: Ensuring Integrity in Pharmaceutical Synthesis

This compound stands as a critical chiral building block in the synthesis of numerous pharmaceutical agents.[1] Its utility is derived from the precise stereochemistry of its (R)-configured aldehyde and the robust protection of its morpholine nitrogen by the tert-butyloxycarbonyl (Boc) group. This combination allows for its strategic incorporation into complex molecular architectures. However, the very features that make this molecule valuable—the reactive aldehyde and the labile Boc group—also render it susceptible to degradation if not handled and stored with meticulous care.

This guide provides drug development professionals and researchers with a comprehensive understanding of the stability profile of this compound. Moving beyond simple storage temperature recommendations, we will delve into the underlying chemical principles governing its stability, outline potential degradation pathways, and provide field-proven protocols for its storage, handling, and stability assessment. Our objective is to empower scientists to preserve the chemical and enantiomeric integrity of this reagent, ensuring the reliability and reproducibility of their synthetic outcomes.

Chapter 1: Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount to predicting its behavior. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₇NO₄[1][2]
Molecular Weight 215.25 g/mol [1][2]
Appearance Typically a solid or oil
Boiling Point ~309.1 °C at 760 mmHg[1][2][3]
Density ~1.18 g/cm³[2][3]
CAS Number 913642-85-0[2][4][5]

Chapter 2: A Functional Group Analysis of Chemical Stability

The stability of this compound is not monolithic; it is a direct consequence of the interplay between its three principal structural components: the aldehyde, the N-Boc group, and the morpholine ring.

The Aldehyde Moiety: The Primary Locus of Reactivity

The aldehyde is the most reactive functional group on the molecule and thus the primary concern for stability. It is highly susceptible to:

  • Oxidation: In the presence of atmospheric oxygen, the aldehyde can readily oxidize to the corresponding carboxylic acid, (R)-N-Boc-2-morpholinecarboxylic acid. This is one of the most common degradation pathways and necessitates storage under an inert atmosphere.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by trace acidic or basic impurities. This can lead to the formation of oligomeric side products and a decrease in assay value.

  • Racemization: The chiral center at the C2 position is adjacent to the aldehyde's carbonyl group. The alpha-proton is acidic and can be abstracted under basic or, in some cases, acidic conditions, leading to the formation of an achiral enolate intermediate. Reprotonation can occur from either face, resulting in racemization and the loss of enantiomeric purity.

The N-Boc Protecting Group: An Acid-Labile Shield

The tert-butyloxycarbonyl (Boc) group is an essential feature, rendering the morpholine nitrogen non-nucleophilic and non-basic.[1] However, its key characteristic is its lability under acidic conditions.[6][7][8]

  • Acid-Catalyzed Cleavage: Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), will rapidly cleave the Boc group to yield the free secondary amine.[7] It is crucial to recognize that even mild or incidental acidic conditions—such as acidic impurities in solvents, exposure to acidic gases, or concentration of HPLC mobile phases containing TFA—can lead to slow degradation over time.[9] The Boc group is, however, generally stable to basic and nucleophilic conditions as well as catalytic hydrogenation.[6][8]

The Morpholine Scaffold: A Stable Heterocyclic Core

The morpholine ring itself is a robust and stable heterocycle.[10] It is a privileged structure in medicinal chemistry, often improving properties like aqueous solubility and metabolic stability.[11][12][13] Under the conditions typically encountered during storage and many synthetic manipulations, the morpholine ring is not expected to undergo degradation. Its ether linkage and C-N bonds are chemically resilient.

Chapter 3: Primary Degradation Pathways

Based on the functional group analysis, we can map the most probable degradation pathways for this compound. Understanding these pathways is key to designing effective storage and handling strategies.

G cluster_degradation Degradation Pathways parent This compound (Starting Material) oxidation (R)-N-Boc-2-morpholinecarboxylic Acid parent->oxidation  Oxidation  (Air, O₂) deprotection (R)-2-Morpholinecarbaldehyde parent->deprotection  Acid-Catalyzed Hydrolysis  (H⁺) racemization (S)-N-Boc-2-morpholinecarbaldehyde parent->racemization  Epimerization  (Acid/Base catalysis) polymerization Oligomers / Polymers parent->polymerization  Self-Condensation  (Trace Acid/Base)

Caption: Primary degradation pathways for this compound.

Chapter 4: Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is non-negotiable for preserving the integrity of this reagent. The following recommendations are synthesized from supplier datasheets and an understanding of the molecule's chemical vulnerabilities.[1][4]

Optimal Storage Conditions

The primary objective is to mitigate the risks of oxidation, hydrolysis, and thermal degradation.

ParameterRecommendationRationale
Temperature -20°C Reduces the rate of all potential chemical reactions, including oxidation and polymerization.[1][4]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the highly sensitive aldehyde group.[4]
Container Tightly Sealed, Amber Glass Vial Prevents ingress of moisture and atmospheric oxygen; amber glass protects against potential photolytic degradation.[1][3]
State Dry, Solid/Oil The absence of moisture is critical to prevent hydrolysis and to avoid acting as a medium for reactions.[1]

Note on transportation: For maintaining the integrity of the compound, cold-chain transportation is often necessary.[4]

Laboratory Handling Workflow

A disciplined approach in the lab is crucial each time the material is used.

G start Start: Retrieve from -20°C Storage equilibrate 1. Equilibrate to Room Temp (in desiccator) start->equilibrate inert 2. Open Under Inert Gas (Glovebox or N₂/Ar stream) equilibrate->inert dispense 3. Dispense Required Amount (Use dry glassware) inert->dispense reseal 4. Purge Headspace with Inert Gas dispense->reseal store 5. Reseal Tightly & Wrap with Parafilm reseal->store end Return to -20°C Storage store->end

Caption: Standard workflow for handling this compound.

Chapter 5: Experimental Protocols for Stability Assessment

Trust in a reagent is validated by empirical data. The following protocols provide a framework for researchers to assess the purity and stability of their material, forming a self-validating system. These methods are designed to be "stability-indicating," meaning they can separate the intact compound from its key potential degradation products.

Protocol: Monitoring Chemical Purity by HPLC

This method assesses purity and detects non-chiral degradation products like the oxidized carboxylic acid.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (Note: Avoid TFA to minimize on-column deprotection).[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile.

  • Analysis: The parent compound should elute as a sharp peak. The carboxylic acid degradation product will typically elute earlier. The deprotected amine will be very polar and may elute near the solvent front.

Protocol: Assessing Enantiomeric Purity by Chiral HPLC

This method is critical for confirming the stereochemical integrity of the C2 center.

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).[14]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and identify the peaks for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.

Workflow: Forced Degradation Study

Forced degradation studies are an essential tool in pharmaceutical development, designed to deliberately degrade a sample to understand its stability profile and validate analytical methods.[15][16]

G cluster_stress Stress Conditions (ICH Guidelines) start Sample of This compound acid Acidic (e.g., 0.1M HCl, RT, 24h) start->acid base Basic (e.g., 0.1M NaOH, RT, 2h) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT, 24h) start->oxidative thermal Thermal (e.g., 60°C, 48h) start->thermal analysis Analyze All Samples (Purity & Chiral HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis evaluation Evaluate Results: - Identify Degradants - Confirm Peak Purity - Validate Method analysis->evaluation

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly tied to its purity. Its stability is governed by the inherent reactivity of its aldehyde function and the acid-labile nature of its N-Boc protecting group. Degradation via oxidation, acid-catalyzed deprotection, racemization, and polymerization are the primary risks.

These risks, however, are readily managed through a disciplined adherence to proper storage and handling protocols. Storage at -20°C under an inert atmosphere in a tightly sealed container is mandatory. By implementing the workflows and analytical checks outlined in this guide, researchers and drug development professionals can ensure the chemical and enantiomeric integrity of this vital chiral building block, thereby safeguarding the success of their synthetic endeavors.

References

  • MySkinRecipes. This compound. [Link]
  • Nielsen, T. E., & Meldal, M. (2005). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres.
  • Wikipedia. Morpholine. [Link]
  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012). [Link]
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
  • ResearchGate.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • ResearchGate.
  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]
  • ResearchGate.
  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). [Link]
  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
  • PubChem. (R)-N-Boc-2-hydroxymethylmorpholine. [Link]
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]
  • Daicel. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [Link]
  • R Discovery. A Shocking Approach to Axially Chiral Aldehydes. (2020). [Link]
  • MDPI.
  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AGP. [Link]
  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]

Sources

A-Technical-Guide-to-Sourcing-and-Verification-of-(R)-N-Boc-2-morpholinecarbaldehyde-for-Pharmaceutical-Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-2-morpholinecarbaldehyde (CAS No. 913642-85-0) is a pivotal chiral building block in contemporary drug discovery and development.[1] Its structural features—a stereochemically defined morpholine scaffold and a reactive aldehyde—make it a versatile intermediate for constructing complex, biologically active molecules, particularly in the fields of central nervous system (CNS) agents, antivirals, and kinase inhibitors.[1] The procurement of this reagent with high chemical and enantiomeric purity is paramount to ensure the reproducibility of synthetic campaigns and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to identify reputable commercial suppliers, critically evaluate material quality, and implement robust in-house verification protocols.

Introduction: The Strategic Importance of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When incorporated into a drug candidate, the (R)-configuration at the 2-position of the morpholine ring is often essential for specific binding to the biological target. The aldehyde functional group serves as a linchpin for key bond-forming reactions such as reductive amination, Wittig reactions, and aldol additions, enabling the elaboration of diverse molecular architectures.[1]

Given the criticality of its stereochemical integrity, sourcing this compound requires a higher level of diligence than for achiral reagents. The presence of the (S)-enantiomer as an impurity can lead to complex downstream separation challenges, reduced yield of the desired diastereomer, and potentially confounding biological data. Therefore, a rigorous supplier qualification and incoming material testing program is not merely a quality control measure but a fundamental component of a successful drug development program.

The Commercial Supplier Landscape

A number of chemical suppliers specialize in providing chiral building blocks for research and pharmaceutical applications. While availability may fluctuate, several vendors consistently list this compound in their catalogs. The key to successful sourcing lies in moving beyond catalog specifications and engaging with suppliers to understand their manufacturing process, analytical capabilities, and batch-to-batch consistency.

Key Evaluation Criteria for Suppliers

When evaluating potential suppliers, researchers should consider the following:

  • Purity Specification: Look for suppliers offering a purity of ≥97%.

  • Enantiomeric Excess (ee): This is the most critical parameter. A specification of ≥98% ee is a minimum requirement for most pharmaceutical applications.

  • Certificate of Analysis (CoA): A comprehensive, batch-specific CoA is non-negotiable. It should detail the methods and results for purity (typically by HPLC or GC), identity (¹H NMR, MS), and enantiomeric excess (chiral HPLC).

  • Transparency: Reputable suppliers are often willing to provide additional data or discuss their quality control systems.

  • Scalability: For development projects, it is crucial to select a supplier with a demonstrated ability to scale production from grams to kilograms while maintaining quality.

Comparative Supplier Data

The following table summarizes typical specifications for this compound (CAS 913642-85-0) from various representative suppliers in the market. Note: This is an illustrative compilation; researchers must obtain batch-specific CoAs for actual procurement.

Supplier TypeProduct IdentifierPurity SpecificationEnantiomeric Purity (ee)Storage RecommendationProvided Documentation
Major Global Supplier Varies (e.g., ACM913642850)>96%[2]Not always specified-20°C, Inert Atmosphere[3]Basic CoA, MSDS
Specialty Building Block Provider Varies (e.g., BLD-913642-85-0)≥98%≥98%Freezer, under -20°C[3]Detailed CoA with spectra
Research Chemical Marketplace Varies (e.g., MB06653)≥98%Not always specified-20°C, sealed, dry[1]Product Specification Sheet
Supplier Selection Workflow

A systematic approach to supplier selection is crucial for mitigating risks in the supply chain. The following workflow outlines a logical process for qualifying a new vendor for this critical starting material.

A Identify Potential Suppliers B Request Batch-Specific CoA & Quote A->B C Evaluate CoA: - Purity (HPLC >97%?) - ee (Chiral HPLC >98%?) - Identity (NMR) B->C Data Received C->A Specs Not Met D Assess Supplier: - Scalability? - Technical Support? C->D Specs Met E Compare Lead Time & Cost D->E F Procure Sample for In-House QC E->F G In-House Verification (See Section 4) F->G G->A QC Fail H Approve & Select Supplier G->H QC Pass

Caption: A workflow for qualifying suppliers of this compound.

Critical Quality Attributes (CQAs) and Potential Pitfalls

Beyond the catalog specifications, a Senior Scientist must be aware of the underlying chemistry of the molecule to anticipate potential quality issues.

  • Chemical Purity: The primary impurity is often the corresponding carboxylic acid, formed by over-oxidation of the aldehyde. This can be readily detected by HPLC and ¹H NMR (disappearance of the aldehyde proton ~9.6 ppm and appearance of a carboxylic acid proton >10 ppm).

  • Enantiomeric Purity: Racemization at the chiral center (C2) is a significant risk, particularly under non-neutral pH conditions. The aldehyde proton is acidic and can be epimerized. It is imperative that the enantiomeric excess is verified upon receipt of every new batch.

  • Stability and Handling: Aldehydes are susceptible to oxidation by atmospheric oxygen. This compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[1][3] Packages should be flushed with inert gas after each use.

In-House Quality Control Verification: A Self-Validating System

Relying solely on a supplier's CoA is insufficient for cGMP or regulated development environments.[4] An orthogonal, in-house verification of the material's identity, purity, and enantiomeric excess is a cornerstone of a trustworthy research and development process.

Experimental Protocol: Identity and Purity Verification

Objective: To confirm the chemical structure and assess the purity of a new batch of this compound.

Methodology:

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the material in 0.6 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Expected Peaks: Confirm the presence of the key diagnostic signals: the Boc group (~1.4 ppm, 9H, singlet), the morpholine ring protons (multiplets between ~2.8-4.2 ppm), and the crucial aldehyde proton (~9.6 ppm, 1H, singlet).

    • Purity Check: Look for the absence of significant unassigned peaks. Pay close attention to the region above 10 ppm for the carboxylic acid impurity.

  • LC-MS Analysis:

    • Prepare a stock solution of the material in Acetonitrile or Methanol (~1 mg/mL).

    • Inject onto a reverse-phase C18 HPLC column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

    • Detection: Monitor by UV (e.g., 210 nm) and Mass Spectrometry (ESI+).

    • Expected Results: A single major peak should be observed in the UV chromatogram. The mass spectrum should show the expected [M+H]⁺ ion at m/z 216.1.

Experimental Protocol: Enantiomeric Excess (ee) Determination

Objective: To quantify the enantiomeric purity of the material.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[5][6]

  • Chiral Stationary Phase (CSP): The selection of the correct chiral column is the most critical step.[7][8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds and are a recommended starting point.

  • Method Development (Screening):

    • Mobile Phase: Begin with a normal-phase mobile phase system, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Inject a sample of the material. If baseline separation of the enantiomers is not achieved, systematically vary the ratio of hexane/isopropanol or screen other alcohol modifiers (e.g., ethanol).[9]

  • Quantification:

    • Once a suitable separation method is established, integrate the peak areas for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Incoming Material QC Workflow

The following diagram illustrates a robust workflow for the internal verification of each new batch of this compound.

cluster_0 Batch Receipt & Documentation cluster_1 Analytical Testing cluster_2 Decision & Release A Receive Material B Log Batch Number & Quarantine A->B C Review Supplier CoA B->C D ¹H NMR: Confirm Structure C->D E LC-MS: Confirm Purity & MW C->E F Chiral HPLC: Determine ee% C->F G Compare Data to Specifications D->G E->G F->G H Release to Inventory G->H Pass I Reject Batch & Contact Supplier G->I Fail

Caption: A standard workflow for in-house QC testing of incoming chiral building blocks.

Conclusion

The successful integration of this compound into a drug development pipeline is contingent upon a vigilant and scientifically-grounded approach to sourcing and quality control. By moving beyond simple catalog procurement and implementing a rigorous supplier evaluation and in-house verification strategy, research organizations can ensure the chemical and stereochemical integrity of this critical building block. This diligence minimizes the risk of costly delays, ensures the reproducibility of synthetic results, and ultimately contributes to the development of safer and more effective medicines.

References

  • MySkinRecipes. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
  • Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Pharmaceutical Technology. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine....
  • Wikipedia. (n.d.). Chiral analysis.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • PubMed Central. (2023). Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.

Sources

(R)-N-Boc-2-morpholinecarbaldehyde: A Strategic Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the synthesis, properties, and strategic applications of (R)-N-Boc-2-morpholinecarbaldehyde, a valuable chiral building block in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile intermediate for the construction of novel therapeutics.

Introduction: The Morpholine Moiety and the Advantage of Chirality

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved and experimental drugs.[1] Its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility, make it a desirable feature in drug design.[1][2] The morpholine moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and provide metabolic stability to a drug candidate.[1][3] When functionalized with a chiral center, such as in this compound, it offers a three-dimensional framework that can be elaborated to precisely target the chiral pockets of biological macromolecules like enzymes and receptors.[1]

The (R)-configuration at the C2 position, coupled with the sterically demanding and chemically stable N-Boc protecting group, offers a robust platform for a variety of stereoselective transformations. The tert-butoxycarbonyl (Boc) group ensures compatibility with multi-step syntheses by preventing unwanted side reactions at the nitrogen atom.[4] The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, making this building block a linchpin in the synthesis of complex chiral molecules.[4]

Synthesis and Purification: A Reliable and Scalable Protocol

The preparation of enantiomerically pure this compound is crucial for its successful application. A common and efficient method involves the oxidation of the corresponding alcohol, (R)-N-Boc-2-morpholinemethanol. The Dess-Martin periodinane (DMP) oxidation is a particularly mild and selective method for this transformation.[5][6]

Experimental Protocol: Dess-Martin Oxidation of (R)-N-Boc-2-morpholinemethanol

Materials:

  • (R)-N-Boc-2-morpholinemethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: Dissolve (R)-N-Boc-2-morpholinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-2 hours), as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the layers become clear.[7]

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality and Experimental Choices:

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[5] This is critical for substrates with acid-labile protecting groups like the Boc group.[5] It also avoids the use of toxic chromium-based reagents.[5]

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions as moisture can decompose the DMP reagent.

  • Quenching with NaHCO₃/Na₂S₂O₃: The saturated sodium bicarbonate solution neutralizes the two equivalents of acetic acid produced during the reaction.[5][8] The sodium thiosulfate reduces the iodine byproducts, making them more water-soluble and easier to remove during the workup.[8][9]

Visualizing the Synthetic Workflow

G cluster_synthesis Synthesis of this compound start (R)-N-Boc-2- morpholinemethanol in anhydrous DCM oxidation Add Dess-Martin Periodinane (DMP) at 0 °C to RT start->oxidation monitoring Monitor by TLC oxidation->monitoring quench Quench with NaHCO₃/Na₂S₂O₃ monitoring->quench Reaction Complete extraction Extract with DCM quench->extraction dry_conc Dry (MgSO₄) and Concentrate extraction->dry_conc purify Flash Column Chromatography dry_conc->purify product (R)-N-Boc-2- morpholinecarbaldehyde purify->product

Caption: Workflow for the synthesis of this compound.

Key Synthetic Transformations and Mechanistic Insights

This compound is a versatile intermediate for a range of stereoselective reactions. Its protected aldehyde group allows for selective reactions such as nucleophilic addition, reductive amination, and Wittig-type olefinations.[4]

Wittig Reaction for Alkene Synthesis

The aldehyde readily undergoes the Wittig reaction to convert the carbonyl group into a carbon-carbon double bond.[10][11] This is a powerful method for introducing vinyl groups that can be further functionalized.

Experimental Protocol: Wittig Olefination

  • Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in an anhydrous solvent like THF. Add a strong base (e.g., n-butyllithium, 1.1 eq) at a low temperature (e.g., 0 °C) to generate the phosphorus ylide (Wittig reagent).[12]

  • Aldehyde Addition: Cool the ylide solution and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reaction and Quench: Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash chromatography.

Mechanistic Consideration: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the (Z)-alkene with high selectivity.[10] Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of the (E)-alkene.[10]

Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used in medicinal chemistry.[13] This reaction allows for the synthesis of chiral 2-aminomethylmorpholine derivatives from this compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture. Stir the reaction at room temperature until the starting aldehyde is consumed.

  • Workup and Purification: Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product, dry the organic phase, and purify by chromatography.[14]

Why Sodium Triacetoxyborohydride? NaBH(OAc)₃ is a preferred reducing agent for reductive aminations because it is mild and selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[15] It is also more tolerant of the slightly acidic conditions that can sometimes be used to catalyze imine formation.

Visualizing Key Reactions

G cluster_reactions Key Reactions of this compound aldehyde (R)-N-Boc-2- morpholinecarbaldehyde wittig Wittig Reaction (e.g., Ph₃P=CH₂) aldehyde->wittig aldol Aldol Addition (with Enolate) aldehyde->aldol reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) aldehyde->reductive_amination alkene Chiral Alkene wittig->alkene beta_hydroxy β-Hydroxy Carbonyl aldol->beta_hydroxy amine Chiral Amine reductive_amination->amine

Caption: Synthetic utility of this compound.

Applications in Drug Discovery: A Versatile Scaffold

The chiral morpholine scaffold is a key component in a wide range of therapeutic agents, including those targeting cancer, viral infections, and central nervous system (CNS) disorders.[1][3] For instance, (R)-N-Boc-2-hydroxymethylmorpholine, the alcohol precursor to the aldehyde, is a crucial intermediate in the synthesis of the antidepressant (+)-(S,S)-reboxetine and in the development of Checkpoint Kinase 1 (Chk1) inhibitors for cancer therapy.[16] The aldehyde itself serves as a direct precursor to a multitude of chiral amines and other functionalized morpholines that are of significant interest in drug discovery.

Data Summary

PropertyValueReference
IUPAC Name tert-butyl (2R)-2-formylmorpholine-4-carboxylate
Molecular Formula C₁₀H₁₇NO₄[4]
Molecular Weight 215.25 g/mol [4]
Appearance Colorless to pale yellow oil
Boiling Point 309.1 °C at 760 mmHg[4]
Storage -20°C, sealed, dry[4]

Conclusion

This compound is a high-value chiral building block with significant applications in modern drug discovery. Its straightforward and reliable synthesis, coupled with its versatile reactivity, makes it an essential tool for medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this intermediate in the synthesis of novel, stereochemically defined therapeutic agents. The self-validating nature of the described experimental procedures, which are based on well-established and understood chemical principles, ensures their reproducibility and scalability.

References

  • Jatana, N., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • MySkinRecipes. This compound. [Link]
  • Cerasuolo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729-2754. [Link]
  • Henegar, K. E., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron Letters, 49(33), 4887-4890. [Link]
  • PubChem. Morpholine. [Link]
  • Ghorbani, M., et al. (2022). A review on pharmacological profile of Morpholine derivatives.
  • Wikipedia. Morpholine. [Link]
  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Wikipedia. Wittig reaction. [Link]
  • Dalal Institute. Wittig Reaction. [Link]
  • Master Organic Chemistry. The Wittig Reaction. [Link]
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]
  • Wikipedia.
  • Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2010(8), 147-156. [Link]
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • Chemistry Stack Exchange.
  • ResearchGate.
  • ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions? [Link]
  • Kwan, E. E., & Roetheli, A. (2015). Synthesis of Dess-Martin-Periodinane. [Link]
  • Master Organic Chemistry.

Sources

Structure and stereochemistry of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-N-Boc-2-morpholinecarbaldehyde: Structure, Stereochemistry, and Synthetic Utility

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural and stereochemical intricacies, synthetic pathways, and critical applications that underscore its value in modern medicinal chemistry.

The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently classified as a "privileged structure."[1][2] This designation stems from its repeated appearance in a wide array of approved drugs and bioactive molecules.[3] Its value is rooted in a combination of favorable physicochemical, metabolic, and biological properties. The inclusion of a morpholine moiety can enhance aqueous solubility, modulate basicity, and improve the pharmacokinetic profile of a parent molecule.[4][5] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like kinases and receptors.[1][4]

This compound is a particularly valuable derivative. Its utility is defined by three key features:

  • The Morpholine Core : Provides the advantageous drug-like properties inherent to the scaffold.[1]

  • The (R)-Stereocenter : Introduces chirality at the C2 position, which is essential for the stereospecific interactions required for therapeutic efficacy and selectivity. Asymmetric synthesis methods are crucial for accessing such enantiomerically pure compounds.[6][7]

  • The N-Boc and C2-Aldehyde Groups : The tert-butyloxycarbonyl (Boc) group offers robust protection of the morpholine nitrogen, preventing unwanted side reactions during multi-step syntheses.[8] The aldehyde functionality at C2 serves as a versatile synthetic handle for elaboration into more complex structures through reactions like reductive amination and nucleophilic additions.[8]

Molecular Structure and Stereochemical Integrity

The precise three-dimensional arrangement of this compound is fundamental to its function as a chiral building block.

Core Structure and Nomenclature
  • Molecular Formula : C₁₀H₁₇NO₄[9]

  • Molecular Weight : 215.25 g/mol [9]

  • IUPAC Name : tert-butyl (2R)-2-formylmorpholine-4-carboxylate[9]

  • CAS Number : 913642-85-0[9]

The molecule consists of a six-membered morpholine ring where the nitrogen atom is protected with a Boc group. A formyl (aldehyde) group is attached to the carbon at the 2-position. This C2 carbon is a stereocenter with a defined (R)-configuration.

Caption: 2D structure of this compound.

Conformational Analysis

Like cyclohexane, the morpholine ring predominantly adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For the C2-aldehyde group, the equatorial position is sterically favored to reduce 1,3-diaxial interactions. The bulky N-Boc group influences the ring pucker and the rotational barrier around the N-C(O) bond.

Physicochemical and Handling Data

Proper storage and handling are critical to maintaining the integrity of this reagent.

PropertyValueSource
Boiling Point 309.1 °C at 760 mmHg[8][9]
Density 1.18 g/cm³[9]
Storage -20°C, sealed, dry[8]

Trustworthiness Insight: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. The Boc protecting group can be cleaved under strong acidic conditions. Therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed container at the recommended low temperature is a self-validating practice to ensure its purity and reactivity over time.

Synthesis and Characterization

The enantioselective synthesis of this compound is a key process that guarantees its utility in asymmetric synthesis. A common and efficient strategy involves the oxidation of the corresponding primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine.

Caption: General synthetic workflow via oxidation.

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes a reliable method for the synthesis of the title compound. The choice of DMP is justified by its mild reaction conditions, high efficiency for converting primary alcohols to aldehydes with minimal over-oxidation, and operational simplicity.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq).[10]

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: DCM is an excellent solvent for both the substrate and the reagent and is unreactive under the reaction conditions. Anhydrous conditions are crucial as water can deactivate the DMP reagent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling helps to control the initial exotherm of the reaction and minimize potential side reactions.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 15 minutes.

    • Causality: A slight excess of DMP ensures complete conversion of the starting alcohol. Portion-wise addition helps to maintain temperature control.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until the layers are clear.

    • Causality: Sodium thiosulfate reduces the excess DMP and the iodinane byproduct. Sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, preventing any potential acid-catalyzed side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Applications in Medicinal Chemistry and Organic Synthesis

The synthetic versatility of this compound makes it a powerful intermediate for building complex, enantiomerically pure molecules.[8]

Key Transformations

The aldehyde group is an electrophilic center that readily participates in several carbon-carbon and carbon-nitrogen bond-forming reactions.

G A This compound E Substituted Amine (via Reductive Amination) A->E F Alkene (via Wittig Reaction) A->F G Secondary Alcohol (via Nucleophilic Addition) A->G B Primary or Secondary Amine B->E C Wittig Ylide (Ph₃P=CHR) C->F D Organometallic Reagent (R-MgBr, R-Li) D->G

Caption: Key synthetic transformations of the aldehyde moiety.

Protocol: Diastereoselective Reductive Amination

This protocol demonstrates the utility of the aldehyde in forming a new carbon-nitrogen bond, a critical step in the synthesis of many pharmaceutical agents.

Step-by-Step Methodology:

  • Reactant Setup: In a vial, dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add acetic acid (0.1 eq) as a catalyst and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.

    • Causality: The acid catalyzes the dehydration step required for imine formation, which is the rate-limiting step.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Expertise & Experience: NaBH(OAc)₃ is the reagent of choice for reductive aminations. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. It is also more tolerant of mildly acidic conditions than other hydrides like sodium borohydride.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the consumption of the starting materials and the formation of the product.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired N-substituted morpholine derivative.

The stereochemical integrity of the (R)-center is maintained throughout this process, making it a reliable method for synthesizing enantiopure drug candidates, including potential CNS agents, antivirals, and kinase inhibitors.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages the benefits of the morpholine scaffold while providing a chiral center and a versatile functional group for synthetic elaboration. Its robust synthesis and predictable reactivity make it an invaluable tool for medicinal chemists aiming to construct complex, stereochemically defined molecules with enhanced drug-like properties. Understanding its structure, the causality behind its synthetic protocols, and its diverse applications is key to unlocking its full potential in the drug discovery pipeline.

References

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting M
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • This compound. MySkinRecipes.
  • Boc-(R,S)-2-carboxymorpholine. J&K Scientific.
  • CAS 913642-85-0 this compound. Alfa Chemistry.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • This compound. ChemicalBook.
  • (R)-N-Boc-2-hydroxymethylmorpholine. PubChem.
  • (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem.
  • This compound. BLD Pharm.

Sources

The Emergence of a Chiral Synthon: A Technical Guide to the Synthesis and Application of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-2-morpholinecarbaldehyde has emerged as a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, combining a conformationally constrained morpholine scaffold with a reactive aldehyde functionality, make it a versatile synthon for the asymmetric synthesis of complex nitrogen-containing heterocycles. This in-depth technical guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on the practical aspects of its preparation from readily available chiral precursors. Furthermore, this guide will delve into the mechanistic rationale behind the chosen synthetic strategies and highlight its critical applications in the development of novel therapeutic agents.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in drug design, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its inherent polarity, hydrogen bond accepting capability, and metabolic stability contribute to improved solubility, bioavailability, and in vivo half-life of drug candidates. The introduction of stereocenters into the morpholine ring, creating chiral derivatives, allows for the precise three-dimensional arrangement of substituents, which is crucial for stereospecific interactions with biological targets such as enzymes and receptors.

This compound, with its defined stereochemistry at the C2 position and a synthetically versatile aldehyde group, serves as a key intermediate for the construction of a diverse array of chiral molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during various synthetic transformations and can be readily removed under mild acidic conditions, allowing for further functionalization.[1] This strategic combination of features has positioned this compound as a sought-after building block in the synthesis of central nervous system (CNS) agents, antivirals, and kinase inhibitors.

Retrosynthetic Analysis and Synthetic Strategy

While a singular "discovery" paper for this compound is not prominently documented, its synthesis logically follows from the oxidation of the corresponding primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine. This precursor is a well-established chiral intermediate, and its synthesis has been reported through various enantioselective routes. This guide will focus on a practical and scalable synthetic approach commencing from the readily available chiral building block, (R)-epichlorohydrin.

The overall synthetic strategy can be visualized as a two-stage process:

  • Construction of the Chiral Morpholine Core: Synthesis of the key intermediate, (R)-N-Boc-2-hydroxymethylmorpholine, from (R)-epichlorohydrin.

  • Oxidation to the Target Aldehyde: Conversion of the primary alcohol to this compound.

G Target This compound Precursor_Alcohol (R)-N-Boc-2-hydroxymethylmorpholine Target->Precursor_Alcohol Oxidation Intermediate_1 N-Boc-aminoethanol derivative Precursor_Alcohol->Intermediate_1 Cyclization Starting_Material (R)-Epichlorohydrin Intermediate_1->Starting_Material Nucleophilic Opening

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Stage 1: Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine

The enantioselective synthesis of the chiral morpholine core is paramount. A robust and frequently cited method involves the nucleophilic opening of (R)-epichlorohydrin with a suitable amine, followed by intramolecular cyclization and N-protection.[2][3]

Step-by-Step Methodology:

  • Nucleophilic Ring Opening: (R)-Epichlorohydrin is reacted with an amino alcohol, such as 2-aminoethanol, in a suitable solvent like isopropanol. This reaction proceeds via an SN2 mechanism at the least hindered carbon of the epoxide, leading to the formation of a chiral amino diol intermediate. The choice of the amino alcohol can be varied to introduce substituents on the nitrogen or other positions of the morpholine ring in related syntheses.

  • Boc Protection: The secondary amine of the resulting intermediate is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane (DCM) or a biphasic system.[4] This step is crucial to prevent side reactions in the subsequent cyclization.

  • Intramolecular Cyclization (Williamson Ether Synthesis): The N-Boc protected amino diol is treated with a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This promotes an intramolecular Williamson ether synthesis, where the alkoxide formed from the primary alcohol displaces the chloride, leading to the formation of the morpholine ring.[5]

G cluster_stage1 Stage 1: Synthesis of Precursor Alcohol Start_1 (R)-Epichlorohydrin + 2-Aminoethanol Step_1 Nucleophilic Ring Opening Start_1->Step_1 Intermediate_1 Chiral Amino Diol Step_1->Intermediate_1 Step_2 Boc Protection ((Boc)₂O, Base) Intermediate_1->Step_2 Intermediate_2 N-Boc Protected Amino Diol Step_2->Intermediate_2 Step_3 Intramolecular Cyclization (Base) Intermediate_2->Step_3 Product_1 (R)-N-Boc-2-hydroxymethylmorpholine Step_3->Product_1 G Aldehyde This compound Step_1 Imine/Iminium Ion Formation Aldehyde->Step_1 Amine Primary or Secondary Amine (R'-NH₂ or R'R''-NH) Amine->Step_1 Intermediate Imine/Iminium Ion Intermediate Step_1->Intermediate Step_2 In situ Reduction (e.g., NaBH(OAc)₃) Intermediate->Step_2 Product Chiral Amine Product Step_2->Product

Sources

Introduction: The Strategic Value of (R)-N-Boc-2-morpholinecarbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of (R)-N-Boc-2-morpholinecarbaldehyde

This compound is a chiral synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure combines three key features that render it highly valuable: a stereochemically defined morpholine ring, a reactive aldehyde functional group, and an acid-labile N-Boc protecting group.

The morpholine heterocycle is a privileged scaffold in drug discovery, known for improving pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[2][3] The (R)-configuration at the C-2 position provides the stereochemical control essential for synthesizing enantiomerically pure drug candidates, crucial for optimizing target engagement and minimizing off-target effects.[1] The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination, to build molecular complexity.[1][4] Finally, the tert-butyloxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen, preventing its unwanted participation in reactions while being readily removable under specific acidic conditions, ensuring its compatibility with multi-step synthetic sequences.[1][5][6]

This guide provides a comprehensive overview of the safety, handling, and chemical reactivity of this compound, designed to empower researchers to utilize this reagent with confidence and precision.

Compound Identification and Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its safe and effective use.

PropertyValueSource(s)
Chemical Name tert-Butyl (2R)-2-formylmorpholine-4-carboxylate[7][8]
Synonyms This compound, (R)-4-Boc-2-morpholinecarbaldehyde[1][9]
CAS Number 913642-85-0[8][9][10]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Appearance Solid (Typical)[11]
Boiling Point 309.1 °C at 760 mmHg[1]

Comprehensive Safety Profile & Hazard Analysis

While specific toxicological data for this compound is not extensively published, a robust safety profile can be constructed from available Safety Data Sheets (SDS), data on the parent morpholine scaffold, and the known reactivity of N-Boc protected aldehydes.

GHS Hazard Identification

This compound is classified as hazardous. The following pictograms and hazard statements are applicable.[8][9]



Signal Word: Warning [8][12]

Hazard Statements:

  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[7][8][13]

  • H319: Causes serious eye irritation.[7][8][13]

  • H335: May cause respiratory irritation.[7][8][13]

Toxicological Rationale

The predicted hazards are logically derived from the compound's structure. The morpholine core, while widely used, is known to be toxic and corrosive at high concentrations.[14] The aldehyde group can be irritating to skin, eyes, and mucous membranes. While the N-Boc group generally attenuates the reactivity of the morpholine nitrogen, the overall molecule retains sufficient chemical activity to warrant careful handling.

G cluster_0 Structural Components cluster_1 Associated Hazards Morpholine_Core Morpholine Core Systemic_Toxicity Potential Systemic Toxicity (Inferred from Morpholine) Morpholine_Core->Systemic_Toxicity contributes to Aldehyde_Group Aldehyde (-CHO) Irritation Skin, Eye, Respiratory Irritation (H315, H319, H335) Aldehyde_Group->Irritation primary cause of NBoc_Group N-Boc Group Reduced_Basicity Reduced Basicity/Reactivity of Nitrogen NBoc_Group->Reduced_Basicity provides

Caption: Relationship between structure and potential hazards.

Safe Handling, Storage, and Disposal

Adherence to strict laboratory protocols is essential for mitigating the risks associated with this compound.

Exposure Controls & Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against the identified hazards of irritation and potential absorption.

PPESpecification & RationaleSource(s)
Engineering Controls Work in a well-ventilated area. A chemical fume hood is required for all procedures involving weighing, transferring, or reacting the solid compound to mitigate inhalation risks (H335).[7][12]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards to prevent eye contact and serious irritation (H319).[7][11]
Skin Protection Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. This prevents skin contact and irritation (H315).[7][11][15]
Respiratory Protection If engineering controls are insufficient or during spill cleanup where dust may be generated, use a NIOSH-approved particulate respirator.[7]
Storage and Stability

The storage conditions are dictated by the chemical lability of the Boc-protecting group and the potential for slow degradation of the aldehyde.

  • Short-Term Storage: Store at 2-8°C in a tightly sealed container.

  • Long-Term Storage: For maximum stability, store at -20°C , sealed and in a dry environment.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15] The N-Boc group is notoriously acid-labile and will be cleaved upon exposure to acidic conditions, liberating the free secondary amine.[5][6]

Spill & Disposal Procedures
  • Spill Cleanup: Evacuate the area. Avoid generating dust. Wearing full PPE, clean up spills immediately using dry procedures (e.g., sweeping with a non-sparking tool).[7] Collect residue in a sealed, labeled container for disposal. Wash the spill area thoroughly with soap and water.[7]

  • Waste Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.[8][15]

Emergency First Aid Measures

A rapid and informed response is critical in the event of an accidental exposure.

Exposure RouteFirst Aid ProtocolRationaleSource(s)
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.To remove from exposure and support respiration.[8][16]
Skin Contact Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.To remove the irritant from the skin surface.[7][8][15]
Eye Contact Immediately rinse cautiously with fresh, running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.To dilute and flush out the irritant to prevent serious eye damage.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. Seek immediate medical attention.To dilute the substance in the stomach without risking aspiration into the lungs.[7][8][11]

Chemical Reactivity & Synthetic Application

The synthetic utility of this compound is centered on the predictable reactivity of its aldehyde group and the stability/lability of the Boc group.

The Role of the N-Boc Protecting Group

The Boc group serves two primary functions:

  • Deactivation: It converts the secondary amine of the morpholine ring into a carbamate, which is significantly less nucleophilic and basic. This prevents the nitrogen from interfering with reactions targeting the aldehyde or other sites in the molecule.[1]

  • Controlled Deprotection: The Boc group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in methanol).[6] This orthogonality is a cornerstone of modern protecting group strategy.

G Start This compound Reaction Reaction at Aldehyde (e.g., Reductive Amination) Start->Reaction 1. C-N Bond Formation Intermediate N-Boc Protected Product Reaction->Intermediate 2. Yields Deprotection Acidic Conditions (e.g., TFA/DCM) Intermediate->Deprotection 3. Boc Removal Final Final Product with Free Morpholine Nitrogen Deprotection->Final 4. Unmasks Amine

Caption: Synthetic workflow utilizing the N-Boc group.

Key Application: Reductive Amination

A primary application for this reagent is in reductive amination, a robust method for forming C-N bonds.[4][17] The process involves the initial formation of an iminium ion between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Mechanism Rationale: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium intermediate over the starting aldehyde.[18] This selectivity allows the reaction to be performed in a single pot, maximizing efficiency.[17][18]

Protocol: Representative Reductive Amination

Disclaimer: This is a general, representative protocol. Researchers must optimize conditions for their specific amine substrate.

  • Preparation: To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add acetic acid (1-2 eq.) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir at room temperature for 12-24 hours, or until the reaction is complete by TLC/LC-MS analysis.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion

This compound is a powerful chiral building block for pharmaceutical and chemical synthesis. Its value lies in the strategic combination of a stereocenter, a versatile aldehyde, and a reliable protecting group. While it presents moderate hazards requiring standard laboratory precautions—including skin, eye, and respiratory protection—a thorough understanding of its chemical properties and reactivity allows for its safe and effective integration into complex synthetic routes. Adherence to the guidelines outlined in this document will help ensure both researcher safety and experimental success.

References

  • Apollo Scientific. tert-Butyl (2R)
  • Mortelmans, K. & Riccio, E. S. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres.
  • XiXisys. GHS 11 (Rev.11) SDS for CAS 913642-85-0. URL
  • Biosynth. Safety Data Sheet for this compound. URL
  • Ambeed. (R)
  • abcr Gute Chemie. Safety instructions for AB286613. URL
  • abcr Gute Chemie.
  • Fisher Scientific.
  • ChemicalBook. This compound | 913642-85-0. URL
  • MySkinRecipes. (R)
  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. URL
  • PubChem. (R)-N-Boc-2-hydroxymethylmorpholine. URL
  • ChemicalBook. (S)
  • Organic Chemistry Portal.
  • The Organic Chem Lab.
  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. URL
  • Kumar, S., et al.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. URL
  • Britton, J., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. URL
  • Sigma-Aldrich.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. URL
  • BLDpharm. (S)
  • Synblock. CAS 847805-31-6 | (S)-N-BOC-2-Morpholinecarbaldehyde. URL
  • Mede, R., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. URL
  • ECHEMI.
  • Singh, A., et al. A review on pharmacological profile of Morpholine derivatives.
  • Kumar, P., et al. A review on pharmacological profile of Morpholine derivatives.
  • Cignarella, G., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL

Sources

Methodological & Application

Asymmetric synthesis using (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Synthesis Using (R)-N-Boc-2-morpholinecarbaldehyde

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a pivotal chiral building block in modern asymmetric synthesis. We move beyond simple procedural lists to explore the causality behind experimental design, offering detailed, field-proven protocols for key transformations such as diastereoselective Wittig reactions, reductive aminations, and stereocontrolled aldol additions. This document is structured to serve as a practical and authoritative resource, integrating step-by-step methodologies with mechanistic insights, data presentation, and a complete set of verifiable references to support further investigation.

Introduction: The Strategic Value of this compound

This compound has emerged as a high-value intermediate in the synthesis of complex, enantiomerically pure molecules. Its utility is rooted in a unique combination of structural features:

  • A Pre-defined Stereocenter: The (R)-configuration at the C2 position provides a fixed stereochemical anchor, enabling the diastereoselective construction of adjacent stereocenters.

  • A Versatile Aldehyde Handle: The formyl group is a reactive electrophile, participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • A Stable Protecting Group: The tert-butoxycarbonyl (Boc) group protects the morpholine nitrogen from unwanted side reactions, ensuring compatibility with a broad spectrum of reagents, yet it can be cleaved under controlled acidic conditions when required.[1]

These attributes make it a favored building block in the pharmaceutical industry for developing drug candidates, particularly kinase inhibitors, antivirals, and central nervous system (CNS) agents where specific stereoisomers are essential for therapeutic activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 913642-85-0[2]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Boiling Point 309.1 °C at 760 mmHg[1]
Storage Store at -20°C, sealed, under dry conditions[1]

Core Application: Diastereoselective Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[3] When applied to a chiral aldehyde like this compound, the existing stereocenter exerts a strong influence on the facial selectivity of the ylide attack, leading to the preferential formation of one diastereomeric alkene.

Causality of Stereoselection

The stereochemical outcome is largely dictated by kinetic control. Non-stabilized ylides (e.g., from alkylphosphonium salts) react rapidly via a purported [2+2] cycloaddition to form an oxaphosphetane intermediate.[4] The approach of the ylide is sterically hindered on one face of the aldehyde by the morpholine ring, leading to a preferred transition state and, consequently, a predominance of one alkene isomer. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[5]

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction PPh3 PPh₃ Salt [Ph₃P⁺-CH₂-R]X⁻ (Phosphonium Salt) PPh3->Salt SN2 AlkylHalide R-CH₂-X AlkylHalide->Salt Ylide Ph₃P=CH-R (Ylide) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Diastereomeric Alkene Product Ylide->Alkene Facial Selective Attack Aldehyde (R)-N-Boc-2- morpholinecarbaldehyde Aldehyde->Alkene Oxide Ph₃P=O (Driving Force) Alkene->Oxide

Caption: Workflow for the Wittig Reaction.

Protocol 2.1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

Objective: To synthesize a chiral alkene from this compound with high (Z)-selectivity.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Argon or Nitrogen gas supply

  • Standard flame-dried glassware

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep orange/red color, indicating ylide formation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

    • Maintain the reaction at -78 °C and monitor by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Rationale: The use of a strong, non-nucleophilic base like n-BuLi is essential for complete deprotonation of the phosphonium salt without competing side reactions.[3] The reaction is performed at low temperatures (-78 °C) to enhance kinetic control and maximize diastereoselectivity by minimizing competing equilibration pathways.

Core Application: Reductive Amination for Chiral Amine Synthesis

Reductive amination is a highly efficient and widely used method for synthesizing amines. For this compound, this reaction provides a direct route to valuable chiral secondary amines, which are prevalent motifs in pharmaceuticals and chiral auxiliaries.[1][6]

Mechanism and Reagent Choice

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a hydride source. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its mild nature and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, preventing competitive reduction of the starting material and minimizing side products.

Reductive_Amination Aldehyde (R)-Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R'-NH₂) Amine->Hemiaminal Imine Iminium Ion Intermediate Hemiaminal->Imine - H₂O Product Chiral Secondary Amine Product Imine->Product Hydride Reduction STAB NaBH(OAc)₃ (STAB) STAB->Product

Caption: Pathway for Reductive Amination.

Protocol 3.1: Synthesis of a Chiral Secondary Amine

Objective: To synthesize a chiral N-alkylated morpholine derivative via one-pot reductive amination.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and the primary amine (e.g., benzylamine, 1.1 eq).

    • Dissolve the components in anhydrous DCM or DCE.

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the solution in portions over 10 minutes. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup and Purification:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the pure chiral secondary amine.

Table 2: Representative Examples of Reductive Amination

Amine Input (R'-NH₂)ProductExpected Yield
Benzylamine(R)-tert-butyl 2-((benzylamino)methyl)morpholine-4-carboxylate>90%
Aniline(R)-tert-butyl 2-((phenylamino)methyl)morpholine-4-carboxylate>85%
Cyclohexylamine(R)-tert-butyl 2-((cyclohexylamino)methyl)morpholine-4-carboxylate>90%

Core Application: Diastereoselective Aldol Addition

The aldol addition is a powerful C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety.[7] Using this compound as the electrophile allows the synthesis of highly functionalized structures with excellent stereocontrol, governed by the pre-existing chiral center.

Stereochemical Rationale: The Felkin-Anh Model

The diastereoselectivity of nucleophilic attack on α-chiral aldehydes is often rationalized by the Felkin-Anh model. This model predicts that the nucleophile will approach the carbonyl carbon from the least sterically hindered trajectory. The largest substituent (in this case, the Boc-protected morpholine ring) orients itself perpendicular to the carbonyl bond to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks at the Bürgi-Dunitz angle, preferentially from the face opposite the medium-sized substituent, leading to the syn aldol adduct as the major product.

Caption: Felkin-Anh model predicting the major diastereomer.

Protocol 4.1: Boron-Mediated Syn-Selective Aldol Addition

Objective: To achieve a highly diastereoselective syn-aldol addition using a boron enolate.

Materials:

  • This compound

  • Ketone (e.g., Propiophenone)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol, 30% Hydrogen Peroxide, Saturated NaHCO₃ solution for workup

Procedure:

  • Enolate Formation:

    • In a flame-dried flask under argon, dissolve the ketone (1.2 eq) in anhydrous DCM and cool to -78 °C.

    • Add DIPEA (1.5 eq) followed by the dropwise addition of Bu₂BOTf (1.3 eq).

    • Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to ensure complete formation of the (Z)-boron enolate, which is crucial for syn-selectivity.

  • Aldol Addition:

    • Cool the enolate solution back down to -78 °C.

    • Add a pre-cooled solution of this compound (1.0 eq) in DCM dropwise.

    • Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Oxidative Workup:

    • Quench the reaction at -78 °C by adding pH 7 phosphate buffer, followed by methanol.

    • Add a 2:1 mixture of methanol and 30% hydrogen peroxide slowly, ensuring the internal temperature does not rise excessively.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour to decompose the boron intermediates.

    • Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Table 3: Expected Outcomes for Diastereoselective Aldol Additions

Ketone Enolate SourceMajor Product DiastereomerExpected Diastereomeric Ratio (d.r.)
Propiophenone (via Bu₂BOTf)syn>95:5
Acetone (via LDA)syn~80:20
Methyl Isopropyl Ketone (via Bu₂BOTf)syn>90:10

Conclusion

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex molecular targets. Its well-defined stereochemistry and versatile aldehyde functionality provide a reliable platform for constructing new C-C and C-N bonds with a high degree of stereocontrol. The protocols and mechanistic rationale detailed in this guide underscore its broad applicability in diastereoselective Wittig reactions, reductive aminations, and aldol additions. For research teams in medicinal chemistry and drug development, mastering the application of this reagent opens a direct and efficient pathway to novel, enantiomerically pure compounds with significant therapeutic potential.

References

  • This compound - MySkinRecipes. (n.d.).
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate.
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320 Lecture Notes.
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journal of Organic Chemistry, 20, 1024–1063.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2016). Nature Communications, 7, 10693.
  • Lin, Z., Wang, B., Nong, X., & Wu, S. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry, 3(1), 58-61.
  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. (2014). Angewandte Chemie International Edition, 53(51), 14217-14221.

Sources

Application Notes and Protocols: Diastereoselective Aldol Addition of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Morpholine Scaffolds in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical properties that enhance drug-like characteristics.[1] Its incorporation into molecular architectures often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3] When functionalized with stereocenters, such as in (R)-N-Boc-2-morpholinecarbaldehyde, it becomes a powerful chiral building block for the synthesis of complex, biologically active molecules. This application note provides a detailed technical guide to the diastereoselective aldol addition reaction of this versatile chiral aldehyde, a key carbon-carbon bond-forming reaction for creating intricate molecular frameworks with precise stereochemical control.[4][5] We will delve into the mechanistic underpinnings that govern the stereochemical outcome, provide detailed, field-proven protocols, and present representative data to guide researchers in leveraging this reaction for their synthetic campaigns.

Mechanistic Insights: Achieving Stereocontrol through Rational Design

The stereochemical outcome of the aldol addition between a chiral aldehyde and a prochiral enolate is dictated by the facial selectivity of the nucleophilic attack on the carbonyl. This selectivity is profoundly influenced by the pre-existing stereocenter on the aldehyde and the geometry of the enolate. The prevailing model to rationalize and predict the diastereoselectivity of such reactions is the Zimmerman-Traxler model.[2][6]

The Zimmerman-Traxler Model: A Predictive Framework for Diastereoselectivity

The Zimmerman-Traxler model postulates a chair-like, six-membered transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.[6] The geometry of the enolate—either (Z) or (E)—plays a crucial role in determining the relative stereochemistry of the newly formed stereocenters, leading to either syn or anti aldol products.[7]

  • Z-enolates preferentially lead to the formation of syn -aldol products . In the transition state, the substituent on the enolate (R¹) orients itself in a pseudo-equatorial position to minimize steric clashes. Consequently, the substituent on the aldehyde (R²) also adopts a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions, resulting in a syn arrangement.[6]

  • E-enolates , conversely, favor the formation of anti -aldol products . With the enolate substituent in a pseudo-equatorial position, the aldehyde substituent occupies a pseudo-axial position to minimize steric hindrance, leading to an anti diastereomer.

For the aldol reaction of this compound, the chiral morpholine ring acts as a directing group, influencing the approach of the enolate. The steric bulk of the N-Boc group and the ring conformation create a biased environment, favoring attack on one of the diastereotopic faces of the aldehyde.

To achieve high levels of diastereoselectivity, the use of boron enolates is particularly effective. The shorter B-O and B-C bond lengths compared to those in lithium enolates lead to a more compact and organized Zimmerman-Traxler transition state, amplifying the steric interactions and thereby enhancing the energy difference between the diastereomeric transition states.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the generalized workflow for the diastereoselective aldol addition of this compound.

Aldol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Core cluster_workup Workup & Purification Ketone Ketone Precursor Enolate Formation of Lithium Enolate Ketone->Enolate Deprotonation Base Hindered Base (e.g., LDA, LHMDS) Base->Enolate Aldehyde (R)-N-Boc-2- morpholinecarbaldehyde Addition Diastereoselective Aldol Addition Aldehyde->Addition Enolate->Addition Nucleophilic Attack Quench Aqueous Quench (e.g., sat. NH4Cl) Addition->Quench Reaction Mixture Purification Chromatographic Purification Quench->Purification Product Diastereomerically Enriched β-Hydroxy Ketone Purification->Product

Caption: Generalized workflow for the aldol addition.

Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks and clear endpoints. These are representative procedures and may require optimization based on the specific ketone substrate.

Protocol 1: Lithium Enolate Mediated Aldol Addition

This protocol describes a general procedure for the aldol addition using a pre-formed lithium enolate, which is suitable for achieving good diastereoselectivity under kinetic control.[8]

Materials:

  • Ketone (e.g., Acetophenone, Propiophenone)

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.2 equivalents) and anhydrous THF (to achieve a 0.2 M solution).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution (1.1 equivalents) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution should turn a pale yellow color.

  • Aldol Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this aldehyde solution dropwise to the enolate solution at -78 °C over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired β-hydroxy ketone as a mixture of diastereomers.

  • Characterization: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Protocol 2: Boron-Mediated Aldol Addition for Enhanced syn-Selectivity

This protocol utilizes a boron enolate to achieve higher levels of diastereoselectivity, particularly for the syn-aldol product.[9][10]

Materials:

  • N-propionylmorpholine (as a representative ketone precursor)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol, 30% Hydrogen peroxide

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl morpholine (1.2 equivalents) and anhydrous DCM (to achieve a 0.2 M solution).

  • Enolate Formation: Cool the solution to 0 °C. Add Bu₂BOTf (1.3 equivalents) followed by the dropwise addition of DIPEA (1.4 equivalents). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the boron enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours. Monitor by TLC.

  • Oxidative Workup: Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.

  • Characterization: Determine the yield, diastereomeric ratio, and enantiomeric excess (if applicable, via chiral HPLC) of the purified syn-aldol product.

Data Presentation: Representative Results

The following table summarizes expected outcomes for the aldol addition of this compound with various ketone enolates, based on literature precedents for similar systems.

EntryKetone PrecursorEnolate TypeExpected Major DiastereomerDiastereomeric Ratio (syn:anti)Yield (%)
1AcetophenoneLithiumsyn>85:1575-85
2PropiophenoneLithiumsyn>90:1070-80
3N-PropionylmorpholineBoronsyn>95:580-90
4AcetoneLithiumsyn>80:2065-75

Troubleshooting and Expert Insights

  • Low Yields: Incomplete enolate formation is a common issue. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a robust inert atmosphere. The quality and titration of the organolithium base are critical.

  • Poor Diastereoselectivity: The temperature control during the addition of the aldehyde is paramount. Ensure the temperature does not rise above -70 °C for lithium enolates. For higher selectivity, consider switching to boron enolates as described in Protocol 2.

  • Side Reactions: Self-condensation of the ketone can occur if the aldehyde is added too slowly or if the temperature is not sufficiently low. Pre-forming the enolate completely before adding the aldehyde minimizes this.

Conclusion

The diastereoselective aldol addition of this compound is a robust and highly valuable transformation for the synthesis of stereochemically rich, morpholine-containing compounds. By carefully selecting the reaction conditions, particularly the nature of the enolate, researchers can effectively control the stereochemical outcome of this powerful C-C bond-forming reaction. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation and optimization of this reaction in the pursuit of novel therapeutic agents and complex molecular architectures.

References

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957, 79 (8), 1920–1923. [Link]
  • Tzara, E.; et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci.2020, 11 (15), 2249–2260. [Link]
  • Tzara, E.; et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
  • Kaur, M.; et al. Biological activities of morpholine derivatives and molecular targets involved.
  • Owsley, D. C.; et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med. Res. Rev.2020, 40 (2), 709-752. [Link]
  • Kumar, R.; et al.
  • Organic Chemistry Portal. Aldol Addition. [Link]
  • Ashenhurst, J. Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
  • Myers, A. G. Stereoselective, Directed Aldol Reaction. Scribd. [Link]
  • Pharmacy 180. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]
  • Vedejs, E.; et al. Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides.
  • Vedejs, E.; et al. Highly Diastereo- and Enantioselective Aldol Reactions of Stereochemically Defined Tetrasubstituted Enolborinates Generated By 1,4-Hydroboration of α,β-Unsaturated Morpholine Carboxamides with (Diisopinocampheyl)borane. NIH. [Link]

Sources

Application Notes and Protocols for the Reductive Amination of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules.[1] Its protected aldehyde functionality allows for selective elaboration, with reductive amination being a cornerstone transformation to introduce diverse amine functionalities while preserving the stereochemical integrity of the morpholine core.[1] This document provides a comprehensive guide to the reductive amination of this compound, detailing the underlying chemical principles, a robust experimental protocol, and key considerations for successful execution and analysis. The protocol focuses on the use of sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent particularly well-suited for this transformation.[2][3][4]

Mechanism and Scientific Rationale

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, proceeding through a two-step, often one-pot, sequence.[5] The reaction begins with the condensation of the aldehyde with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly dehydrates to yield an imine or an iminium ion.[5][6] The choice of reducing agent is critical; it must selectively reduce the C=N double bond of the imine/iminium ion without significantly reducing the starting aldehyde.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this protocol due to its remarkable selectivity. The electron-withdrawing acetate groups on the boron atom moderate its reducing power, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[2][3][4] This allows the reaction to be performed in a single pot by mixing the aldehyde, amine, and reducing agent together, as the iminium ion is reduced as it is formed.[2] The reaction is typically conducted in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid decomposition of the hydride reagent.[7]

Reductive_Amination_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine Product N-Substituted (R)-N-Boc-2-aminomethylmorpholine Iminium->Product STAB NaBH(OAc)3 STAB->Iminium Hydride Transfer H2O H2O Protocol_Workflow Start Dissolve Aldehyde in DCM AddAmine Add Benzylamine, Stir 30 min Start->AddAmine AddSTAB Add NaBH(OAc)3 AddAmine->AddSTAB Monitor Monitor by TLC/LC-MS AddSTAB->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with DCM Quench->Extract WashDry Wash with Brine, Dry over Na2SO4 Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Pure Product Purify->Product

Sources

Grignard reaction conditions for (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide

Topic: Grignard Reaction Conditions for (R)-N-Boc-2-morpholinecarbaldehyde Reference ID: GRM-ANP-2026-01

Abstract

The addition of organomagnesium halides (Grignard reagents) to chiral α-amino aldehydes is a cornerstone transformation in asymmetric synthesis, providing access to valuable chiral 1,2-amino alcohol motifs prevalent in pharmaceuticals and natural products. This document provides a detailed guide to the Grignard reaction with this compound, a substrate of significant interest in medicinal chemistry. We delve into the critical mechanistic principles governing diastereoselectivity, focusing on the competition between Felkin-Anh and chelation-controlled pathways. A comprehensive, field-tested protocol is presented, alongside a discussion of key experimental parameters and their impact on reaction outcomes, empowering researchers to achieve high yields and predictable stereochemical control.

Introduction: The Stereochemical Challenge

The Grignard reaction is a powerful C-C bond-forming tool for synthesizing alcohols from carbonyl compounds.[1][2] When applied to a chiral aldehyde, such as this compound, the reaction generates a new stereocenter, leading to the formation of two diastereomeric products. The primary objective for synthetic chemists is to control the reaction conditions to favor the formation of one diastereomer over the other. The stereochemical outcome is dictated by the energetic favorability of the transition state through which the Grignard reagent's nucleophilic carbon attacks the aldehyde's electrophilic carbonyl carbon.[3][4]

For α-chiral aldehydes, two principal models predict the stereochemical course of the reaction: the Felkin-Anh model and the Cram-chelate model. The choice between these pathways is heavily influenced by the substrate's structure and the reaction conditions.[5][6][7][8]

Mechanistic Principles: Chelation vs. Non-Chelation Pathways

The stereochemical outcome of the Grignard addition to this compound is determined by the conformational arrangement of the aldehyde in the transition state. This arrangement is governed by a competition between sterics (Felkin-Anh model) and the coordinating ability of Lewis basic atoms near the chiral center (Chelation model).

The Felkin-Anh Model (Non-Chelation Control)

The Felkin-Anh model predicts the stereochemical outcome based on minimizing steric interactions in a staggered transition state.[7][8] The largest substituent (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to avoid steric clash. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching past the smallest substituent (S).[7]

For this compound, the largest group (L) is the N-Boc-morpholine ring moiety. According to this model, the Grignard reagent would attack from the face opposite this large group, leading to the anti-diastereomer.

The Cram-Chelate Model (Chelation Control)

The presence of a Lewis basic heteroatom (like oxygen or nitrogen) on the α or β carbon can dramatically alter the stereochemical outcome.[6][7] In the case of this compound, both the Boc-protected nitrogen at the α-position and the morpholine ring oxygen at the β-position can act as chelating groups. The magnesium atom of the Grignard reagent (a Lewis acid) can coordinate simultaneously with the carbonyl oxygen and one of these heteroatoms, forming a rigid five or six-membered cyclic transition state.[6][9]

This chelation locks the aldehyde in a specific conformation, forcing the Grignard reagent to attack from the less hindered face of this rigid structure.[6][10] This pathway typically leads to the opposite diastereomer predicted by the Felkin-Anh model, often referred to as the syn or "Cram-chelate" product. Given the strong chelating ability of the Boc-protected amine, this pathway is often dominant for this class of substrates.[9]

G cluster_0 Competing Stereochemical Pathways Start This compound + R-MgX Chelate_TS Chelation-Controlled Transition State (Rigid 5-membered ring) Start->Chelate_TS Dominant Pathway (α-N-Boc chelation) Felkin_TS Felkin-Anh Transition State (Staggered conformation) Start->Felkin_TS Minor Pathway (Steric control) Syn_Product Syn Diastereomer (Major Product) Chelate_TS->Syn_Product Attack from less hindered face Anti_Product Anti Diastereomer (Minor Product) Felkin_TS->Anti_Product Attack past smallest group (H)

Caption: Competing transition states in the Grignard reaction.

Critical Experimental Parameters

Achieving high diastereoselectivity requires careful optimization of several reaction parameters. The interplay between these factors determines the balance between the chelation and non-chelation pathways.

ParameterInfluence on Selectivity & RationaleRecommended Conditions
Grignard Reagent The halide counter-ion affects the Lewis acidity of the magnesium center (I > Br > Cl).[10] More Lewis acidic Mg can form stronger chelates, favoring the syn product. Sterically bulky Grignard reagents may disfavor the more organized chelated transition state.For maximizing chelation control, MeMgBr or MeMgI are often preferred. For bulkier reagents, lower temperatures are critical.
Solvent Ethereal solvents (THF, Et₂O) are essential to solvate and stabilize the Grignard reagent.[11] Highly coordinating solvents like THF can compete with the substrate for chelation to Mg, potentially reducing chelate-control and favoring the Felkin-Anh product. Diethyl ether is less coordinating and often promotes higher chelation-controlled selectivity.Diethyl ether (Et₂O) or Toluene. If THF is used as the solvent for the Grignard reagent, consider replacing it or diluting with a non-coordinating solvent.
Temperature Lower temperatures (-78 °C to -40 °C) are crucial. They increase the energy difference between the competing transition states, amplifying the preference for the lower-energy (typically chelated) pathway. This minimizes side reactions and enhances diastereoselectivity.-78 °C (Dry ice/acetone bath) is strongly recommended for the addition step.
Lewis Acid Additives Additives like CeCl₃ (Cerium(III) chloride) can pre-complex with the aldehyde. The "ate" complex formed is highly reactive but less prone to side reactions like enolization. This can lead to cleaner reactions and sometimes altered selectivity, although for strongly chelating substrates, the effect may be minimal.Use of anhydrous CeCl₃ (Luche conditions) can be explored if enolization or low yields are observed, but may not be necessary for this substrate.
Stoichiometry A slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is typically used to ensure complete consumption of the aldehyde. A large excess should be avoided as it can lead to side reactions and complicate purification.1.2 equivalents of Grignard reagent.

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of methylmagnesium bromide to this compound.

Materials and Equipment
  • Reagents : this compound, Methylmagnesium bromide (solution in Et₂O), Anhydrous Diethyl Ether (Et₂O), Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

  • Equipment : Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, nitrogen/argon inlet, dry ice/acetone bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

CRITICAL : All glassware must be oven or flame-dried before use. The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) as Grignard reagents are highly sensitive to moisture and oxygen.[3][4]

Reaction Workflow

G cluster_workflow Experimental Workflow A 1. Setup & Inerting (Dry glassware, N2 atm) B 2. Aldehyde Solution (Dissolve aldehyde in Et2O) A->B C 3. Cooling (Cool to -78 °C) B->C D 4. Grignard Addition (Add R-MgX dropwise) C->D E 5. Reaction (Stir at -78 °C) D->E F 6. Quenching (Add sat. aq. NH4Cl) E->F G 7. Extraction (EtOAc/Water) F->G H 8. Purification (Column Chromatography) G->H I Product (Chiral Amino Alcohol) H->I

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Preparation : To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (e.g., 1.00 g, 4.36 mmol).

  • Dissolution & Cooling : Add anhydrous diethyl ether (20 mL) to dissolve the aldehyde. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition : Slowly add methylmagnesium bromide (e.g., 1.75 mL of a 3.0 M solution in Et₂O, 5.23 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring : Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching : While the flask is still in the cold bath, slowly and carefully add saturated aqueous ammonium chloride solution (15 mL) to quench the reaction. A white precipitate of magnesium salts will form.

  • Workup : Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (30 mL) and water (10 mL). Shake well and separate the layers.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying & Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification : The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the diastereomeric alcohol products.

  • Characterization : The diastereomeric ratio (d.r.) can be determined from the crude reaction mixture using ¹H NMR spectroscopy by integrating distinct signals for each diastereomer. The absolute and relative stereochemistry can be confirmed by advanced techniques such as X-ray crystallography or by comparison to known compounds.

References

  • Ramón, D. J., & Yus, M. (2006). In the Arena of Enantioselective Synthesis, Titanium Complexes Wear the Laurel Wreath. Chemical Reviews, 106(6), 2126-2208. [Link]
  • Mengel, A., & Reiser, O. (1999). Around and beyond the Felkin-Anh model: modeling nucleophilic additions to chiral carbonyl compounds. Chemical Reviews, 99(5), 1191-1224. [Link]
  • Muir, G., Caballero-Garcia, G., Muilu, T., & Britton, R. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
  • Knochel, P., & Krasovskiy, A. (2006). The Role of LiCl in the Preparation of Grignard Reagents. Angewandte Chemie International Edition, 45(36), 6036-6039. [Link]
  • University of Bath. (n.d.). Felkin-Ahn and Cram Chelate. [Link] (Note: A more direct, stable link to the specific document was not available, but such educational resources are common on university websites).
  • Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546. [Link]
  • Walsh, P. J., & El-Awa, A. (2007). Catalytic, Asymmetric Addition of Grignard Reagents to Ketones. In Modern Carbonyl Chemistry (pp. 89-130). Wiley-VCH. [Link]
  • Houk, K. N., Paddon-Row, M. N., Rondan, N. G., Wu, Y. D., Micco, F. M., & Schreiber, S. L. (1986). Theory and modeling of stereoselective organic reactions. Science, 231(4742), 1108-1117. [Link]
  • Seyden-Penne, J. (1997). Chiral Auxiliaries and Ligands in Asymmetric Synthesis. Wiley. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. [Link]
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
  • LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
  • NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]
  • Lam, Y. H., & Houk, K. N. (2013). Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. Journal of the American Chemical Society, 135(17), 6633-6642. [Link]

Sources

Synthesis of Substituted Morpholines from (R)-N-Boc-2-morpholinecarbaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Substituted morpholines are a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from the favorable physicochemical properties imparted by the morpholine ring, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The chiral scaffold, (R)-N-Boc-2-morpholinecarbaldehyde, represents a versatile and highly valuable starting material for the synthesis of a diverse array of 2-substituted and 2,5-disubstituted morpholine derivatives. Its single enantiomer purity provides a crucial advantage in the development of stereochemically defined drug candidates.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of substituted morpholines utilizing this compound as the key building block. The methodologies described herein are grounded in established synthetic transformations, with a focus on explaining the underlying principles and providing practical, field-proven insights to ensure successful implementation.

Strategic Approaches to Diversification

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will focus on three principal synthetic strategies:

  • Reductive Amination: For the introduction of diverse amino functionalities at the 2-position.

  • Wittig Olefination: For the extension of the carbon chain via the formation of a double bond.

  • Grignard Addition: For the creation of new stereocenters through the formation of secondary alcohols.

The selection of a particular synthetic route will be dictated by the desired final structure and the required stereochemical outcome.

Reductive Amination: Accessing 2-((Alkylamino)methyl)morpholine Derivatives

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[4]

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many reductive aminations.[5] Its mild nature and tolerance for slightly acidic conditions prevent the over-reduction of the starting aldehyde and are compatible with the Boc-protecting group. Unlike sodium cyanoborohydride, STAB is non-toxic and its workup is straightforward.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with STAB and effectively solubilize a wide range of organic substrates.[5]

  • Acid Catalyst: The addition of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction rate. However, for many reactive aldehydes and primary amines, a catalyst is not strictly necessary.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and primary amine in DCM B Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C A->B Cool C Stir at room temperature for 2-12 h B->C Warm to RT D Quench with saturated NaHCO3 (aq) C->D Reaction complete E Extract with DCM D->E F Dry organic layer (Na2SO4), filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Reductive Amination Workflow.

Detailed Protocol: Synthesis of tert-butyl (R)-2-(((benzylamino)methyl)morpholine-4-carboxylate

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzylamine (1.1 eq).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

EntryPrimary AmineProductYield (%)
1Benzylaminetert-butyl (R)-2-(((benzylamino)methyl)morpholine-4-carboxylate)85-95
2Anilinetert-butyl (R)-2-(((phenylamino)methyl)morpholine-4-carboxylate)70-80
3Cyclohexylaminetert-butyl (R)-2-(((cyclohexylamino)methyl)morpholine-4-carboxylate)80-90

Table 1: Representative Yields for Reductive Amination.

Wittig Olefination: Carbon Chain Extension

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] This reaction is highly reliable for the formation of a carbon-carbon double bond at a specific position.[9] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically favor the formation of (Z)-alkenes.

Causality of Experimental Choices:
  • Ylide Generation: The phosphonium ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base.[10] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base depends on the acidity of the phosphonium salt.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common solvents for the Wittig reaction, as they are aprotic and effectively solvate the ylide.[11]

  • Temperature: The initial ylide formation is often carried out at low temperatures (e.g., -78°C or 0°C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde is then typically allowed to warm to room temperature.

Experimental Workflow: Wittig Olefination

G cluster_0 Ylide Formation cluster_1 Olefination cluster_2 Workup and Purification A Suspend phosphonium salt in anhydrous THF B Add strong base (e.g., n-BuLi) at 0°C A->B C Stir for 30-60 min B->C D Add solution of this compound in THF at 0°C C->D Cool E Stir at room temperature for 2-16 h D->E Warm to RT F Quench with saturated NH4Cl (aq) E->F Reaction complete G Extract with ethyl acetate F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Wittig Olefination Workflow.

Detailed Protocol: Synthesis of tert-butyl (R)-2-((E)-styryl)morpholine-4-carboxylate

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise at 0°C.

  • Stir the resulting deep red solution at 0°C for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a mixture of (E) and (Z) isomers.

EntryPhosphonium SaltProductE/Z RatioYield (%)
1Benzyltriphenylphosphonium chloridetert-butyl (R)-2-styrylmorpholine-4-carboxylate>95:575-85
2(Carbethoxymethylene)triphenylphosphoranetert-butyl (R)-2-(2-ethoxycarbonyl)vinyl)morpholine-4-carboxylate>98:280-90

Table 2: Representative Yields and Stereoselectivities for Wittig Olefination.

Grignard Addition: Formation of Secondary Alcohols

The addition of Grignard reagents to aldehydes is a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds and the creation of new stereocenters.[12] The reaction of a Grignard reagent with the chiral this compound will lead to the formation of a pair of diastereomeric secondary alcohols. The stereochemical outcome of this reaction is often governed by Felkin-Anh or chelation-controlled models.[13]

Causality of Experimental Choices:
  • Grignard Reagent: The choice of Grignard reagent will determine the nature of the R group added to the carbonyl carbon. A wide variety of alkyl, aryl, and vinyl Grignard reagents are commercially available or can be readily prepared.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential for the formation and reaction of Grignard reagents.

  • Temperature: Grignard reactions are typically initiated at low temperatures (e.g., 0°C or -78°C) to control the exothermicity and improve diastereoselectivity.

Experimental Workflow: Grignard Addition

G cluster_0 Reaction Setup cluster_1 Addition cluster_2 Workup and Purification A Dissolve this compound in anhydrous THF B Cool to -78°C A->B C Add Grignard reagent dropwise B->C D Stir at -78°C for 1-2 h C->D E Quench with saturated NH4Cl (aq) D->E Reaction complete F Warm to room temperature E->F G Extract with ethyl acetate F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Grignard Addition Workflow.

Detailed Protocol: Synthesis of tert-butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Materials:

  • This compound

  • Phenylmagnesium bromide in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78°C.

  • Add phenylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the temperature below -70°C.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution at -78°C.

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a mixture of diastereomers.

EntryGrignard ReagentProduct Diastereomeric Ratio (syn:anti)Yield (%)
1Phenylmagnesium bromide>90:1080-90
2Methylmagnesium bromide85:1575-85
3Vinylmagnesium bromide>95:570-80

Table 3: Representative Yields and Diastereoselectivities for Grignard Addition.

Deprotection of the N-Boc Group

The final step in many synthetic sequences is the removal of the N-Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions.

Protocol: N-Boc Deprotection

Materials:

  • N-Boc protected morpholine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected morpholine derivative in DCM.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected morpholine derivative.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of a wide range of substituted morpholine derivatives. The protocols detailed in this guide for reductive amination, Wittig olefination, and Grignard addition provide reliable and reproducible methods for the diversification of this important scaffold. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can efficiently access novel morpholine-containing compounds for applications in drug discovery and development.

References

  • Balsamo, A., Lapucci, A., Macchia, M., Martinelli, A., Nencetti, S., Rossello, A., & Testi, C. (1994). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco, 49(2), 77–82.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013).
  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. (n.d.).
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022). Royal Society of Chemistry.
  • Myers, A. (n.d.). Chem 115.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones. (1999).
  • 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts.
  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.).
  • Wittig Reaction Experiment Part 2: Reaction and Product Isol
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023).
  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2022).
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022). Royal Society of Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • N-Boc-morpholine-2-carboxylic acid | 189321-66-2. (n.d.). Sigma-Aldrich.
  • The Wittig Reaction Lab Report. (2022). EduBirdie.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Application Note – Reductive Amin
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ⁵-2-oxopiperazines. (2014).
  • CN101062923A - Synthesizing N-formyl morpholine by two-step process. (2007).
  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. (2018). Asian Journal of Green Chemistry.
  • N-Formylmorpholine. (n.d.). Wikipedia.

Sources

Application Notes & Protocols: (R)-N-Boc-2-morpholinecarbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable properties.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to improve pharmacokinetic profiles, enhance aqueous solubility, and provide a stable, low-reactivity scaffold for molecular elaboration.[1][2] Within this important class of heterocycles, chiral substituted morpholines offer a three-dimensional architecture that is critical for achieving high-potency and selective interactions with biological targets.

(R)-N-Boc-2-morpholinecarbaldehyde emerges as a highly valuable and versatile chiral building block for drug discovery and development.[3] This reagent strategically combines three key features:

  • A stereochemically defined center at the C2 position, providing a direct route to enantiomerically pure final compounds.

  • A reactive aldehyde functional group, poised for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • An N-Boc protecting group, which ensures stability during synthetic transformations and allows for controlled deprotection and subsequent functionalization of the morpholine nitrogen.[3]

This guide provides an in-depth exploration of the applications of this compound, detailing core synthetic transformations and providing field-proven protocols for its use in the synthesis of complex bioactive molecules.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental for its successful application and storage.

PropertyValueReference(s)
CAS Number 913642-85-0[4]
Molecular Formula C₁₀H₁₇NO₄[3][5]
Molecular Weight 215.25 g/mol [3]
Boiling Point ~309 °C at 760 mmHg[3][5]
Storage Store at -20°C, sealed and dry[3]

Core Synthetic Transformations

This compound is a gateway to a diverse array of molecular architectures. The aldehyde functionality serves as a linchpin for key bond-forming reactions that are central to the construction of pharmaceutical leads.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most powerful method for synthesizing amines and is a cornerstone of medicinal chemistry for introducing side chains or linking molecular fragments.[6][7] The process involves the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild hydride source.

Causality in Protocol Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over reagents like sodium cyanoborohydride because it is less toxic, non-hygroscopic, and sufficiently mild to selectively reduce the iminium ion in the presence of the starting aldehyde, thereby minimizing side reactions such as the reduction of the aldehyde to an alcohol.[6] The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure solubility of all components.

G cluster_0 Reductive Amination Workflow R_aldehyde This compound I_iminium Iminium Ion Intermediate R_aldehyde->I_iminium + R'-NH-R'' (Condensation) R_amine Primary/Secondary Amine (R'-NH-R'') R_amine->I_iminium R_reductant NaBH(OAc)₃ R_reductant->I_iminium P_product N-Substituted Morpholine Product I_iminium->P_product + NaBH(OAc)₃ (Reduction) P_byproduct Byproducts G cluster_0 Wittig Reaction Workflow R_salt Phosphonium Salt (Ph₃P⁺-CH₂R')Br⁻ I_ylide Phosphorus Ylide (Ph₃P=CHR') R_salt->I_ylide + Base R_base Strong Base (n-BuLi) R_base->I_ylide R_aldehyde This compound I_oxaphosphetane Oxaphosphetane Intermediate R_aldehyde->I_oxaphosphetane I_ylide->I_oxaphosphetane + Aldehyde P_alkene Alkene Product I_oxaphosphetane->P_alkene P_phosphine_oxide Ph₃P=O I_oxaphosphetane->P_phosphine_oxide G A (R)-N-Boc-2- morpholinecarbaldehyde B Key C-C or C-N Bond Formation (e.g., Mannich, Aldol) A->B C Chiral Intermediate with Morpholine Core B->C D Cyclization & Elaboration C->D E Final JAK Inhibitor Scaffold D->E G Aldehyde (R)-N-Boc-2- morpholinecarbaldehyde Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction Grignard Grignard Addition (R-MgBr) Aldehyde->Grignard Alcohol (R)-N-Boc-2- hydroxymethylmorpholine Reduction->Alcohol Etherification Etherification (e.g., Williamson) Alcohol->Etherification AprepitantMotif Aprepitant-like C2-CH₂-O-R Motif Etherification->AprepitantMotif OtherMotifs Complex C2-Substituted Alcohols Grignard->OtherMotifs

Sources

Application Notes and Protocols for the Deprotection of N-Boc-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Morpholine Moieties and the N-Boc Protecting Group in Medicinal Chemistry

The morpholine scaffold is a privileged structure in modern drug discovery, prized for its favorable physicochemical properties, including low toxicity, metabolic stability, and its ability to improve aqueous solubility and oral bioavailability of drug candidates. Consequently, N-substituted morpholine derivatives are integral components of numerous approved drugs and clinical candidates. The synthesis of these complex molecules often necessitates the use of protecting groups to mask the reactivity of the morpholine nitrogen.

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry.[1] Its widespread adoption stems from its remarkable stability under a wide array of reaction conditions, including those that are nucleophilic and basic, while being readily cleavable under acidic conditions.[2][3] This orthogonality is paramount in multi-step syntheses.[3] The deprotection of the N-Boc group is a critical step, often occurring late in a synthetic sequence, where a reliable and high-yielding protocol is essential to the overall success of the synthesis.

This comprehensive guide provides a detailed overview of the most effective methods for the deprotection of N-Boc-morpholine derivatives, offering insights into the underlying mechanisms, practical considerations for method selection, and step-by-step experimental protocols.

Understanding the Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions is a robust and well-understood transformation.[2] The process is an acid-catalyzed elimination reaction that proceeds through three primary steps:[4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

  • Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free morpholine amine.[4][5] The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt.[4]

It is crucial to note that the reaction generates gaseous byproducts, namely isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide. Therefore, these reactions should never be conducted in a closed system.[1][5]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Method Selection: A Comparative Overview

The choice of deprotection method is contingent upon the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups.[6] Below is a summary of the most common and effective methods for the deprotection of N-Boc-morpholine derivatives.

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Reaction Time
Method 1: Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM), 0°C to RT[7]Highly efficient, rapid reactions, volatile byproducts are easily removed.[6][8]Harshly acidic, may cleave other acid-sensitive groups. TFA is corrosive and requires careful handling.[9]30 minutes - 2 hours[6][7]
Method 2: Hydrochloric Acid (HCl) in Dioxane 4M HCl in 1,4-Dioxane, RT[7]Effective, product often precipitates as the HCl salt, simplifying isolation.[2][6]Dioxane is a suspected carcinogen and should be handled with care. Can be slower than TFA.1 - 4 hours[6][7]
Method 3: Thermal Deprotection Heating in a suitable solvent (e.g., water, methanol, TFE), 100-150°C[10][11]Avoids the use of strong acids, beneficial for highly acid-sensitive substrates.[10]Requires high temperatures which may not be suitable for all substrates. Can lead to side reactions like racemization.[10]Minutes to several hours[10][12]
Method 4: Mild Acidic Conditions p-Toluenesulfonic Acid (pTSA) in DCM/Acetonitrile[7] or Formic Acid[7]Suitable for substrates with moderate acid sensitivity.Slower reaction times compared to strong acids.10 minutes - 16 hours[7]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific N-Boc-morpholine derivative. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally rapid method for Boc deprotection.

Materials:

  • N-Boc-morpholine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath (optional, for sensitive substrates)[4]

Procedure:

  • Reaction Setup: Dissolve the N-Boc-morpholine derivative in DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask. For sensitive substrates, cool the solution to 0°C using an ice bath.[4]

  • Addition of TFA: Slowly add TFA to the stirred solution. A common concentration is a 25-50% solution of TFA in DCM (v/v).[6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or 0°C). The reaction is typically complete within 30 minutes to a few hours.[6] Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4]

    • To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM 2-3 times.[4]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.[4]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected morpholine derivative.[6]

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive and can cause severe burns.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

  • Perform all manipulations involving TFA in a well-ventilated fume hood.[13]

  • The reaction produces CO₂ gas; ensure the system is not sealed.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when the resulting hydrochloride salt is a crystalline solid, which simplifies purification.

Materials:

  • N-Boc-morpholine derivative

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: Suspend or dissolve the N-Boc-morpholine derivative (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[2]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Upon completion, the deprotected morpholine hydrochloride salt often precipitates from the reaction mixture.

    • The solid product can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[6]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[6]

    • If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent as described in Protocol 1.

Safety Precautions:

  • 4M HCl in dioxane is corrosive and flammable.[14][15] Handle in a well-ventilated fume hood and wear appropriate PPE.

  • 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use with caution and ensure proper storage and handling procedures are followed.

Boc Deprotection Workflow start Start: N-Boc-Morpholine Derivative dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_acid Add acidic reagent (TFA or HCl in Dioxane) dissolve->add_acid react Stir at RT (monitor by TLC/LC-MS) add_acid->react workup Workup react->workup evaporate Remove solvent and excess acid in vacuo workup->evaporate Common precipitate Precipitate/filter HCl salt (for HCl/Dioxane method) workup->precipitate HCl/Dioxane Path neutralize Neutralize with aq. NaHCO₃ (for TFA method) evaporate->neutralize TFA Path extract Extract with organic solvent neutralize->extract dry_concentrate Dry over Na₂SO₄ and concentrate extract->dry_concentrate end End: Deprotected Morpholine Product dry_concentrate->end precipitate->end

Caption: General Experimental Workflow for Boc Deprotection.

Troubleshooting and Special Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture.[4] Steric hindrance around the Boc-protected nitrogen can slow down the reaction rate.[4]

  • Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings.[9] While less of a concern for the morpholine ring itself, this can be an issue if other sensitive functional groups are present. The use of scavengers, such as anisole or thioanisole, can mitigate this side reaction.

  • Acid-Sensitive Substrates: For molecules containing other acid-labile groups (e.g., tert-butyl esters, acetals), careful selection of milder acidic conditions or a thermal deprotection method is crucial.[16] Formic acid or catalytic amounts of p-toluenesulfonic acid can be effective for such substrates.[7] In some cases, selective deprotection can be achieved; for instance, 4M HCl in dioxane has been shown to selectively cleave N-Boc groups in the presence of tert-butyl esters.[17][18]

Conclusion

The deprotection of N-Boc-morpholine derivatives is a fundamental transformation in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism and the careful selection of the deprotection method based on substrate stability are key to achieving high yields and purity. The protocols outlined in this guide, particularly the widely used TFA/DCM and HCl/dioxane methods, provide reliable starting points for researchers. By adhering to the provided procedures and safety precautions, scientists can confidently and efficiently deprotect N-Boc-morpholine intermediates, paving the way for the successful synthesis of novel chemical entities.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • How to do work-up of a BOC deprotection reaction by TFA?.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Best mild Boc-deprotection method for a guanidine compound?. Reddit. [Link]
  • Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. [Link]
  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
  • Deprotection of different N-Boc-compounds.
  • Boc deprotection conditions tested.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]
  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
  • Hydrogen chloride in 1,4- dioxane 4 M. Gases Grit. [Link]
  • 4M HYDROCHLORIC ACID IN DIOXANE MSDS. Loba Chemie. [Link]
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.

Sources

Topic: Mitsunobu Reaction Involving (R)-N-Boc-2-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Stereoinversion of Morpholine Scaffolds

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity[1]. Chiral substituted morpholines, in particular, offer precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets. The ability to control and, when necessary, invert the stereochemistry of these building blocks is a powerful tool in drug discovery and development.

The Mitsunobu reaction stands as a cornerstone of synthetic organic chemistry for achieving the stereospecific conversion of primary and secondary alcohols to a diverse array of functionalities, including esters, ethers, azides, and thioethers[2][3]. Discovered by Oyo Mitsunobu in 1967, this reaction proceeds under mild, essentially neutral conditions via a bimolecular nucleophilic substitution (S(_N)2) mechanism[4][5]. Its defining feature is the clean inversion of configuration at the reacting stereocenter, making it an invaluable method for accessing enantiomerically pure compounds from readily available chiral alcohols[6][7][8].

This guide provides an in-depth analysis and a detailed protocol for applying the Mitsunobu reaction to (R)-N-Boc-2-morpholine derivatives. We will explore the mechanistic nuances relevant to this substrate class, offer practical, field-tested insights for successful execution, and provide a robust, step-by-step protocol for inverting the C2 stereocenter, a key transformation for building libraries of pharmacologically relevant molecules.

Mechanistic Deep Dive: The Path to Stereochemical Inversion

The power of the Mitsunobu reaction lies in its ability to convert a poor leaving group (a hydroxyl) into a good one in situ. The reaction is a dehydrative redox process where triphenylphosphine (PPh(_3)) is oxidized to triphenylphosphine oxide (TPPO) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD), is reduced to a hydrazine derivative[9]. The overall transformation is driven by the formation of the highly stable phosphorus-oxygen double bond in TPPO[3].

The mechanism, as it applies to an (R)-N-Boc-2-hydroxymorpholine substrate, proceeds through several key steps:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine on the electrophilic DIAD, forming a zwitterionic adduct known as a betaine[9][10].

  • Pronucleophile Deprotonation: The betaine is basic enough to deprotonate the acidic pronucleophile (Nu-H), such as a carboxylic acid, which must typically have a pKa of less than 13 to be effective[11][12]. This generates the active nucleophile (Nu

    
    ) and a protonated betaine.
    
  • Alcohol Activation: The lone pair of the morpholine's hydroxyl group attacks the positively charged phosphorus atom of the protonated betaine. This forms a key intermediate, an alkoxyphosphonium salt[6][8]. This step effectively converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide).

  • S(_N)2 Displacement and Inversion: The deprotonated nucleophile (Nu

    
    ) then performs a backside attack on the carbon atom bearing the alkoxyphosphonium group (the C2 position of the morpholine ring). This S(_N)2 displacement proceeds with a complete Walden inversion of the stereocenter, yielding the (S)-configured product and releasing TPPO[5].
    

Mitsunobu_Mechanism Figure 1: Mitsunobu Reaction Mechanism cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ Betaine [PPh₃⁺-N⁻(CO₂iPr)]₂ (Betaine) PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine IonPair [PPh₃⁺-NH(CO₂iPr)]₂ + Nu⁻ Betaine->IonPair + Nu-H NuH Nu-H (pKa < 13) NuH->IonPair Oxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) IonPair->Oxyphosphonium + Alcohol Alcohol (R)-N-Boc-2-hydroxymorpholine Alcohol->Oxyphosphonium Product (S)-N-Boc-2-(Nu)-morpholine (Inverted Product) Oxyphosphonium->Product + Nu⁻ (SN2 Attack) TPPO TPPO (Ph₃P=O) Oxyphosphonium->TPPO releases Hydrazine DIAD-H₂

Caption: Figure 1: Mitsunobu Reaction Mechanism.

Key Reagents and Experimental Considerations

A successful Mitsunobu reaction depends on the careful selection and handling of its components.

  • The Alcohol Substrate: (R)-N-Boc-2-hydroxymorpholine is a secondary alcohol, which is an ideal substrate for this reaction[6]. The Boc protecting group is robust and stable under the neutral reaction conditions.

  • The Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is generally preferred over diethyl azodicarboxylate (DEAD). DIAD is more sterically hindered, which can reduce the formation of undesired hydrazide byproducts, and it is considered to be more stable[13][14].

  • The Phosphine: Triphenylphosphine (PPh(_3)) is the most common phosphine used. A major practical challenge of the Mitsunobu reaction is the removal of the resulting triphenylphosphine oxide (TPPO) byproduct, which often has similar polarity to the desired product[2].

  • The Nucleophile: The choice of nucleophile is broad, but its conjugate acid must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate[12]. For challenging or sterically hindered alcohols, using a more acidic nucleophile, such as 4-nitrobenzoic acid (pKa ≈ 3.4), can significantly improve reaction yields and rates[12][15].

  • Solvent: Anhydrous solvents are critical for success. Tetrahydrofuran (THF) is the most common and effective solvent, though others like dichloromethane (DCM) or toluene can also be used[10][16].

Detailed Experimental Protocol

This protocol describes the stereochemical inversion of (R)-N-Boc-2-hydroxymorpholine to its corresponding (S)-4-nitrobenzoate ester. This ester can be subsequently hydrolyzed under basic conditions to yield the inverted (S)-alcohol.

Reaction Scheme: (R)-N-Boc-2-hydroxymorpholine + 4-Nitrobenzoic Acid --(PPh(_3), DIAD, THF)--> (S)-N-Boc-2-(4-nitrobenzoyloxy)morpholine

ReagentMolar Equiv.MW ( g/mol )Amount (1.0 mmol scale)Notes
(R)-N-Boc-2-hydroxymorpholine1.0217.26217 mgStarting material
4-Nitrobenzoic Acid1.2167.12201 mgNucleophile[15]
Triphenylphosphine (PPh(_3))1.5262.29393 mgReductant
Diisopropyl Azodicarboxylate (DIAD)1.5202.210.29 mLOxidant
Anhydrous Tetrahydrofuran (THF)-72.11~10 mLSolvent
Step-by-Step Methodology

1. Reaction Setup: a. To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-N-Boc-2-hydroxymorpholine (217 mg, 1.0 mmol), 4-nitrobenzoic acid (201 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol)[16]. b. Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes. c. Add 10 mL of anhydrous THF via syringe and stir the mixture to dissolve the solids.

2. Reagent Addition: a. Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon DIAD addition[15]. b. While stirring vigorously, add diisopropyl azodicarboxylate (DIAD) (0.29 mL, 1.5 mmol) dropwise via syringe over 5-10 minutes. c. Observation: The solution will typically turn from colorless to a yellow-orange hue upon DIAD addition[15]. A white precipitate (the hydrazine byproduct or TPPO) may begin to form as the reaction proceeds.

3. Reaction and Monitoring: a. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. b. Stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol. c. TLC System: A typical mobile phase is 30-50% ethyl acetate in hexanes. Visualize with UV light (for the nitrobenzoate product) and a potassium permanganate stain (for the alcohol). The product should have a higher R(_f) value than the starting alcohol.

4. Workup and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Byproduct Removal (Pre-purification): Add ~20 mL of diethyl ether to the crude residue and stir or sonicate vigorously. TPPO and the reduced hydrazine are poorly soluble in ether and should precipitate[15][17]. c. Filter the suspension through a pad of Celite®, washing the solid cake with additional cold ether (2 x 10 mL). Collect the filtrate. d. Concentrate the filtrate to yield the crude product as a yellow oil or solid. e. Chromatography: Purify the crude material by flash column chromatography on silica gel. Use a gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate. f. Combine the product-containing fractions and concentrate under reduced pressure to yield the pure (S)-N-Boc-2-(4-nitrobenzoyloxy)morpholine as a white or pale yellow solid.

Workflow Figure 2: Experimental Workflow Setup 1. Setup - Combine Alcohol, Nucleophile, PPh₃ - Add Anhydrous THF under N₂ Cool 2. Cool to 0 °C (Ice Bath) Setup->Cool AddDIAD 3. Add DIAD Dropwise - Monitor Temperature - Observe Color Change Cool->AddDIAD React 4. React at RT (6-12 hours) AddDIAD->React Monitor 5. Monitor by TLC - Check Starting Material Consumption React->Monitor Periodically Monitor->React Concentrate 6. Concentrate (Remove THF) Monitor->Concentrate If Complete Precipitate 7. Precipitate Byproducts - Add Diethyl Ether - Filter through Celite® Concentrate->Precipitate Purify 8. Column Chromatography (Silica Gel) Precipitate->Purify Product Pure (S)-Product Purify->Product

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Field-Proven Insights

  • Issue: Low or Incomplete Conversion

    • Cause: The most common culprit is moisture in the reagents or solvent. The phosphonium intermediates are highly susceptible to hydrolysis.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use a fresh bottle of anhydrous solvent (Sure/Seal™ is recommended)[15]. Ensure reagents are dry. If steric hindrance is suspected, the reaction may be gently heated (e.g., to 40 °C) after the initial addition at 0 °C[15].

  • Issue: Difficult Purification from Byproducts

    • Cause: TPPO is notoriously difficult to separate from products of similar polarity[2].

    • Solution: The pre-purification precipitation step is highly effective. Suspending the crude mixture in a solvent where the product is soluble but TPPO is not (e.g., ether, or a hexanes/ether mixture) and filtering is a key technique[17]. For library synthesis, consider using polymer-supported triphenylphosphine or other modified reagents that allow for simplified filtration-based removal of byproducts[9].

  • Issue: Side Reaction with Azodicarboxylate

    • Cause: If the pronucleophile is not sufficiently acidic (pKa > 13), the betaine intermediate may deprotonate the alcohol, and the resulting alkoxyphosphonium salt can be attacked by the reduced DIAD instead of the intended nucleophile[9][10].

    • Solution: Always choose a nucleophile with an appropriate pKa. When in doubt, a more acidic partner like 4-nitrobenzoic acid is a reliable choice[12].

Conclusion

The Mitsunobu reaction is a robust and highly reliable method for the stereochemical inversion of chiral secondary alcohols like (R)-N-Boc-2-morpholine derivatives. By understanding the underlying mechanism and paying careful attention to experimental details—particularly reagent purity, anhydrous conditions, and purification strategy—researchers can effectively leverage this reaction to access valuable (S)-configured morpholine building blocks. This capability is essential for structure-activity relationship (SAR) studies and the development of novel therapeutics, enabling the strategic diversification of chiral scaffolds in drug discovery pipelines.

References

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Wikipedia. Mitsunobu reaction. [Link]
  • Khan, I., et al. (2022).
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • Khattak, F., et al.
  • Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Mitsunobu Reaction with Diisopropyl Azodicarboxamide. [Link]
  • Swamy, K. C. K., et al. (2009).
  • Dodge, J. A., et al. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses. [Link]
  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. [Link]
  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
  • Vedantu.
  • Fletcher, S. (2015). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers. [Link]
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]
  • Shcheglov, D. V., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]
  • Chem-Station. (2014). Mitsunobu Reaction. [Link]
  • Neukirch, H., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines.
  • ResearchGate. Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. [Link]
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]
  • Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • MySkinRecipes. (R)-N-Boc-2-(2-Oxoethyl)morpholine. [Link]
  • Beilstein Journals.
  • ChemMedChem.
  • YouTube. Mitsunobu Reaction. [Link]
  • YouTube. The Mitsunobu reaction: Reaction mechanism tutorial. [Link]

Sources

Application Notes and Protocols: Unlocking the Reactivity of (R)-N-Boc-2-morpholinecarbaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Morpholine Building Block

(R)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its rigid morpholine core, combined with the stereodefined aldehyde functionality, offers a versatile platform for the synthesis of complex, enantiomerically pure molecules. The morpholine moiety is a privileged scaffold in many biologically active compounds, contributing to favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This application note provides a detailed exploration of the reaction mechanisms of this compound with various nucleophiles, offering insights into controlling stereochemical outcomes and providing robust protocols for its synthetic transformations. This aldehyde's utility is highlighted by its application in the synthesis of diverse bioactive molecules, including kinase inhibitors and antiviral agents.[1]

Core Mechanistic Principles: A Dichotomy of Stereocontrol

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like this compound is primarily governed by a competition between two stereochemical models: the Felkin-Anh model and the Cram-chelation model. The dominant pathway is dictated by the nature of the nucleophile, the solvent, and, most critically, the presence and nature of Lewis acids.

The Felkin-Anh Model: Steric and Stereoelectronic Control

In the absence of a strongly coordinating metal, the Felkin-Anh model accurately predicts the stereochemical preference. The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest substituent. For this compound, the morpholine ring constitutes the largest substituent. Therefore, the nucleophile is expected to attack from the less hindered face, leading to the anti diastereomer.

The Cram-Chelation Model: Lewis Acid-Mediated Syn-Selectivity

The presence of a Lewis acid that can coordinate to both the carbonyl oxygen and the nitrogen of the Boc-protecting group can dramatically alter the stereochemical outcome. This chelation forms a rigid five-membered ring intermediate, which forces the aldehyde to adopt a conformation where the nucleophile preferentially attacks from the face opposite the morpholine ring, leading to the syn diastereomer. The bulky tert-butoxycarbonyl (Boc) group can influence the feasibility of this chelation.

The choice of organometallic reagent is crucial in determining the operative stereochemical model. Reagents with strongly coordinating metals, such as Grignard reagents (Mg) and some organozinc reagents (Zn), are more likely to favor the chelation-controlled pathway, especially in the presence of additional Lewis acids.[2] Conversely, organolithium reagents, which have a lower tendency to form stable chelates with the Boc-protecting group, may still favor the Felkin-Anh pathway.

Stereocontrol cluster_0 Felkin-Anh Model (Non-Chelating Conditions) cluster_1 Cram-Chelation Model (Chelating Conditions) FA_Aldehyde This compound FA_Transition Felkin-Anh Transition State FA_Aldehyde->FA_Transition Nucleophilic Attack FA_Product Anti-Diastereomer (Major Product) FA_Transition->FA_Product CC_Aldehyde This compound + Lewis Acid CC_Chelate Chelated Intermediate CC_Aldehyde->CC_Chelate Coordination CC_Product Syn-Diastereomer (Major Product) CC_Chelate->CC_Product Nucleophilic Attack

Figure 1: Competing stereochemical pathways in nucleophilic additions.

Reactions with Organometallic Reagents: Crafting Chiral Alcohols

The addition of organometallic reagents to this compound is a fundamental transformation for the synthesis of chiral secondary alcohols, which are key intermediates in many pharmaceutical syntheses.

Grignard Reagents

Grignard reagents (RMgX) are powerful nucleophiles that can add to aldehydes to form new carbon-carbon bonds. Due to the presence of magnesium, which is a good Lewis acid, these reactions have the potential to proceed via a chelation-controlled pathway, leading to the syn diastereomer as the major product. However, the diastereoselectivity can be highly dependent on the specific Grignard reagent, solvent, and temperature.

Protocol 1: General Procedure for the Diastereoselective Addition of a Grignard Reagent

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the Grignard reagent (1.2 equiv, commercially available solution or freshly prepared) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Organolithium Reagents

Organolithium reagents (RLi) are generally more reactive and less Lewis acidic than their Grignard counterparts.[3] As such, their additions to this compound are more likely to follow the Felkin-Anh model, yielding the anti diastereomer as the major product.

Protocol 2: General Procedure for the Felkin-Anh Selective Addition of an Organolithium Reagent

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Addition: Add the organolithium reagent (1.1 equiv, commercially available solution) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the consumption of the starting aldehyde by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Table 1: Predicted Stereochemical Outcomes of Organometallic Additions

NucleophileDominant ModelPredicted Major Diastereomer
Grignard Reagent (e.g., MeMgBr)Cram-Chelationsyn
Organolithium Reagent (e.g., MeLi)Felkin-Anhanti
Organozinc Reagent (with Lewis Acid)Cram-Chelationsyn

The Wittig Reaction: Stereoselective Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4][5] The reaction of this compound with a phosphorus ylide provides a direct route to chiral alkenes, which are versatile intermediates in organic synthesis. The stereochemistry of the resulting alkene (E/Z) is dependent on the nature of the ylide.

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally lead to the formation of (Z)-alkenes.

  • Stabilized ylides (e.g., containing an adjacent ester or ketone) typically yield (E)-alkenes.

Wittig_Workflow cluster_workflow Wittig Reaction Workflow Start Alkyl Halide Phosphonium Triphenylphosphonium Salt Start->Phosphonium PPh₃ Ylide Phosphorus Ylide Phosphonium->Ylide Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Product Chiral Alkene Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Figure 2: Workflow for the Wittig olefination.

Protocol 3: General Procedure for the Wittig Olefination

  • Ylide Generation: To a stirred suspension of the appropriate triphenylphosphonium salt (1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 equiv, solution in hexanes) dropwise. Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 equiv) in anhydrous THF (0.5 M) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by careful chromatography.

Aldol Reactions: Formation of β-Hydroxy Carbonyl Compounds

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound.[6][7] The reaction of this compound with an enolate will generate a new stereocenter, and the diastereoselectivity of this process can be controlled by the choice of enolate counterion and reaction conditions. For example, the use of a boron enolate in the presence of a Lewis acid can lead to high levels of diastereoselectivity.

Protocol 4: General Procedure for a Diastereoselective Aldol Reaction

  • Enolate Formation: In a flame-dried flask under nitrogen, dissolve the ketone or ester precursor (1.2 equiv) in anhydrous dichloromethane (DCM) (0.2 M). Cool to -78 °C and add a Lewis acid such as titanium(IV) chloride (1.2 equiv, 1 M solution in DCM). Add a hindered base like triethylamine (1.5 equiv) dropwise and stir for 30 minutes.

  • Aldol Addition: To the pre-formed enolate solution at -78 °C, add a solution of this compound (1.0 equiv) in DCM (0.5 M) dropwise.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature and filter through a pad of Celite®. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block. A thorough understanding of the principles of Felkin-Anh and chelation-controlled addition allows for the predictable and diastereoselective synthesis of a wide range of valuable chiral intermediates. The protocols provided herein serve as a robust starting point for the application of this aldehyde in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Future work in this area will likely focus on the development of new catalytic, enantioselective reactions that further expand the synthetic utility of this and related chiral aldehydes.

References

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. National Institutes of Health.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • This compound. MySkinRecipes.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. National Institutes of Health.
  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
  • Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. ResearchGate.
  • Wittig Reaction. Organic Chemistry Portal.
  • Synthesis of new compounds with promising antiviral properties against group A and B Human Rhinoviruses. ResearchGate.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Grignard and Organolithium Reagents. Chemistry LibreTexts.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). PubMed.
  • The Wittig Reaction. University of Pittsburgh.
  • Synthesis and antiviral activity of [(9-R1-10-R2-3-R-2-oxo-2H-[2][4]-triazino[2,3-c]quinazolin-6-yl)thio]acetamides derivatives with the fragments of carcass amines. Journal of Organic and Pharmaceutical Chemistry.
  • Aldol reaction. Wikipedia.
  • Organolithium Reagents. University of Wisconsin.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry.
  • The Wittig Reaction. Chemistry LibreTexts.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.
  • Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
  • 19.7b Wittig Reaction | Organic Chemistry. YouTube.
  • New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. PubMed.
  • Organolithium reagent. Wikipedia.
  • 23.4 Using Aldol Reactions in Synthesis. OpenStax.

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Synthesis of Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis.[1] The development of small-molecule kinase inhibitors has consequently revolutionized cancer therapy, shifting the paradigm from cytotoxic chemotherapy to targeted, precision medicine.[2]

This document serves as a technical guide for researchers engaged in the synthesis of kinase inhibitors. It is structured not as a rigid manual, but as an in-depth exploration of the synthetic strategies and practical protocols for key, clinically relevant kinase inhibitors. Our focus extends beyond the mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform the design and execution of these synthetic pathways. We will delve into the synthesis of inhibitors targeting two pivotal oncogenic kinases: the Epidermal Growth Factor Receptor (EGFR) and the BCR-ABL fusion protein. Through this lens, we aim to provide a comprehensive resource that is both educational and practically applicable in a drug discovery setting.

I. Targeting EGFR: The Synthesis of Gefitinib and Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][3] Mutations that lead to the constitutive activation of EGFR are a known driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4] Gefitinib and Erlotinib are first-generation EGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking its activity.

A. The EGFR Signaling Pathway: A Target for Inhibition

The EGFR signaling cascade is a complex network of protein-protein interactions and phosphorylation events. A simplified representation of this pathway is provided below to illustrate the point of intervention for inhibitors like Gefitinib and Erlotinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of inhibition.

B. Synthetic Protocol: Gefitinib

The synthesis of Gefitinib can be approached through various routes. Here, we present a convergent and efficient four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline.[5] This approach is advantageous due to the commercial availability of the starting material and the avoidance of harsh reagents.

Experimental Workflow: Gefitinib Synthesis

Gefitinib_Synthesis A 2,4-dichloro-6,7- dimethoxyquinazoline C Intermediate 2 A->C SNAr (Acetic Acid) B 3-chloro-4-fluoroaniline B->C D Demethylated Intermediate C->D Demethylation ([TMAH][Al2Cl7]) F Gefitinib D->F O-alkylation (Cs2CO3, DMSO) E 4-(3-chloropropyl)morpholine E->F

Caption: Workflow for the four-step synthesis of Gefitinib.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in acetic acid (20 eq), add 3-chloro-4-fluoroaniline (1.0-1.2 eq).

    • Heat the reaction mixture to 55 °C and stir for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the 4-aminated product.[5]

  • Selective Demethylation:

    • Caution: This step involves a highly reactive ionic liquid.

    • Prepare the ionic liquid trimethylammonium heptachlorodialuminate ([TMAH][Al2Cl7]) in situ by adding trimethylammonium chloride to a suspension of aluminum trichloride in dichloromethane at 0 °C.

    • Add the 4-aminated product from the previous step to the ionic liquid solution.

    • Warm the mixture to 50 °C and stir for 2 hours.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by crystallization from hot methanol to obtain the desired monodemethylated regioisomer.[5]

  • O-Alkylation:

    • To a solution of the demethylated intermediate (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium carbonate (Cs2CO3, 2.0 eq) and 4-(3-chloropropyl)morpholine (1.1 eq).

    • Heat the mixture to 40 °C and stir for 2.5 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Gefitinib as a white solid.

Quantitative Data Summary:

StepStarting MaterialKey ReagentsProductTypical Yield
12,4-dichloro-6,7-dimethoxyquinazoline3-chloro-4-fluoroaniline, Acetic Acid4-aminated intermediate~65%[5]
24-aminated intermediate[TMAH][Al2Cl7]Demethylated intermediate~30-35% (after crystallization)[5]
3Demethylated intermediate4-(3-chloropropyl)morpholine, Cs2CO3Gefitinib~80%[6]
C. Synthetic Protocol: Erlotinib

The synthesis of Erlotinib shares a similar quinazoline core with Gefitinib but differs in its side chains. A common synthetic route involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[7][8]

Step-by-Step Protocol:

  • Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline:

    • This intermediate can be prepared from 3,4-dihydroxybenzoic acid in several steps, including esterification, etherification, nitration, reduction, cyclization with formamide, and finally chlorination with thionyl chloride or phosphorus oxychloride.[9]

  • Nucleophilic Aromatic Substitution:

    • Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol.

    • Add 3-ethynylaniline (1.0 eq) to the suspension.

    • Heat the mixture to 85 °C and stir for 6 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water with stirring.

    • Collect the precipitated solid by filtration and wash with isopropanol to yield Erlotinib.[7][8]

  • Salt Formation (Optional but common):

    • To obtain the hydrochloride salt, the Erlotinib free base can be dissolved in a suitable solvent like ethyl acetate, and a solution of hydrochloric acid is added.

    • The resulting precipitate is filtered, washed, and dried to give Erlotinib hydrochloride.[10]

II. Targeting BCR-ABL: The Synthesis of Imatinib

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[11] Imatinib was the first kinase inhibitor to demonstrate remarkable clinical success by targeting this oncoprotein.

A. The BCR-ABL Signaling Pathway: A Driver of CML

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][12]

BCR_ABL_Pathway cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K-AKT Pathway BCR_ABL->PI3K STAT5 JAK-STAT Pathway BCR_ABL->STAT5 RAS RAS-MAPK Pathway GRB2->RAS Proliferation Increased Proliferation RAS->Proliferation Apoptosis Decreased Apoptosis PI3K->Apoptosis STAT5->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Key signaling pathways activated by BCR-ABL and inhibited by Imatinib.

B. Synthetic Protocol: Imatinib

The synthesis of Imatinib is a multi-step process that has been optimized for industrial production. A common approach involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[13]

Experimental Workflow: Imatinib Synthesis

Imatinib_Synthesis A 2-methyl-5-nitroaniline C Guanidine derivative A->C Guanidination B Cyanamide B->C E Pyrimidine derivative C->E Cyclization D 3-dimethylamino-1- (3-pyridyl)-2-propen-1-one D->E F N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidinamine E->F Nitro Reduction H Imatinib F->H Amide Coupling G 4-(4-methylpiperazinomethyl) benzoyl chloride G->H

Caption: A synthetic workflow for the preparation of Imatinib.

Step-by-Step Protocol:

  • Guanidination:

    • React 2-methyl-5-nitroaniline with cyanamide in the presence of an acid (e.g., nitric acid) to form the corresponding guanidine nitrate salt.[14]

  • Pyrimidine Ring Formation:

    • Condense the guanidine derivative with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in a suitable solvent like ethanol with a base (e.g., KOH) under reflux to form the pyrimidine ring.[14]

  • Nitro Group Reduction:

    • Reduce the nitro group of the pyrimidine derivative to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using a reducing agent like hydrazine hydrate with an iron catalyst.[15][16] This yields the key intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

  • Amide Coupling:

    • Couple the amino-pyrimidine intermediate with 4-(4-methylpiperazinomethyl)benzoyl chloride in a suitable solvent (e.g., tetrahydrofuran, isopropanol) in the presence of a base (e.g., pyridine, potassium carbonate) to form the final Imatinib base.[13][15]

  • Salt Formation (for Imatinib Mesylate):

    • Dissolve the Imatinib base in a suitable solvent and treat with methanesulfonic acid to precipitate Imatinib mesylate, the commercially available form of the drug.

III. Conclusion and Future Perspectives

The synthetic routes outlined in this guide for Gefitinib, Erlotinib, and Imatinib represent foundational strategies in the field of kinase inhibitor synthesis. While these first and second-generation inhibitors have had a profound impact, the field continues to evolve to address challenges such as acquired resistance.[4][5] Medicinal chemistry strategies are now focused on developing next-generation inhibitors, including covalent and allosteric inhibitors, as well as proteolysis-targeting chimeras (PROTACs).[4][5] The synthetic challenges associated with these more complex molecules, such as macrocyclic inhibitors, will continue to drive innovation in synthetic organic chemistry.[7] A thorough understanding of the principles and protocols detailed herein provides a solid foundation for researchers to not only replicate these syntheses but also to design and execute the synthesis of the next wave of transformative kinase inhibitors.

References

  • Zhang, H., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741.
  • PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry.
  • Okafor, C. E., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
  • PubMed. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Bioorganic Chemistry.
  • Google Patents. (2016). Process for the preparation of erlotinib.
  • Frontiers in Chemistry. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives.
  • Google Patents. (2010). Method for synthesizing Imatinib.
  • Quick Company. (2014). Process For The Preparation Of Gefitinib.
  • Ming, L., You, T., & Ji, X. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1544–1553.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • ResearchGate. (n.d.). The synthesis of Imatinib.
  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway.
  • Google Patents. (2012). Synthesis intermediate of erlotinib and preparation method thereof.
  • Xu, W., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 6, 616.
  • Google Patents. (2008). Process for preparation of erlotinib and its pharmaceutically acceptable salts.
  • Patsnap. (n.d.). Synthesis method of imatinib and imatinib mesylate.
  • New Drug Approvals. (2014). IMATINIB.
  • Thieme. (2013). Synthesis of Imatinib.
  • Feng, Y., et al. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 26(11), 3326.
  • Hantschel, O. (2015). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 21(11), 2465–2473.
  • Google Patents. (2012). Method for the preparation of erlotinib.
  • Google Patents. (2013). Method for synthesizing Imatinib.
  • Ta, V. D., et al. (2016). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry, 54(6e12), 789.
  • En L-H. (2005). Synthesis of Imatinib Mesylate. Chinese Journal of Pharmaceuticals.
  • Gholibegloo, E., et al. (2019). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Research in Pharmaceutical Sciences, 14(6), 510–522.
  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by...
  • ResearchGate. (n.d.). Signaling pathways involved in the signaling of BCR-ABL.
  • Asgari, D., et al. (2014). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 4(1), 69–74.
  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(15), 2450–2452.
  • Wu, Y., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(3), 490–495.
  • Google Patents. (2012). Synthesis intermediate of erlotinib and preparation method thereof.
  • Google Patents. (2013). Process for the preparation of gefitinib.
  • Google Patents. (2014). The preparation method of Gefitinib.

Sources

Application Notes and Protocols for Stereoselective Reactions of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-2-morpholinecarbaldehyde is a versatile chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1] Its unique structure, featuring a stereocenter adjacent to a reactive aldehyde and a conformationally influential N-Boc-protected morpholine ring, allows for a high degree of stereocontrol in carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the principles governing stereoselectivity in nucleophilic additions and olefination reactions involving this aldehyde. We present field-proven protocols for achieving predictable diastereoselective outcomes by leveraging the principles of chelation and non-chelation-controlled pathways. This document is intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthon in asymmetric synthesis.

Introduction: The Synthetic Utility of this compound

The morpholine moiety is a prevalent scaffold in a multitude of biologically active compounds and approved drugs.[2] The controlled introduction of substituents onto this ring system is a cornerstone of modern medicinal chemistry. This compound serves as an excellent starting material for this purpose, offering three key synthetic handles:

  • A Prochiral Aldehyde: The primary site for nucleophilic attack and chain extension.

  • An α-Stereocenter: The existing (R)-configuration at the C2 position directs the stereochemical outcome of reactions at the adjacent carbonyl.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides stability during multi-step syntheses and exerts significant steric influence on the molecule's reactive conformation.[1]

The stereochemical outcome of nucleophilic additions to the aldehyde is governed by the interplay of steric and electronic effects, which can be predicted and controlled. The dominant models used to rationalize these outcomes are the Felkin-Anh model for non-chelating conditions and the Cram-chelate model for chelating conditions.[3][4][5][6] The presence of the morpholine ring oxygen and the N-Boc group makes this substrate an exemplary case study in the application of these principles.

The Dichotomy of Stereocontrol: Chelation vs. Non-Chelation Pathways

The diastereoselectivity of nucleophilic additions to α-chiral aldehydes like this compound is dictated by the transition state geometry. This geometry can be manipulated by the choice of nucleophile and reaction conditions, primarily by promoting or preventing chelation.

  • Felkin-Anh (Non-Chelation) Model: In the absence of a strongly coordinating Lewis acid, the reaction proceeds through a staggered conformation that minimizes steric strain.[4][7] For this substrate, the large and sterically demanding N-Boc group orients itself perpendicular to the carbonyl group. The nucleophile then attacks from the least hindered face, typically opposite the medium-sized substituent (the C-O bond of the morpholine ring), leading to the anti diastereomer.

  • Cram-Chelate Model: When a suitable Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present, it can coordinate to both the carbonyl oxygen and a nearby Lewis basic heteroatom.[5][8] In this compound, the ring oxygen at the 4-position can act as the chelating atom. This forms a rigid, five-membered cyclic intermediate, locking the aldehyde's conformation. The nucleophile is then forced to attack from the less hindered face of this rigid structure, leading predictably to the syn diastereomer.[9]

The ability to selectively favor one pathway over the other provides a powerful tool for synthetic chemists to access either the syn or anti alcohol product with high fidelity.

Stereocontrol_Pathways cluster_0 Reaction Conditions cluster_1 Controlling Factor cluster_2 Dominant Model cluster_3 Stereochemical Outcome Condition This compound + Nucleophile Chelating Chelating Conditions (e.g., Grignard Reagents, R₂Zn/RZnX) Condition->Chelating Lewis Acidic Reagent NonChelating Non-Chelating Conditions (e.g., NaBH₄, LiAlH₄) Condition->NonChelating Non-Lewis Acidic Reagent Cram Cram-Chelate Model Chelating->Cram Felkin Felkin-Anh Model NonChelating->Felkin Syn Syn Product (Major) Cram->Syn Anti Anti Product (Major) Felkin->Anti

Figure 1. Logical workflow for predicting stereochemical outcomes.

Application Note 1: Chelation-Controlled Grignard Addition for syn-Diol Synthesis

Principle: Grignard reagents (RMgX) are excellent for achieving high syn selectivity.[10][11] The inherent Lewis acidity of the magnesium ion promotes the formation of a rigid five-membered chelate between the carbonyl oxygen and the morpholine ring oxygen. This pre-organization of the substrate forces the nucleophilic R-group to attack from the sterically most accessible face, yielding the syn alcohol as the major product.[12][13]

Protocol: Synthesis of (R)-1-((R)-4-(tert-butoxycarbonyl)morpholin-2-yl)ethanol (syn product)

  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 4.65 mmol, 1.0 equiv).

  • Dissolution: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 25 mL).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Nucleophilic Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.86 mL, 5.58 mmol, 1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL) at -78 °C.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (50 mL), and wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford the syn-alcohol.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product, focusing on the distinct signals of the newly formed carbinol proton.

Table 1: Representative Data for Chelation-Controlled Additions

Nucleophile (R-MgX)ProductDiastereomeric Ratio (syn:anti)Yield (%)
MeMgBr(R)-1-((R)-...)-ethanol>95:585-92
PhMgBr(R)-((R)-...)(phenyl)methanol>97:382-90
VinylMgBr(R)-1-((R)-...)-prop-2-en-1-ol>95:578-86

Application Note 2: Felkin-Anh-Controlled Reduction for anti-Diol Synthesis

Principle: When using non-chelating reagents, such as sodium borohydride (NaBH₄), the reaction follows the Felkin-Anh model.[4][7] The bulky N-Boc group orients itself anti to the incoming hydride nucleophile to minimize steric repulsion. The hydride attacks along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest substituent, resulting in the formation of the anti-alcohol as the predominant diastereomer.

Protocol: Synthesis of (S)-((R)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol (anti product)

  • Preparation: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.65 mmol, 1.0 equiv).

  • Dissolution: Dissolve the aldehyde in methanol (25 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄, 0.26 g, 6.98 mmol, 1.5 equiv) portion-wise over 15 minutes, controlling the effervescence.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of water (10 mL) at 0 °C.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The product is often of high purity, but can be further purified by flash chromatography if necessary.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis.

Table 2: Representative Data for Non-Chelation-Controlled Reduction

ReagentProductDiastereomeric Ratio (anti:syn)Yield (%)
NaBH₄(S)-((R)-...)-methanol>90:1090-98
LiAlH₄(S)-((R)-...)-methanol>92:888-95

Application Note 3: Stereoselective Wittig Reaction for Alkene Synthesis

Principle: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.[14][15] The stereochemical outcome (E/Z selectivity) is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides (e.g., R=alkyl) react rapidly and irreversibly through a four-membered oxaphosphetane intermediate, leading predominantly to the (Z)-alkene.[16]

Protocol: Synthesis of (R)-tert-butyl 2-vinylmorpholine-4-carboxylate ((Z)-alkene)

  • Ylide Preparation:

    • To a flame-dried 100 mL flask under argon, add methyltriphenylphosphonium bromide ([Ph₃PCH₃]Br, 2.0 g, 5.58 mmol, 1.2 equiv).

    • Add anhydrous THF (30 mL) and cool the resulting suspension to -78 °C.

    • Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.23 mL, 5.58 mmol, 1.2 equiv) dropwise. The solution will turn a characteristic deep red or orange color.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • In a separate flask, dissolve this compound (1.0 g, 4.65 mmol, 1.0 equiv) in anhydrous THF (10 mL).

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl (20 mL).

    • Extract with diethyl ether (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The triphenylphosphine oxide byproduct can be partially removed by precipitation from a cold hexanes/ether mixture.

    • Purify the desired alkene by flash column chromatography.

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium [Ph₃PCH₃]Br in THF Base Add n-BuLi @ -78°C Phosphonium->Base Ylide Ph₃P=CH₂ (Ylide) Base->Ylide Addition Add Aldehyde to Ylide @ -78°C to RT Ylide->Addition Aldehyde This compound in THF Aldehyde->Addition Quench Quench (aq. NH₄Cl) Addition->Quench Extract Extraction (Ether) Quench->Extract Purify Column Chromatography Extract->Purify Product (Z)-Alkene Product Purify->Product

Figure 4. Experimental workflow for the Wittig reaction.

Conclusion

The stereoselective reactions of this compound are highly predictable and controllable. By selecting appropriate reagents and conditions, chemists can selectively access either syn or anti alcohol diastereomers through chelation-controlled or Felkin-Anh-controlled pathways, respectively. Furthermore, olefination reactions like the Wittig reaction proceed with predictable stereoselectivity, enabling the synthesis of specific alkene isomers. These reliable and high-yielding protocols underscore the value of this compound as a powerful chiral building block for the efficient construction of complex, enantiomerically pure molecules.

References

  • MySkinRecipes. (n.d.). This compound.
  • Mondal, D. P. (2019). What is the difference between Crams model and Felkin ahn model? Quora. [Link]
  • Chemistry Notes. (2022).
  • Wikipedia. (n.d.). Asymmetric induction.
  • University of Calgary. (n.d.). Felkin-Ahn and Cram Chelate. Retrieved from University of Calgary Chemistry Pages. [Link]
  • Chemistry LibreTexts. (2024). 2.3: Cram's Rule and Prelog's Rule. [Link]
  • de Miranda, A. S., et al. (2015). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. [Link]
  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Malik, I., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]
  • El-Sayed, E., & Kozlowski, M. C. (2011). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.
  • Malona, J. A., et al. (2009). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns.
  • Al-Ghorbani, M., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
  • Wipf, P., et al. (2011). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups. MSU Chemistry. [Link]
  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • ResearchGate. (n.d.). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. [Link]
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
  • Noble chemistry with babita chaudhary. (2021). Stereospecific Reaction, Stereoselective Reaction, Chemoselective Reaction, Regioselective Reaction. YouTube. [Link]
  • Concellón, J. M., et al. (2010). Use of Silver Carbonate in the Wittig Reaction.
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]
  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]
  • Hammal, R., et al. (2020). A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine and m-CPBA to 9α-hydroxyparthenolide using DFT calculations.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). A Study on the Chelation Control in the Regioselective Opening of 2,3-Bifunctionalized Epoxides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your synthetic endeavors. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: How should I properly store and handle this compound to ensure its stability and reactivity?

A1: this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[1] Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, and the Boc protecting group is sensitive to acidic conditions. Prolonged exposure to atmospheric oxygen and moisture can lead to degradation and lower yields in subsequent reactions. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

Q2: I am observing a new, more polar spot on my TLC plate during my reaction workup. What could this be?

A2: A more polar spot could indicate the deprotection of the Boc group, resulting in the free amine. The Boc group is labile under acidic conditions. If your reaction or workup involves acidic reagents (e.g., strong acids for pH adjustment, or even prolonged exposure to silica gel), you may be inadvertently cleaving the protecting group. Consider using a milder workup procedure, such as a bicarbonate wash, and deactivating your silica gel with triethylamine before chromatography.

Q3: Can the stereocenter at the 2-position of the morpholine ring epimerize during my reaction?

A3: Epimerization at the α-carbon of an aldehyde is a valid concern, particularly under basic conditions. The proton on the chiral carbon adjacent to the carbonyl group is acidic and can be abstracted by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of enantiomeric purity. It is crucial to carefully control the basicity and temperature of your reaction. For instance, in a Wittig reaction, using a strong, non-nucleophilic base and adding the aldehyde to the pre-formed ylide at low temperatures can minimize the risk of epimerization. Monitoring the enantiomeric excess (ee) of your product by chiral HPLC is highly recommended.

Q4: What are the most common reactions performed with this compound?

A4: As a protected chiral aldehyde, this reagent is widely used in the synthesis of complex molecules, particularly in the development of pharmaceuticals like CNS agents, antivirals, and kinase inhibitors.[1] The most common transformations involve the aldehyde functional group, such as:

  • Reductive Amination: To introduce a substituted amine functionality.

  • Wittig Olefination: To form an alkene.

  • Nucleophilic additions: Using organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

II. Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. However, achieving high yields and maintaining stereochemical integrity with this compound requires careful optimization.

Issue 1: Low Yield of the Desired Amine

Low yields in reductive amination can stem from several factors, from incomplete imine formation to decomposition of the starting material or product.

Troubleshooting Workflow: Low Reductive Amination Yield

start Low Yield Observed check_reagents Verify Reagent Quality: - Aldehyde purity - Amine purity - Reducing agent activity start->check_reagents imine_formation Optimize Imine Formation: - Use dehydrating agent (e.g., MgSO₄, 4Å mol. sieves) - Adjust pH (slightly acidic, ~5-6) check_reagents->imine_formation Reagents OK reducing_agent Select Appropriate Reducing Agent: - NaBH(OAc)₃ (mild, tolerates acid) - NaBH₃CN (use with caution) - NaBH₄ (add after imine formation) imine_formation->reducing_agent reaction_conditions Adjust Reaction Conditions: - Solvent (DCE, THF, MeOH) - Temperature (0°C to rt) - Reaction time reducing_agent->reaction_conditions workup Refine Workup Procedure: - Avoid strong acids - Quench carefully - Bicarbonate wash reaction_conditions->workup purification Optimize Purification: - Deactivate silica gel - Use appropriate solvent system workup->purification success Improved Yield purification->success

Caption: Troubleshooting logic for low reductive amination yield.

Causality and In-Depth Solutions:

  • Inefficient Imine Formation: The first step of a reductive amination is the formation of an imine or iminium ion. This is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.

    • Solution: Conduct the reaction under anhydrous conditions. The use of a dehydrating agent like magnesium sulfate or 4Å molecular sieves can drive the equilibrium towards the imine.

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selectively reduces the iminium ion in the presence of the aldehyde.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic. It is also more effective at a pH range of 6-7.

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde if present.[2] If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent.[2]

  • Over-alkylation: If you are using a primary amine, you may see the formation of a tertiary amine as a byproduct.

    • Solution: A one-pot procedure using Boc-anhydride ((Boc)₂O) along with sodium triacetoxyborohydride can be employed to directly yield the N-Boc protected secondary amine, preventing over-alkylation.[3]

Recommended Protocol: Reductive Amination with NaBH(OAc)₃
  • To a solution of this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.1 equiv).

  • Stir the mixture for 1-2 hours to facilitate imine formation. The use of 4Å molecular sieves is recommended.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (consider deactivating the silica with 1% triethylamine in the eluent to prevent Boc deprotection).

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion.
Solvent Anhydrous DCM or DCEAprotic, good solubility for reactants.
Acid Catalyst Acetic AcidFacilitates imine formation.
Temperature 0°C to Room TemperatureBalances reaction rate and stability.
Workup Saturated NaHCO₃ quenchNeutralizes acid and avoids Boc deprotection.

III. Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. However, achieving high yields and controlling the stereochemistry of the double bond can be challenging.

Issue 2: Low Yield of the Desired Alkene

Low yields in a Wittig reaction can be due to a number of factors including poor ylide formation, decomposition of the ylide or aldehyde, and steric hindrance.

Troubleshooting Workflow: Low Wittig Reaction Yield

start Low Yield Observed check_reagents Verify Reagent Quality: - Phosphonium salt (dry) - Base (fresh, anhydrous) - Aldehyde purity start->check_reagents ylide_formation Optimize Ylide Formation: - Strong, anhydrous base (n-BuLi, NaH, KHMDS) - Anhydrous solvent (THF, Et₂O) - Appropriate temperature check_reagents->ylide_formation Reagents OK ylide_stability Consider Ylide Stability: - Unstabilized ylides are less stable; use immediately - Add aldehyde to pre-formed ylide at low temp ylide_formation->ylide_stability reaction_conditions Adjust Reaction Conditions: - Temperature (can range from -78°C to reflux) - Reaction time - Order of addition ylide_stability->reaction_conditions workup Refine Workup Procedure: - Quench appropriately - Removal of triphenylphosphine oxide reaction_conditions->workup success Improved Yield workup->success

Caption: Troubleshooting logic for low Wittig reaction yield.

Causality and In-Depth Solutions:

  • Incomplete Ylide Formation: The generation of the phosphorus ylide requires a strong base to deprotonate the phosphonium salt. The presence of moisture can quench the base and inhibit ylide formation.

    • Solution: Ensure the phosphonium salt is thoroughly dried before use. Use a fresh, anhydrous strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS). The reaction should be carried out in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere.

  • Ylide Decomposition: Unstabilized ylides (where the carbon is attached to alkyl groups) are generally less stable and more reactive than stabilized ylides (where the carbon is attached to an electron-withdrawing group).[4] They can decompose upon warming or prolonged standing.

    • Solution: For reactions with unstabilized ylides, generate the ylide at a low temperature (e.g., 0°C or -78°C) and use it immediately. Add the aldehyde solution to the pre-formed ylide at this low temperature.

  • Stereoselectivity Concerns: The nature of the ylide influences the stereochemical outcome of the reaction. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[5]

    • Solution: The choice of reaction conditions can influence the Z/E ratio. For example, salt-free conditions for unstabilized ylides enhance Z-selectivity. For stabilized ylides, thermodynamic equilibration can lead to the more stable E-isomer.

Recommended Protocol: Wittig Reaction with an N-Boc-Protected Amino Aldehyde

This protocol is adapted from a procedure for N-Boc-protected amino aldehydes and is expected to be effective for this compound with minimal risk of racemization.[6]

  • To a suspension of the desired phosphonium salt (1.2 equiv) in anhydrous THF at 0°C under an inert atmosphere, add a strong base such as n-BuLi (1.1 equiv) dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to -78°C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove. Trituration with a non-polar solvent like hexane or a mixture of hexane and ether can help to precipitate the byproduct.

ParameterRecommended ConditionRationale
Base n-BuLi, NaH, or KHMDSStrong, non-nucleophilic base for efficient ylide formation.
Solvent Anhydrous THF or EtherAprotic, good for ylide formation and reaction.
Temperature -78°C for aldehyde additionMinimizes side reactions and potential epimerization.
Workup Saturated NH₄Cl quenchMildly acidic quench.
Purification Flash chromatography, potential triturationTo remove triphenylphosphine oxide byproduct.

IV. Analysis of Chiral Purity

When working with a chiral starting material like this compound, it is imperative to verify the enantiomeric purity of your final product.

Q5: How can I determine the enantiomeric excess (ee) of my product?

A5: The most common and reliable method for determining the enantiomeric excess of your product is chiral High-Performance Liquid Chromatography (HPLC) .

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point for the separation of many chiral compounds, including morpholine derivatives.[7][8]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol modifier like isopropanol or ethanol. For basic compounds like amines, the addition of a small amount of an amine additive like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[8]

  • Detection: UV detection is commonly used, provided your molecule has a chromophore. If not, a derivatization to introduce a UV-active group might be necessary, or alternative detection methods like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be employed.

It is advisable to have access to the racemic version of your product to develop the separation method and confirm the identity of the two enantiomeric peaks.

V. References

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.

  • Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine. Benchchem.

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.

  • Wittig Reaction. Organic Chemistry Portal.

  • This compound. MySkinRecipes.

  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed.

  • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI.

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography.

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

  • A roadmap to engineering antiviral natural products synthesis in microbes. PubMed Central.

  • Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions. Google Patents.

  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI.

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.

  • Reductive Amination - Common Conditions. organic-chemistry.org.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.

  • United States Patent: 8329948. Google Patents.

  • United States Patent: 8697873. Google Patents.

  • Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. ResearchGate.

  • Wittig Reaction - Common Conditions. organic-chemistry.org.

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.

  • Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. ResearchGate.

  • The Phospha-Bora-Wittig Reaction. University of Edinburgh Research Explorer.

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.

  • (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate.

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central.

  • A Straightforward Synthesis of Enantiopure 2,6-Disubstituted Morpholines by a Regioselective O-Protection/Activation Protocol. ResearchGate.

Sources

Technical Support Center: Purification of Products from (R)-N-Boc-2-morpholinecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of reaction products derived from (R)-N-Boc-2-morpholinecarbaldehyde. As a chiral building block, this aldehyde is a gateway to a diverse range of morpholine-containing compounds, where achieving high purity is paramount for reliable downstream biological and medicinal chemistry applications.

General Purification Workflow: A Strategic Overview

Post-reaction, the path from a crude mixture to a highly pure, characterizable compound follows a logical sequence of steps. The initial workup is critical as it removes the bulk of reagents and catalysts, simplifying the final purification. The choice of the final purification method—be it chromatography, recrystallization, or extraction—depends on the specific impurities present and the physicochemical properties of the target molecule.

G cluster_0 Phase 1: Post-Reaction Workup cluster_1 Phase 2: Purification Strategy A Crude Reaction Mixture B Quench Reaction (e.g., add water, sat. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Dry Organic Layer (Na2SO4/MgSO4) & Concentrate C->D E Crude Product Concentrate D->E F Is Triphenylphosphine Oxide (TPPO) Present? E->F G Non-Chromatographic TPPO Removal F->G Yes K Are there acidic/basic impurities? F->K No G->K H Flash Column Chromatography I Is Product Crystalline? H->I J Recrystallization I->J Yes M Pure Product I->M No J->M K->H No L Acid/Base Extraction K->L Yes L->H

Caption: General workflow from crude reaction mixture to pure product.

Troubleshooting Guides & FAQs

This section addresses common purification challenges encountered with products from reactions involving this compound.

Section A: Reductive Amination Reactions

Reductive amination is a cornerstone method for forming C-N bonds. Using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), the aldehyde is reacted with a primary or secondary amine to yield a more complex amine.[1][2]

Q1: My final product is contaminated with unreacted this compound and the starting amine. How can I remove them?

A1: This is a common issue arising from incomplete reaction or non-stoichiometric amounts of reactants.

  • Cause: The unreacted aldehyde and the product often have similar polarities, making chromatographic separation difficult. The starting amine can also co-elute with the product.

  • Solution 1 (For Basic Amine Products): Acid/Base Extraction. If your product is a secondary or tertiary amine, it will be basic.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as a hydrochloride salt, while the unreacted, neutral aldehyde remains in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH, sat. NaHCO₃) to a pH > 10.

    • Extract the now-neutral amine product back into an organic solvent.

    • This procedure effectively separates the basic product from the neutral aldehyde. Any unreacted acidic starting amine would also be removed.

  • Solution 2 (For Unreacted Amine): If the starting amine is in excess, it can sometimes be removed by washing the organic layer with water if the amine is water-soluble. For less soluble amines, an acidic wash as described above is effective.

Q2: After workup of a reaction using sodium triacetoxyborohydride (NaBH(OAc)₃), I have inorganic salt contamination. How do I remove it?

A2: Borate salts and acetic acid byproducts are common after NaBH(OAc)₃ reductions.[3][4]

  • Cause: These salts are generated from the reducing agent upon quenching the reaction. While most are water-soluble, some can persist in the organic layer, especially if the product is polar.

  • Solution: Aqueous Workup. A thorough aqueous workup is usually sufficient.

    • After the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid catalyst and hydrolyzes the remaining borohydride reagent.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine (saturated NaCl solution). The brine wash helps to break emulsions and remove residual water.

    • If salts persist, filtering the concentrated crude product through a small plug of silica gel, eluting with your chromatography solvent, can remove baseline inorganic impurities before loading onto a full column.

Section B: Wittig Reactions

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, but it famously produces triphenylphosphine oxide (TPPO) as a byproduct, which can be a major purification challenge.[5][6]

Q1: How do I remove the triphenylphosphine oxide (TPPO) byproduct from my reaction?

A1: TPPO has a polarity similar to many target molecules, making it difficult to separate by standard chromatography. Several non-chromatographic methods can be employed.

  • Cause: The Wittig reaction's driving force is the formation of the very stable P=O bond in TPPO.[6] One equivalent of TPPO is formed for every equivalent of product.

  • Solution 1: Precipitation with Metal Salts. TPPO can form insoluble complexes with certain metal salts. This is a highly effective method for large-scale reactions.[7]

    • With Calcium Bromide (CaBr₂): Add solid CaBr₂ to a solution of the crude product in an ethereal solvent like THF or MTBE. The [CaBr₂-TPPO] complex precipitates and can be removed by simple filtration.[7]

    • With Magnesium Chloride (MgCl₂): In solvents like toluene or ethyl acetate, adding solid MgCl₂ will precipitate an insoluble [MgCl₂-TPPO] complex.[7]

  • Solution 2: Crystallization/Precipitation. TPPO has low solubility in non-polar solvents.

    • Concentrate the crude reaction mixture and triturate (suspend and stir) the residue with a non-polar solvent like hexanes, pentane, or cold diethyl ether.[8][9] The TPPO will often precipitate as a white solid and can be filtered off. This works best if your product is soluble in these solvents.

  • Solution 3: Silica Gel Plug. For smaller scales, a quick filtration over a plug of silica gel can be effective if there is a sufficient polarity difference between your product and TPPO.[10] Elute with a less polar solvent system (e.g., hexanes/ether) to wash your product through while retaining the more polar TPPO on the silica.

G start Crude product contains TPPO q1 Is the product non-polar? start->q1 a1 Triturate with Hexane/Ether or filter through silica plug q1->a1 Yes q2 Is the product stable to metal salts? q1->q2 No end TPPO Removed a1->end a2 Precipitate TPPO with CaBr2 (in THF) or MgCl2 (in Toluene) q2->a2 Yes a3 Perform careful flash chromatography q2->a3 No a2->end a3->end

Caption: Decision tree for selecting a TPPO removal method.

Section C: Grignard/Organolithium Additions

These reactions create a new C-C bond and a secondary alcohol, which also introduces a new stereocenter. This can lead to the formation of diastereomers.

Q1: I have formed a mixture of diastereomers. What is the best approach for separation?

A1: The formation of a new stereocenter adjacent to the existing one at C2 of the morpholine ring results in diastereomers.

  • Cause: The nucleophile can attack the aldehyde from two different faces (Re or Si), leading to two different stereochemical outcomes. The ratio is often dictated by steric hindrance.

  • Solution: Chromatography. Diastereomers have different physical properties (melting point, boiling point, solubility, and polarity) and can therefore be separated by standard purification techniques.[11]

    • Flash Column Chromatography: This is the most common method.[12] A careful selection of eluent is required to achieve baseline separation. It may be necessary to screen different solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) and use a long column for difficult separations.

    • Reverse-Phase Chromatography: If the diastereomers are inseparable on normal-phase silica, reverse-phase chromatography (e.g., using a C18 cartridge) can provide an alternative selectivity.[11]

    • Recrystallization: If the product is a solid and one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[13][14]

Section D: General Issues

Q1: I suspect my Boc group was partially or fully removed during workup or chromatography. How do I handle this?

A1: The N-Boc protecting group is notoriously sensitive to acidic conditions.[15]

  • Cause: Exposure to strong acids (e.g., an HCl wash that is too concentrated) or even prolonged contact with standard silica gel (which is slightly acidic) can cause deprotection.[16]

  • Confirmation: The deprotected amine will have a much higher polarity than the Boc-protected starting material. This can be easily visualized by TLC, where the deprotected product will have a much lower Rf value and may streak. ¹H NMR spectroscopy will also show the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm.

  • Solution:

    • Avoidance: During workup, use mild acids (e.g., saturated NH₄Cl) or avoid acidic washes altogether if possible. For chromatography, you can use silica gel that has been neutralized by pre-treating it with a solvent containing a small amount of triethylamine (~0.5-1%).

    • Reprotection: If deprotection has already occurred, the simplest solution is often to re-protect the crude mixture. After the standard workup, dissolve the crude material in a solvent like DCM, add triethylamine (if the amine is in its salt form), and then add di-tert-butyl dicarbonate (Boc₂O).[17] After the reaction is complete, a simple workup will yield the desired N-Boc product, which can then be purified.

Q2: My compound is not separating well from impurities using standard Hexanes/Ethyl Acetate on a silica gel column. What should I try next?

A2: Finding the right chromatographic conditions is key to achieving high purity.

  • Cause: The relative polarities of your product and impurities may be too similar in the chosen solvent system.

  • Solution: Change the Solvent System. The selectivity of the separation can be dramatically altered by changing the nature of the solvents.

    • Change Polarity: First, try a simple gradient of your current system.

    • Change Solvent Class: If a Hexanes/EtOAc system fails, switch to a different class of solvents. For example, use a Dichloromethane/Methanol system. DCM offers different interactions with the silica surface and the analytes compared to ethyl acetate.

    • Add a Modifier: For amine-containing compounds that streak on silica, adding a small amount of a basic modifier like triethylamine (0.5%) or ammonium hydroxide to the eluent can significantly improve peak shape and separation.

Solvent System (v/v)Typical Application for Morpholine DerivativesNotes
Hexanes / Ethyl Acetate Good starting point for moderately polar, neutral N-Boc compounds.Most common system. Easy to remove under vacuum.
Dichloromethane / Methanol For more polar compounds, such as alcohols or free amines.Methanol significantly increases eluent strength. Use in small percentages initially (1-5%).
Hexanes / Diethyl Ether Can offer different selectivity than EtOAc for certain functional groups.Ether is highly volatile and flammable.
Toluene / Acetone An alternative system that can provide unique selectivity.Useful when other common systems fail.
Detailed Experimental Protocols
Protocol 1: Standard Flash Column Chromatography for N-Boc-morpholine Derivatives
  • Prepare the Column: Select an appropriately sized silica gel column for the amount of crude material (typically a 40:1 to 100:1 ratio of silica:crude product by mass). Pack the column using your starting eluent (e.g., 95:5 Hexanes/EtOAc).

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin running the column with the starting eluent. Apply gentle air pressure to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Non-Chromatographic Removal of Triphenylphosphine Oxide (TPPO)

This protocol is based on precipitation with calcium bromide.[7]

  • Dissolve Crude Mixture: After the initial aqueous workup of the Wittig reaction, concentrate the organic layer. Dissolve the resulting crude residue in tetrahydrofuran (THF) (use approximately 5-10 mL of THF per gram of TPPO).

  • Add Precipitating Agent: To the stirred solution, add solid calcium bromide (CaBr₂) (approx. 1.5 equivalents relative to the triphenylphosphine used in the reaction).

  • Stir and Precipitate: Stir the resulting suspension at room temperature for 1-2 hours. A white precipitate of the [CaBr₂-TPPO] complex will form.

  • Filter: Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the solid precipitate.

  • Rinse and Concentrate: Wash the filter cake with a small amount of fresh THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now largely free of TPPO. This material can then be further purified by standard flash chromatography if necessary.

References
  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.Organic Process Research & Development.[Link]
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
  • How does one remove triphenylphosphine oxide
  • Workup: Triphenylphosphine Oxide.University of Rochester, Department of Chemistry.[Link]
  • Easy P2P reductive amin
  • Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.Gavin Publishers.[Link]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.Royal Society of Chemistry.[Link]
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.Santai Technologies.[Link]
  • Method for preparing morpholine derivative.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.Sciencemadness.org.[Link]
  • Reductive Amination With Sodium Triacetoxyborohydride.Scribd.[Link]
  • Problems with wittig reaction.Reddit.[Link]
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.[Link]
  • Sodium triacetoxyborohydride.Organic Chemistry Portal.[Link]
  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
  • Recovery of morpholine from aqueous solutions thereof.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid c
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.PubMed.[Link]
  • Reductive Amination, and How It Works.Master Organic Chemistry.[Link]
  • Wittig Reaction - Examples and Mechanism.Master Organic Chemistry.[Link]
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base.
  • Wittig Reaction.Organic Chemistry Portal.[Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • (S)-N-Boc-4-Oxo-pipecolinic Acid.Organic Syntheses.[Link]

Sources

Technical Support Center: (R)-N-Boc-2-morpholinecarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this critical chiral building block. The aldehyde's sensitivity, particularly its susceptibility to over-oxidation and epimerization, necessitates careful control of reaction conditions. This guide provides in-depth, experience-based solutions to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield - Unreacted Starting Material

Question: "My post-reaction analysis (TLC/LC-MS/NMR) shows a significant amount of the starting alcohol, (R)-N-Boc-2-morpholinemethanol, and very little desired aldehyde. What's going wrong?"

Plausible Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidant is critical. For reagents like Dess-Martin Periodinane (DMP), ensure you are using a slight excess (typically 1.1 to 1.5 equivalents). Under-charging the oxidant is a common cause of incomplete conversion.

  • Inactive Oxidant: DMP is moisture-sensitive. If it has been improperly stored, its activity will be compromised. It is recommended to use freshly opened DMP or material stored in a desiccator. For Swern oxidations, the activating agent (e.g., oxalyl chloride or trifluoroacetic anhydride) and DMSO must be of high purity and anhydrous.[1][2][3]

  • Low Reaction Temperature (Swern Oxidation): The formation of the active electrophilic sulfur species in a Swern oxidation requires a very low temperature, typically -78 °C (a dry ice/acetone bath).[4][5][6] If the temperature is too high during the addition of DMSO to oxalyl chloride, the intermediate will decompose before the alcohol can be added.

  • Incorrect Order of Addition (Swern Oxidation): The alcohol must be added only after the activation of DMSO with oxalyl chloride is complete. Adding the alcohol prematurely will lead to no reaction.

Preventative Measures:

  • Always use freshly purchased or properly stored anhydrous reagents and solvents.

  • Verify the molarity of reagents like oxalyl chloride if they are not freshly opened.

  • For Swern oxidations, maintain the temperature at -78 °C throughout the addition sequence until the final quenching step.[4][7]

Issue 2: Unexpected Polar Impurity - Suspected Over-oxidation

Question: "I've isolated my product, but the NMR shows a low aldehyde proton signal (~9.6 ppm) and a new, broad singlet further downfield (>10 ppm). My mass spec shows a peak at M+16 of the expected product. Is this the carboxylic acid?"

Plausible Cause:

Yes, this is the classic sign of over-oxidation to the corresponding carboxylic acid, (R)-N-Boc-2-morpholinecarboxylic acid. While mild oxidants like DMP and Swern are designed to stop at the aldehyde, over-oxidation can occur under certain conditions.[8][9]

  • Cause (DMP Oxidation): Using a large excess of DMP or allowing the reaction to proceed for an extended period (e.g., >12 hours) can sometimes lead to minor amounts of the carboxylic acid. The presence of water can also accelerate the Dess-Martin oxidation, potentially leading to side reactions if not controlled.[2]

  • Cause (Swern Oxidation): While less common, if the reaction is not quenched properly or is allowed to warm significantly before quenching, over-oxidation can be a minor pathway.

  • Cause (Chromium-based Oxidants): If you are using stronger, less-selective oxidants like Jones reagent (CrO₃/H₂SO₄), oxidation to the carboxylic acid is the expected and primary outcome.[8]

Corrective Actions & Prevention:

  • Purification: The carboxylic acid byproduct is significantly more polar than the aldehyde. It can typically be removed via column chromatography on silica gel. A standard ethyl acetate/hexanes gradient should provide good separation.

  • Aqueous Wash: An alternative is an extractive workup. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer.

  • Prevention: Strictly adhere to the recommended reaction times and stoichiometry for mild oxidants. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly.

Issue 3: Loss of Optical Purity - Suspected Epimerization

Question: "My final product has a lower-than-expected specific rotation, and chiral HPLC analysis shows the presence of the (S)-enantiomer. Where did my stereochemistry go?"

Plausible Cause:

This indicates epimerization at the C2 position (the carbon bearing the aldehyde). The alpha-proton on this carbon is adjacent to the carbonyl group, making it acidic and susceptible to removal by a base. Subsequent re-protonation can occur from either face, leading to racemization.[10][11]

  • Base-Mediated Epimerization: This is the most common cause. In Swern oxidations, the tertiary amine base (e.g., triethylamine) used for the final elimination step can also act as the culprit for deprotonation if left in contact with the product for too long or at elevated temperatures.[6][7] Similarly, during workup or chromatography, basic conditions can cause epimerization.

  • Acid-Catalyzed Epimerization: While less common for this specific substrate, strong acidic conditions can also facilitate enolization and subsequent racemization.

  • Stability: Aldehydes alpha to a nitrogen atom, like in this morpholine structure, are known to be sensitive to epimerization.[11][12]

Corrective Actions & Prevention:

  • Choice of Base (Swern): If epimerization is a persistent issue with triethylamine in a Swern oxidation, switch to a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA).[7]

  • Temperature Control: Perform the entire reaction and quench at low temperature (-78 °C). Do not allow the reaction mixture to warm up in the presence of the amine base.

  • Workup Conditions: Use a mildly acidic or neutral workup. A gentle quench with a weak acid like saturated ammonium chloride (NH₄Cl) solution is preferable to a basic workup if epimerization is a concern.

  • Chromatography: Avoid using amine additives (like triethylamine) in the mobile phase during silica gel chromatography unless absolutely necessary for mitigating peak tailing. If used, it should be kept to a minimum (e.g., <0.1%).

Summary of Common Side Products

Side ProductChemical NameFormation CauseKey Analytical SignatureMitigation Strategy
Unreacted SM (R)-N-Boc-2-morpholinemethanolIncomplete reaction, inactive oxidantMatches starting material spectraUse 1.1-1.5 eq. of fresh oxidant; ensure proper temperature control.
Over-oxidation (R)-N-Boc-2-morpholinecarboxylic acid[13][14]Excess oxidant, prolonged reaction time, strong oxidantBroad 1H NMR singlet >10 ppm; MS peak at M+16Use mild oxidants (DMP, Swern); monitor by TLC; quench promptly; remove with NaHCO₃ wash.
Epimerization (S)-N-Boc-2-morpholinecarbaldehyde[15]Exposure to base (esp. Et₃N) or harsh pHAppearance of (S)-enantiomer in chiral HPLC; reduced optical rotationUse bulky base (DIPEA); maintain low temp; use neutral/mildly acidic workup.
Thioacetal VariesSwern reaction warmed above -60°C before quenching[7][16]Complex NMR signals, sulfur in MSStrictly maintain reaction temperature at -78°C until quenching.

Visual Troubleshooting Guide

This workflow diagram helps diagnose issues based on initial analytical results.

Troubleshooting_Workflow Troubleshooting this compound Synthesis Start Crude Reaction Mixture Analysis (TLC, LC-MS, NMR) High_SM High % of Starting Material? Start->High_SM Polar_Impurity New Polar Impurity Observed? Start->Polar_Impurity Chiral_Purity Low Optical Purity? Start->Chiral_Purity Cause_Oxidant Cause: Inactive/Insufficient Oxidant or Low Temperature High_SM->Cause_Oxidant Yes Cause_Overoxidation Cause: Over-oxidation to Carboxylic Acid Polar_Impurity->Cause_Overoxidation Yes Cause_Epimerization Cause: Epimerization (Base-induced) Chiral_Purity->Cause_Epimerization Yes Solution_Oxidant Solution: Use fresh/excess oxidant. Verify reaction temperature. Cause_Oxidant->Solution_Oxidant Solution_Overoxidation Solution: Quench promptly. Purify via NaHCO3 wash or chromatography. Cause_Overoxidation->Solution_Overoxidation Solution_Epimerization Solution: Use bulky base (DIPEA). Maintain low temp. Neutral workup. Cause_Epimerization->Solution_Epimerization

Caption: Troubleshooting workflow for aldehyde synthesis.

Recommended Experimental Protocol: Dess-Martin Oxidation

This protocol is optimized to minimize side product formation.

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting alcohol, (R)-N-Boc-2-morpholinemethanol (1.0 eq.).

  • Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Oxidant Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (DMP) (1.2 eq.) portion-wise over 5 minutes. A slight exotherm may be observed. The reaction mixture will typically remain a clear solution or a fine suspension.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours. The product aldehyde will have a higher Rf than the starting alcohol.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear. This step neutralizes acetic acid byproduct and reduces unreacted DMP.[2]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by flash column chromatography on silica gel if necessary.

References

  • MySkinRecipes. This compound.
  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Wikipedia. Dess–Martin periodinane.
  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Wikipedia. Dess–Martin oxidation.
  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation.
  • Organic Chemistry Portal. Swern Oxidation.
  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.
  • J&K Scientific LLC. Swern Oxidation.
  • Wikipedia. Swern oxidation.
  • Organic Chemistry Portal. Dess-Martin Oxidation.
  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Deprotection of different N-Boc-compounds.
  • ResearchGate. Synthesis and Stereoselective C-C Bond-forming Reactions of Peptide Aldehydes.
  • ResearchGate. Morpholines. Synthesis and Biological Activity.
  • PubMed Central. Epimerisation in Peptide Synthesis.
  • PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Chemistry LibreTexts. 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles.
  • PubMed. The epimerization of peptide aldehydes--a systematic study.
  • Reddit. I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C?.
  • PubMed Central. Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction.
  • PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
  • ResearchGate. and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • Organic Syntheses Procedure. L-Proline.

Sources

Technical Support Center: Maintaining the Stereochemical Integrity of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this valuable chiral building block. The inherent reactivity of the aldehyde functional group, coupled with its proximity to the stereocenter, makes this compound highly susceptible to racemization. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you preserve the enantiomeric purity of your material throughout your experimental workflow.

Part 1: Understanding the Core Problem: The Mechanism of Racemization

Q1: What is racemization and why is this compound so susceptible to it?

A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity and, more importantly, the erosion of stereochemical information critical for biological activity and selective synthesis.[1]

This compound is an α-amino aldehyde, a class of compounds notorious for its stereochemical instability.[2][3] The primary cause is the acidity of the proton on the chiral α-carbon (the carbon atom adjacent to the aldehyde group). Under either basic or acidic conditions, this proton can be removed to form a planar, achiral intermediate called an enol or enolate. When this planar intermediate is reprotonated, the proton can add to either face of the double bond with roughly equal probability, leading to the formation of both the desired (R)-enantiomer and the undesired (S)-enantiomer. This process, known as enolization, is the root cause of racemization.[1]

Factors like heat, exposure to acids or bases (even trace amounts), and certain chromatographic media can significantly accelerate this process.[4][5][6]

Racemization_Mechanism Figure 1: Mechanism of Racemization cluster_Intermediate Achiral Intermediate R_Aldehyde This compound Enolate Planar Enolate/Enol (Loss of Chirality) R_Aldehyde->Enolate Deprotonation (Base, B:) Enolate->R_Aldehyde Protonation (H-B+) S_Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Enolate->S_Aldehyde Protonation (H-B+)

Caption: Base-catalyzed racemization of the aldehyde via a planar enolate intermediate.

Part 2: Troubleshooting Guide for Loss of Enantiomeric Excess (ee)

This section addresses specific experimental scenarios where a loss of enantiopurity might be observed.

Q2: My product's enantiomeric excess (ee) is low immediately after synthesis and workup. What are the likely causes?

A2: Low ee post-synthesis typically points to issues within the reaction or workup conditions.

  • Reaction Conditions:

    • Cause (Temperature): Many reactions, particularly those involving strong bases or organometallics, are exothermic. If the internal reaction temperature rises significantly, it can provide the activation energy needed for racemization.[2]

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice/salt or dry ice/acetone bath for reactions run at or below 0 °C. Monitor the internal temperature, not just the bath temperature.

    • Cause (Reagents): The use of strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) or certain nucleophiles can rapidly deprotonate the α-carbon. Similarly, strongly acidic conditions can catalyze enolization.[1]

    • Solution: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) at the lowest possible temperature. If your reaction generates acidic or basic byproducts, consider buffering the reaction medium if compatible with your chemistry.

  • Aqueous Workup:

    • Cause: Quenching the reaction with strong aqueous acids or bases, or performing extractions with basic solutions (e.g., NaHCO₃, Na₂CO₃), exposes the sensitive aldehyde to conditions ripe for racemization.[5] The longer the exposure, the greater the loss of ee.

    • Solution:

      • Use Mild Quenching Agents: Quench reactions with saturated aqueous ammonium chloride (NH₄Cl), which is weakly acidic, or a pH 7 buffer.

      • Minimize Contact Time: Perform extractions quickly and avoid letting the layers sit for extended periods.

      • Keep it Cold: Perform the entire workup procedure in a cold water or ice bath to slow the rate of racemization.

Q3: I've confirmed high ee in my crude product, but it drops significantly after silica gel chromatography. How can I purify the aldehyde safely?

A3: This is a very common and frustrating problem. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze enolization on the column, leading to on-column racemization.[7]

  • Recommended Solution: Deactivated Silica Gel Chromatography. The most reliable method is to neutralize the acidic sites on the silica gel just before use.

    Protocol 1: Racemization-Minimizing Flash Chromatography

    • Prepare the Slurry: In a fume hood, create a slurry of silica gel in your desired non-polar eluent (e.g., Hexane/Ethyl Acetate).

    • Neutralize: Add 1% triethylamine (Et₃N) by volume relative to the eluent. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of Et₃N. Note: Ensure your compound is stable to trace amounts of triethylamine.

    • Pack the Column: Pack your column with this neutralized slurry as you normally would.

    • Prepare the Eluent: Prepare your mobile phase and add 0.5-1% Et₃N to it as well. This ensures the column remains deactivated throughout the purification.

    • Run the Chromatography: Load your sample and run the chromatography as quickly as possible.

    • Post-Purification: After collecting fractions, concentrate them immediately under reduced pressure at low temperature (≤ 30°C water bath). Do not leave the purified product in solution for extended periods.

  • Data Summary: Comparison of Purification Methods

    Purification Method Potential for Racemization Speed & Convenience Recommended Use Case
    Standard Silica Gel Very High High Not recommended for this compound.
    Deactivated (Et₃N-treated) Silica Low High Primary recommendation for routine purification.
    Neutral Alumina Low to Moderate Moderate Can be effective, but activity can vary by grade. May require optimization.[8]
    Preparative HPLC Low (if optimized) Low (slow, requires specialized equipment) For very high purity material when other methods fail.

    | Direct Use (No Purification) | None | Very High | Ideal if the crude product is >95% pure and impurities do not interfere with the next step.[3] |

Q4: The ee of my aldehyde decreases during storage. What are the optimal storage conditions?

A4: this compound is sensitive not only to racemization but also to oxidation and polymerization over time.[7][9] Proper storage is essential for maintaining both chemical and stereochemical purity.

  • Data Summary: Recommended Storage Conditions

    Parameter Recommendation Rationale
    Temperature -20 °C or lower Slows the kinetic rate of both racemization and decomposition pathways.[8]
    Atmosphere Inert (Argon or Nitrogen) Prevents air oxidation of the aldehyde to the corresponding carboxylic acid.[7][10]
    Container Amber glass vial with a tight-fitting cap (e.g., PTFE-lined) Protects from light, which can accelerate degradation, and prevents moisture ingress.[10]
    Form Neat (solvent-free) solid or oil if possible Solvents can contain impurities or facilitate degradation pathways over long periods.

    | Duration | Use as quickly as possible | Even under ideal conditions, slow degradation can occur. Re-analyze ee for long-stored samples. |

Troubleshooting_Workflow start Problem: Observed Loss of Enantiomeric Purity (ee) q1 When was the ee loss detected? start->q1 post_reaction Immediately after Reaction/Workup q1->post_reaction Post-Reaction post_purification After Chromatographic Purification q1->post_purification Post-Purification post_storage After Storage q1->post_storage Post-Storage cause1 Potential Causes: - High Reaction Temp - Harsh Acid/Base Reagents - Prolonged/Basic Workup post_reaction->cause1 cause2 Potential Cause: - Racemization on acidic  standard silica gel post_purification->cause2 cause3 Potential Causes: - Improper Temp (>0°C) - Exposure to Air/Moisture - Extended Storage Time post_storage->cause3 solution1 Solution: - Strict Temp Control - Use Mild/Hindered Reagents - Use pH 7 Buffer / NH4Cl Quench - Keep Workup Cold & Quick cause1->solution1 solution2 Solution: - Use Deactivated Silica Gel  (1% Et3N in Eluent) - Run Chromatography Quickly - Consider Neutral Alumina cause2->solution2 solution3 Solution: - Store at ≤ -20°C - Store Under Inert Gas (Ar/N2) - Use Airtight Amber Vial - Use Material Promptly cause3->solution3

Caption: A troubleshooting workflow for diagnosing the cause of ee loss.

Part 3: Frequently Asked Questions (FAQs)

Q5: What is the fastest and most reliable way to check the ee of my aldehyde without causing further racemization?

A5: While chiral HPLC is the gold standard for ee determination, it often requires derivatizing the sensitive aldehyde into a more stable analogue (like an alcohol or acetal) to prevent on-column racemization, which is time-consuming.[4] A faster and highly effective method is ¹H NMR spectroscopy using a chiral derivatizing agent .[4][11] Reacting the aldehyde with a chiral amine creates a pair of diastereomeric imines, which will have distinct and quantifiable signals in the NMR spectrum.

Protocol 2: Rapid ee Determination by ¹H NMR Spectroscopy

  • Prepare Sample: In an NMR tube, dissolve a small amount (5-10 mg) of your crude or purified aldehyde in a deuterated solvent (e.g., CDCl₃).

  • Add Derivatizing Agent: Add a slight excess (1.1 equivalents) of a commercially available chiral amine, such as (R)- or (S)-1-phenylethylamine.

  • Acquire Spectrum: Mix well and acquire a ¹H NMR spectrum immediately. The reaction to form the imine is typically very fast at room temperature.[4]

  • Analyze: Identify a pair of well-resolved signals corresponding to the two diastereomeric imines (e.g., the imine C-H proton or a methyl group on the chiral amine).

  • Calculate ee: Integrate both peaks. The enantiomeric excess is calculated as: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

This method provides an accurate ee value in under 30 minutes and directly analyzes the aldehyde without harsh workup or purification steps that could alter the result.[4][12]

Q6: My aldehyde has turned slightly yellow and become more viscous after being stored for a few months. Is it still usable?

A6: This observation suggests chemical degradation. The two most likely processes are:

  • Oxidation: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid.[7] This can introduce acidic impurities that may complicate subsequent reactions.

  • Polymerization/Aldol Condensation: Aldehydes can self-condense or polymerize, especially in the presence of trace acid or base, leading to higher molecular weight oligomers and increased viscosity.[7]

Action Plan:

  • Analyze: Check the purity by TLC and ¹H NMR. Look for the appearance of a broad carboxylic acid peak (~10-12 ppm) or the disappearance of the sharp aldehyde proton signal (~9-10 ppm) in the NMR.

  • Repurify: If the degradation is minor, you may be able to repurify the material using the deactivated chromatography protocol described above (Protocol 1).

  • Discard: If significant degradation has occurred, it is best to discard the material and synthesize a fresh batch. Using degraded starting material is a common cause of failed reactions.

References
  • Wenzel, A. G., & Jacobsen, E. N. (2002). A Rapid 1H NMR Assay for Enantiomeric Excess of α-Substituted Aldehydes. Journal of the American Chemical Society.
  • Leung, S. S. F., & Anslyn, E. V. (2010). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Gagnon, D., & Ragan, J. A. (2008). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. The Journal of Organic Chemistry.
  • Braddock, D. C., et al. (2015). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. Organic & Biomolecular Chemistry.
  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta.
  • Sánchez, C. N., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society.
  • Douglas, C. J., & Thomson, R. J. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society.
  • Jo, H. H., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Wikipedia. (2023). Racemization.
  • Demarchi, A. C., et al. (2016). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
  • University of Tennessee, Knoxville EHS. (n.d.). Time-sensitive Chemicals.
  • Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry.
  • Miyazawa, T., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research.

Sources

Stability issues of (R)-N-Boc-2-morpholinecarbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-N-Boc-2-morpholinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this chiral building block in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful application of this versatile reagent.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules.[1] However, like many N-protected α-amino aldehydes, it is susceptible to degradation, which can compromise experimental outcomes. The primary stability concerns are epimerization (racemization) at the stereocenter and oxidation of the aldehyde to the corresponding carboxylic acid. This guide provides practical solutions to mitigate these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Loss of Enantiomeric Purity (Epimerization/Racemization)

Symptom: You observe a decrease in the enantiomeric excess (ee) of your product after a reaction or workup, or upon storage of the aldehyde in solution.

Primary Cause: The α-proton adjacent to the aldehyde carbonyl is susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[2]

Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • Problem: Residual acid or base in your solvents or reagents can catalyze racemization. Dipolar aprotic solvents like DMF and DMSO can sometimes contain amine impurities that are basic enough to cause epimerization.[3][4][5]

    • Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are free from acidic or basic residues. If the source of contamination is unknown, consider passing solvents through a plug of neutral alumina.

  • pH Control During Reactions and Workup:

    • Problem: Aqueous workups, especially with basic (e.g., sodium bicarbonate) or acidic washes, can create conditions conducive to racemization.

    • Solution:

      • Minimize the duration of contact with aqueous acidic or basic solutions.

      • Use mild acids (e.g., dilute citric acid) and bases (e.g., saturated ammonium chloride) for washes.

      • Whenever possible, opt for a non-aqueous workup.

      • Maintain low temperatures (0-5 °C) during all extractions and washes.

  • Temperature Management:

    • Problem: Elevated temperatures accelerate the rate of epimerization.

    • Solution: Conduct reactions and subsequent workup steps at the lowest effective temperature. Avoid heating solutions of the aldehyde for extended periods.

Issue 2: Formation of (R)-N-Boc-2-morpholinecarboxylic acid

Symptom: You detect the presence of the corresponding carboxylic acid as a significant impurity in your aldehyde sample, either upon receipt or after storage/reaction.

Primary Cause: Aldehydes are prone to oxidation to carboxylic acids. This can be caused by exposure to atmospheric oxygen (autoxidation), oxidizing contaminants in solvents or reagents, or certain reaction conditions.[2]

Troubleshooting Steps:

  • Inert Atmosphere:

    • Problem: Prolonged exposure to air can lead to gradual oxidation of the aldehyde.

    • Solution: Handle and store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, use solvents that have been sparged with an inert gas.

  • Solvent Purity:

    • Problem: Peroxides in aged ethereal solvents (like THF or diethyl ether) are common oxidizing impurities.

    • Solution: Use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents before use.

  • Storage of Solutions:

    • Problem: Storing the aldehyde in solution, especially for extended periods, increases the risk of oxidation.

    • Solution: Prepare solutions of this compound fresh for each use. If storage in solution is unavoidable, store under an inert atmosphere at -20°C or below and for the shortest possible time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[1] This minimizes the risks of both oxidation and hydrolysis of the Boc group.

Q2: In which solvents is this compound most stable?

A2: While quantitative stability data in various solvents is not extensively published, non-polar, aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are generally preferred for short-term storage and reactions.[3][4] Polar aprotic solvents like DMF and DMSO should be used with caution due to the potential for basic impurities and higher water content, which can facilitate degradation.[5]

Q3: How can I monitor the stability of my this compound sample?

A3: A combination of techniques is recommended:

  • Chiral HPLC or GC: To determine the enantiomeric purity and detect any racemization.

  • ¹H NMR Spectroscopy: To check for the presence of the corresponding carboxylic acid (the aldehyde proton signal, typically around 9-10 ppm, will diminish and a carboxylic acid proton signal, often broad and further downfield, may appear, although it can be difficult to observe). You can also look for the appearance of new signals that would indicate other decomposition products.

  • LC-MS: To identify the parent compound and potential degradation products like the carboxylic acid.

Q4: Can I purify this compound if it has started to degrade?

A4: Purification can be challenging due to the compound's sensitivity. Flash column chromatography on silica gel can be used, but care must be taken:

  • Use a non-polar eluent system (e.g., hexanes/ethyl acetate).

  • Work quickly and keep the column cold if possible.

  • Some sources suggest that silica gel can be slightly acidic, which may promote some degradation. Using silica gel that has been washed with a non-nucleophilic base (like triethylamine) and then thoroughly dried can sometimes mitigate this.

  • It is generally best to use the compound as fresh as possible to avoid the need for repurification.

Data Presentation

Stability Concern Primary Cause Recommended Mitigation Strategies
Epimerization (Racemization) Abstraction of the α-proton by acid or base- Use high-purity, anhydrous, neutral solvents.- Avoid strong acids and bases in reactions and workups.- Maintain low temperatures.- Minimize reaction and workup times.
Oxidation Exposure to oxygen or oxidizing agents- Handle and store under an inert atmosphere.- Use peroxide-free solvents.- Prepare solutions fresh.- Store solutions at low temperatures (-20°C or below).
Boc Deprotection Strong acidic conditions- Avoid strong acids (e.g., TFA, HCl).[6][7] - Use buffered systems if acidic conditions are necessary.

Experimental Protocols

Protocol 1: Assessment of Enantiomeric Purity by Chiral HPLC

This protocol provides a general workflow for developing a chiral HPLC method to assess the enantiomeric purity of this compound. Specific conditions will need to be optimized for your system.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC, etc.). These are effective for a wide range of chiral compounds.[8]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 hexane:IPA).

    • Polar Organic Mode: If separation is not achieved, try a polar organic mobile phase such as acetonitrile or methanol.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize the resolution and retention times.

    • Screen different alcohol modifiers (e.g., ethanol, n-propanol).

    • Optimize the flow rate (typically 0.5-1.5 mL/min for analytical columns).

    • Maintain a constant column temperature (e.g., 25°C).

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 210-230 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Protocol 2: Accelerated Stability Study in Solution

This protocol can be used to evaluate the stability of this compound in a specific solvent over time.[9][10][11]

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DCM, THF, DMF, DMSO) at a known concentration (e.g., 10 mg/mL) in a vial under an inert atmosphere.

  • Storage Conditions: Store the vial at a constant, elevated temperature (e.g., 40°C) to accelerate degradation. Also, prepare a control sample to be stored at the recommended temperature (-20°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from the vial.

  • Analysis: Analyze each aliquot for:

    • Enantiomeric Purity: Use a validated chiral HPLC or GC method (as developed in Protocol 1).

    • Chemical Purity: Use a standard reverse-phase HPLC method to quantify the parent aldehyde and any degradation products (like the carboxylic acid). An internal standard can be used for more accurate quantification.

  • Data Evaluation: Plot the % ee and the concentration of the aldehyde against time for both the accelerated and control conditions. This will provide an indication of the compound's stability in that particular solvent.

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway R_Aldehyde This compound Enolate Planar Enolate Intermediate (Achiral) R_Aldehyde->Enolate + Base (- H⁺) - Base (+ H⁺) Enolate->R_Aldehyde + H⁺ S_Aldehyde (S)-N-Boc-2-morpholinecarbaldehyde Enolate->S_Aldehyde + H⁺

Caption: Mechanism of base-catalyzed racemization.

Stability_Workflow cluster_1 Stability Assessment Workflow Start Receive or Synthesize This compound Initial_Analysis Initial Purity & ee Analysis (Chiral HPLC/GC, NMR) Start->Initial_Analysis Decision Purity & ee Acceptable? Initial_Analysis->Decision Use Proceed with Experiment Decision->Use Yes Purify Purify Aldehyde Decision->Purify No Store Store in Solution? (e.g., for multiple reactions) Use->Store Purify->Initial_Analysis Yes_Store Store at -20°C under Inert Gas Monitor Stability Over Time Store->Yes_Store Yes No_Store Use Immediately Store->No_Store No Final_Check Re-analyze Before Use if Stored Yes_Store->Final_Check Final_Check->Use

Caption: Workflow for ensuring the stability of the aldehyde.

References

  • Charles River Laboratories. (n.d.). Stability Testing.
  • ResearchGate. (2025).
  • Clinical Research News. (2022). Accelerated Shelf-Life Testing to Assess Drug Stability. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies.
  • BioProcess International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]
  • ResearchGate. (2025). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]
  • ACS Publications. (2022).
  • PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • CASSS. (n.d.). Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product.
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
  • ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • ResearchGate. (n.d.). Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16).
  • ResearchGate. (2025). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]
  • ResearchGate. (2025). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for one of the most fundamental transformations in organic synthesis. As your Senior Application Scientist, my goal is to synthesize my field-proven insights with established scientific principles to empower you to overcome common challenges and optimize your reaction conditions. This center is structured to directly address the specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.

Understanding the N-Boc Deprotection Landscape

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group into a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The carbamic acid readily decarboxylates, releasing carbon dioxide and the desired free amine.[1][3]

However, the apparent simplicity of this reaction can be deceptive. A range of factors, from substrate electronics to reagent choice, can significantly impact the reaction's success. This guide will provide a comprehensive overview of these variables and how to manipulate them to your advantage.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is formatted to address specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: My N-Boc deprotection is incomplete, with significant starting material remaining.

Q: I've followed a standard protocol (e.g., TFA in DCM), but my TLC/LC-MS analysis shows a large amount of unreacted N-Boc protected amine. What's going wrong?

A: Incomplete deprotection is one of the most common hurdles. The root cause often lies in one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium is the primary driver of the deprotection. For many substrates, a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is effective.[1][4] However, sterically hindered amines or substrates with electron-withdrawing groups may require stronger acidic conditions or a higher concentration of acid to proceed at a reasonable rate.[5][6]

  • Inadequate Reaction Time: While many deprotections are complete within 30 minutes to a few hours, some substrates require longer reaction times.[6][7] It is crucial to monitor the reaction progress by a suitable analytical method (TLC, LC-MS) until the starting material is fully consumed.[7]

  • Low Reaction Temperature: Most N-Boc deprotections are conveniently run at room temperature.[5] If the reaction is sluggish, gentle warming (e.g., to 40 °C) can increase the rate. However, exercise caution as elevated temperatures can also promote side reactions.[5][7]

  • Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the deprotection will be slow and incomplete.[8] Consider alternative solvent systems or increasing the solvent volume.

  • Steric Hindrance: Bulky substituents near the N-Boc group can physically block the approach of the acid, slowing down the reaction.[5][6][8] In such cases, longer reaction times, increased acid concentration, or higher temperatures may be necessary.

Troubleshooting Workflow for Incomplete Deprotection:

start Incomplete Deprotection Observed check_acid 1. Verify Acid Concentration & Equivalents start->check_acid check_time_temp 2. Extend Reaction Time &/or Increase Temperature check_acid->check_time_temp If acid is sufficient complete Reaction Complete check_acid->complete If acid was insufficient, adjust and re-run check_solubility 3. Assess Solubility check_time_temp->check_solubility If still incomplete check_time_temp->complete If reaction completes change_reagent 4. Consider a Stronger Acid System check_solubility->change_reagent If solubility is good check_solubility->complete If poor solubility was the issue, change solvent and re-run change_reagent->complete cluster_0 Deprotection Pathway cluster_1 Side Reaction & Prevention Boc_NHR N-Boc Amine Carbamic_acid Carbamic Acid Intermediate Boc_NHR->Carbamic_acid + H+ H_plus H+ tBu_cation tert-Butyl Cation Carbamic_acid->tBu_cation Amine Free Amine Carbamic_acid->Amine - CO2 Nucleophile Nucleophile (e.g., Trp, Met) tBu_Nucleophile t-Butylated Side Product tBu_cation->tBu_Nucleophile + Nucleophile Scavenger Scavenger (e.g., TES, Anisole) Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu + Scavenger CO2 CO2

Caption: Mechanism of t-butylation and its prevention using scavengers.

Frequently Asked Questions (FAQs)

Q1: Which acidic reagent is better for my deprotection: TFA or HCl?

A: The choice between TFA and HCl depends on your specific substrate and desired outcome.

  • TFA is highly effective and volatile, which simplifies its removal during work-up. [4]However, its strong acidity can lead to the cleavage of other acid-labile groups. [4]* HCl in an organic solvent (e.g., 4M in dioxane) is often considered milder and can offer better selectivity, for instance, in the presence of tert-butyl esters. [4][9]The product is isolated as the hydrochloride salt, which can be advantageous for purification and handling. [5] Q2: How do I effectively monitor the progress of my N-Boc deprotection?

A: Regular monitoring is key to avoiding incomplete reactions or excessive exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine product is typically more polar than the starting material and will have a lower Rf value. Staining with ninhydrin is highly effective for visualizing primary and secondary amines. [7]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the reaction progress, allowing you to monitor the disappearance of the starting material and the appearance of the product peak with its corresponding mass. [5][8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons (around 1.4 ppm) is a clear indicator of deprotection. [6][7][8] Q3: My product is water-soluble. How should I approach the work-up?

A: For water-soluble amine salts, a standard aqueous work-up can lead to product loss. Consider these alternatives:

  • Direct Evaporation: If you used a volatile acid like TFA or HCl in a volatile solvent, you can often remove them under reduced pressure to obtain the crude amine salt, which can be used directly in the next step or purified. [10]* Precipitation: After removing the reaction solvent, you can often precipitate the amine salt by adding a non-polar solvent like diethyl ether and collecting the solid by filtration. [1]* Ion-Exchange Resin: A basic ion-exchange resin can be used to neutralize the excess acid and isolate the free amine without an aqueous work-up. [11]

Comparative Data and Protocols

To aid in your experimental design, the following tables summarize common deprotection conditions and provide detailed experimental protocols.

Table 1: Comparison of Common N-Boc Deprotection Reagents
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantagesPotential Side Reactions
Trifluoroacetic Acid (TFA) 20-50% in DCM0.5 - 4 hours [4]Highly effective and volatile, simplifying work-up. [4]Harsh acidity can cleave other acid-labile groups. [4]t-Butylation of nucleophilic residues. [4]
Hydrochloric Acid (HCl) 4 M in Dioxane0.5 - 16 hours [4]Often more selective than TFA; product is isolated as a stable salt. [4][9]Dioxane is a non-volatile and hazardous solvent.Less prone to side reactions than TFA, but t-butylation can still occur. [4]
Oxalyl Chloride in Methanol 3 equivalents in MeOH1 - 4 hours [12][13]Mild conditions, tolerant of many functional groups. [12][13]May not be suitable for all substrates; can generate CO gas. [12]Minimal side reactions reported.
Thermal (Solvent-based) Methanol or Trifluoroethanol, 120-240 °C [4]~30 minutes [4]Acid-free; can offer unique selectivity based on temperature control. [4]Requires high temperatures, which may not be suitable for all substrates.Potential for thermal degradation.
Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Preparation: Dissolve the N-Boc protected amine (1.0 eq) in DCM (to a concentration of approximately 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation. [1]3. Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by TLC or LC-MS. [1]4. Work-up and Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Preparation: Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate). [5]2. Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess, e.g., 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form. [5][14]4. Work-up and Isolation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. [5]Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. Alternatively, the precipitated salt can be collected by filtration and washed with a non-polar solvent like diethyl ether. [1]

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
  • Tsunemoto, H., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Srinivasan, N., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(118), 97589-97594.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Coffey, D. S., et al. (2006). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 10(4), 785-788.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Reddit. (2014). Removal of Boc protecting group as workup?.

Sources

Technical Support Center: Troubleshooting Low Conversion in Wittig Olefination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Wittig olefination. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion in this cornerstone reaction. By understanding the underlying principles and critical parameters, you can significantly improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: My Wittig reaction shows a low yield, and a significant amount of my starting aldehyde/ketone remains unreacted. What are the likely causes?

Low conversion in a Wittig reaction can often be traced back to several key factors, primarily revolving around the generation and stability of the phosphorus ylide.[1]

Primary Causes & Solutions:

  • Inefficient Ylide Formation: The most common culprit is incomplete deprotonation of the phosphonium salt.[1] This can be due to an inappropriate choice of base, insufficient equivalents of base, or the presence of moisture.[1]

    • Solution: Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.[1] The choice of base is critical and depends on the stability of the ylide you are generating.[1]

  • Ylide Instability: Unstabilized ylides, which are highly reactive, can decompose before they have a chance to react with the carbonyl compound.[1][2]

    • Solution: Generate and use unstabilized ylides in situ at low temperatures (e.g., -78 °C to 0 °C) to minimize decomposition. Consider a one-pot procedure where the ylide is generated in the presence of the aldehyde or ketone.

  • Steric Hindrance: Bulky groups on either the carbonyl compound or the ylide can significantly slow down the reaction, leading to low conversion.[1] Sterically hindered ketones are particularly challenging substrates for the Wittig reaction.[3]

    • Solution: For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate-stabilized carbanion that is generally more effective.[1][3] The Tebbe olefination is another powerful alternative for introducing a methylene group to a highly hindered ketone.[1]

  • Aldehyde/Ketone Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are not fresh or properly stored.[1][3]

    • Solution: Use freshly distilled or purified aldehydes.[1] Alternatively, consider an in situ generation of the aldehyde from the corresponding alcohol via a tandem oxidation-Wittig process.[3]

Q2: I'm using a strong base like n-BuLi, but my ylide formation, indicated by a color change, is weak or absent. What's going wrong?

The characteristic deep color (often orange, red, or deep yellow) of a phosphorus ylide is a good visual indicator of its formation. A lack of color change points directly to a problem with the deprotonation of the phosphonium salt.

Troubleshooting Ylide Generation:

  • Base Quality: The quality and freshness of the strong base are paramount. Organolithium reagents like n-BuLi can degrade over time if not stored properly.

    • Solution: Titrate your n-BuLi solution to determine its exact molarity before use. Store it under an inert atmosphere and away from light.

  • Moisture: Even trace amounts of water will quench the strong base, preventing ylide formation.[4]

    • Solution: Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by passing them through a solvent purification system.

  • Phosphonium Salt Quality: The phosphonium salt itself could be the issue. It may be wet or impure.

    • Solution: Dry the phosphonium salt under high vacuum before use. If impurities are suspected, recrystallize it.

  • Acidity of the Phosphonium Salt: The pKa of the α-proton on the phosphonium salt dictates the required base strength. For stabilized ylides with electron-withdrawing groups, a weaker base may suffice. However, for unstabilized ylides (with alkyl substituents), a very strong base is necessary.[2][5]

    • Solution: Ensure the base you are using is strong enough to deprotonate your specific phosphonium salt. For unstabilized ylides, n-BuLi, sodium hydride (NaH), or sodium amide (NaNH₂) are common choices.[6][7]

Table 1: Common Bases for Ylide Generation

Ylide TypeSubstituent (R)Base ExamplesTypical pKa Range of Phosphonium Salt
Unstabilized Alkyl, Hn-BuLi, NaH, NaNH₂, KHMDS, NaHMDS20-35
Semistabilized ArylNaH, NaOMe, KOtBu15-20
Stabilized -CO₂R, -CN, -CORNaH, NaOMe, K₂CO₃, NEt₃8-15

Data compiled from multiple sources.[2][8]

Q3: My reaction with a stabilized ylide is giving a poor yield, especially with a ketone. How can I improve this?

Stabilized ylides are less reactive than their unstabilized counterparts due to the delocalization of the negative charge by electron-withdrawing groups.[2][9] This reduced reactivity can lead to low conversion, particularly with less electrophilic ketones.[3][7]

Strategies for Improving Reactions with Stabilized Ylides:

  • Increase Reaction Temperature: Unlike reactions with unstable ylides, which require low temperatures, reactions with stabilized ylides can often benefit from heating. The formation of the oxaphosphetane intermediate is often reversible with stabilized ylides, and higher temperatures can drive the reaction towards the products.[9]

    • Protocol: After adding the carbonyl compound at room temperature, consider heating the reaction mixture to reflux in a solvent like THF or toluene and monitor the progress by TLC or GC-MS.

  • Use a More Reactive Carbonyl: If possible, using an aldehyde instead of a ketone will significantly increase the reaction rate and yield due to the higher electrophilicity and lower steric hindrance of aldehydes.[5]

  • Alternative Methods: For challenging ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[3] The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding stabilized phosphorus ylides.[1]

    • Advantage: A significant benefit of the HWE reaction is that the phosphate byproduct is water-soluble, which greatly simplifies purification compared to the often-problematic removal of triphenylphosphine oxide (TPPO).[1][10]

Q4: I am getting a low Z:E ratio for my alkene product when I expect a Z-selective reaction. What factors influence stereoselectivity?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For unstabilized ylides, the formation of the (Z)-alkene is typically favored under kinetic control.[3][8] Several factors can erode this selectivity.

Factors Affecting Stereoselectivity:

  • Presence of Lithium Salts: When strong bases like n-BuLi are used to generate the ylide, lithium halides (e.g., LiBr) are formed as byproducts. These salts can coordinate to the betaine intermediate, allowing for equilibration and leading to the thermodynamically more stable (E)-alkene.[6][8][11] This process is sometimes referred to as "stereochemical drift".[6]

    • Solution: "Salt-Free" Conditions: To maximize (Z)-selectivity, use bases that do not introduce lithium cations. Sodium or potassium bases like sodium amide (NaNH₂), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS) are excellent choices.

  • Solvent Polarity: The choice of solvent can influence the transition state geometry.

    • Solution: Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether generally favor the formation of the (Z)-alkene.

  • Temperature: Higher temperatures can lead to equilibration of the oxaphosphetane intermediate, favoring the formation of the more stable (E)-alkene.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C) during the addition of the aldehyde to the ylide solution to ensure the reaction is under kinetic control.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction under Salt-Free Conditions

This protocol is designed to maximize the formation of the (Z)-alkene using an unstabilized ylide.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under a stream of inert gas (N₂ or Ar).

  • Ylide Generation:

    • Add the alkyltriphenylphosphonium salt (1.1 equivalents) to the flask.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a salt-free base such as KHMDS or NaHMDS (1.05 equivalents) portion-wise.

    • Stir the mixture at this temperature for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change.[1]

  • Wittig Reaction:

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.[12]

    • Allow the reaction to stir at -78 °C for 1-4 hours, monitoring by TLC.

    • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours or until completion.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[1]

Visualizing the Wittig Reaction

Diagram 1: The Wittig Reaction Mechanism

The mechanism for the Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, especially under lithium-salt-free conditions.[3][13]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ylide R'HC=PPh₃ Ylide oxaphosphetane [Oxaphosphetane] ylide->oxaphosphetane [2+2] Cycloaddition carbonyl R''₂C=O Aldehyde/Ketone carbonyl->oxaphosphetane alkene R'HC=CR''₂ Alkene oxaphosphetane->alkene Retro-[2+2] Cycloelimination tppo O=PPh₃ Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: The Wittig reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and solve low conversion issues.

Troubleshooting_Workflow Start Low Conversion Observed CheckYlide Check Ylide Formation (Color Change?) Start->CheckYlide NoColor No/Weak Color CheckYlide->NoColor No GoodColor Strong Color CheckYlide->GoodColor Yes CheckBase Check Base Quality & Anhydrous Conditions NoColor->CheckBase CheckSubstrates Check Substrate Stability & Steric Hindrance GoodColor->CheckSubstrates OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckBase->OptimizeConditions AldehydeOK Aldehyde/Ketone is Stable & Unhindered CheckSubstrates->AldehydeOK Yes SubstrateIssue Substrate is Hindered or Unstable CheckSubstrates->SubstrateIssue No AldehydeOK->OptimizeConditions ConsiderAlternatives Consider Alternative Olefinations (HWE, Tebbe) SubstrateIssue->ConsiderAlternatives End Improved Conversion OptimizeConditions->End ConsiderAlternatives->End

Caption: A troubleshooting workflow for low Wittig reaction conversion.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (2023). Wittig reaction.
  • Jasperse, J. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism.
  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination.
  • University of Rochester. (n.d.). The Wittig Reaction.
  • The Synthetic Organic Chemistry Site. (n.d.). Wittig Reaction - Common Conditions.
  • BYJU'S. (n.d.). Wittig Reaction Chemistry Questions with Solutions.
  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
  • The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems.
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.
  • ResearchGate. (n.d.). Optimization of Wittig reaction.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Reddit. (2022). Problems with wittig reaction.
  • University Course Material. (n.d.). A Solvent Free Wittig Reaction.
  • Reddit. (2013). Wittig Reaction Conditions.
  • Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and.

Sources

Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing a persistent challenge in synthetic chemistry: the removal of triphenylphosphine oxide (TPPO). As a byproduct of several indispensable reactions—including the Wittig, Mitsunobu, Staudinger, and Appel reactions—TPPO's removal is often complicated by its high polarity and solubility, making it a frequent source of purification difficulties.[1][2] This guide provides a series of troubleshooting protocols and frequently asked questions to streamline your purification process, enhance efficiency, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)
Q1: What makes triphenylphosphine oxide (TPPO) so difficult to remove from reaction mixtures?

A1: The difficulty in removing TPPO stems from its unique physicochemical properties. It is a highly polar molecule with a crystalline nature, yet it exhibits good solubility in a wide range of common organic solvents, much like many reaction products.[3] It is poorly soluble in highly non-polar solvents like hexane and cold diethyl ether, but this is only useful if the desired product has different solubility characteristics.[3][4] This overlap in properties often leads to co-purification during standard workup procedures and chromatography, complicating the isolation of the target compound, especially on a large scale where column chromatography is not ideal.[1][2][5]

Q2: What are the principal strategies for removing TPPO?

A2: The primary methods for TPPO removal can be broadly classified into three categories. The optimal choice depends on the properties of your desired product, the reaction solvent, and the scale of your synthesis.[2]

  • Precipitation & Crystallization: This strategy leverages the differential solubility of TPPO. It can be achieved either by adding a non-polar "anti-solvent" to precipitate the TPPO or by introducing a metal salt that forms an insoluble coordination complex with the Lewis basic oxygen of TPPO.[2][6]

  • Chromatography: This involves passing the crude reaction mixture through a stationary phase, most commonly a short plug of silica gel, to adsorb the polar TPPO while the less polar product elutes.[2][7][8] For more challenging separations, advanced techniques like high-performance countercurrent chromatography (HPCCC) have been developed.[9]

  • Scavenging: This technique uses solid-supported reagents, often called scavenger resins, that chemically bind to TPPO. The resin-bound TPPO is then simply removed by filtration.[2][10]

Troubleshooting Guide: Selecting the Right Removal Strategy

The choice of method is critical and depends heavily on the nature of your product. The flowchart below provides a logical decision-making framework to guide you toward the most effective purification strategy for your specific case.

TPPO_Removal_Decision_Tree start Crude Reaction Mixture Containing Product + TPPO q1 Is the desired product stable and relatively non-polar? start->q1 a1_yes Silica Plug Filtration q1->a1_yes Yes a1_no Product is polar or unstable q1->a1_no q2 Is the product soluble in a polar solvent (e.g., EtOH, EtOAc, THF)? q1->q2 No a1_no->q2 a2_no Consider Solvent-Based Precipitation (Trituration with non-polar solvent) q2->a2_no No q3 Is the product sensitive to Lewis acidic metal salts? q2->q3 Yes a2_yes Precipitation with Metal Salts (e.g., ZnCl₂, MgCl₂, CaBr₂) q4 Is purification still proving difficult on a large scale? a2_yes->q4 a2_no->q4 q3->a2_yes No a3_yes Consider Scavenger Resins or Solvent-Based Precipitation q3->a3_yes Yes a3_yes->q4 a4_yes Investigate alternative phosphine reagents for future reactions or HPCCC q4->a4_yes Yes

Caption: Decision tree for selecting a TPPO removal method.

Method 1: Precipitation of a TPPO-Metal Salt Complex
Underlying Principle: The Power of Lewis Acid-Base Chemistry

Triphenylphosphine oxide is a Lewis base due to the lone pairs on its phosphoryl oxygen atom. This property can be exploited by introducing a Lewis acidic metal salt, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[3][6][10] The metal salt coordinates to the TPPO, forming a stable, insoluble complex that precipitates out of the solution and can be easily removed by filtration.[11][12] This method is particularly advantageous for purifying products that are soluble in polar organic solvents where simple precipitation is ineffective.[11][12]

TPPO_Precipitation_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Complexation cluster_2 Step 3: Precipitation & Filtration cluster_3 Step 4: Isolation start Crude Mixture (Product + TPPO) process Dissolve in Polar Solvent (e.g., Ethanol) + Add Metal Salt Solution (e.g., ZnCl₂ in EtOH) start->process precipitate Stir to Induce Precipitation of (TPPO)₂-MCl₂ Complex process->precipitate filtration Filter Mixture precipitate->filtration solid Insoluble (TPPO)₂-MCl₂ (Discard) filtration->solid Solid liquid Filtrate containing Purified Product filtration->liquid Liquid Silica_Plug_Workflow start Crude Mixture (Product + TPPO) step1 Concentrate mixture to a minimum volume or solid start->step1 step2 Suspend residue in a highly non-polar solvent (e.g., Hexane, Pentane, or Et₂O) step1->step2 step3 Pass the suspension through a short plug of silica gel step2->step3 step4 Elute product with the same non-polar solvent step3->step4 end Collect filtrate containing purified product step4->end

Sources

Technical Support Center: Morpholine Synthesis - Navigating Amine Protecting Groups Beyond Boc

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amine protection during the synthesis of morpholine and its derivatives. While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, its removal under acidic conditions can be problematic for substrates bearing acid-sensitive functionalities. This resource provides a comprehensive overview of alternative protecting groups, offering troubleshooting advice and frequently asked questions to ensure the success of your synthetic campaigns.

Troubleshooting Guide: Common Issues in Protecting Group Chemistry for Morpholine Synthesis

This section addresses specific challenges that chemists may encounter during the synthesis of N-protected morpholines, with a focus on issues arising from both the use of Boc and the transition to alternative protecting groups.

Question: My Boc deprotection is incomplete or leads to undesired side reactions on my morpholine scaffold. What are the likely causes and how can I resolve this?

Answer: Incomplete Boc deprotection is a frequent hurdle, often stemming from several factors.[1] The primary culprits are typically insufficient acid strength or concentration, inadequate reaction time, and steric hindrance around the nitrogen atom.[1] Furthermore, the generation of the tert-butyl cation during deprotection can lead to alkylation of nucleophilic sites on your morpholine derivative or other functional groups present in the molecule.[2]

Troubleshooting Steps:

  • Optimize Deprotection Cocktail: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, consider using a stronger acid system like HCl in dioxane or methanol.[3][4] The choice of solvent can also be critical; for instance, using a protic solvent like methanol can assist in stabilizing intermediates.

  • Incorporate a Scavenger: To prevent unwanted alkylation by the tert-butyl cation, include a scavenger in your deprotection mixture. Common scavengers include triethylsilane (TES) or thioanisole.[2]

  • Thermal Deprotection: For certain substrates, thermal deprotection in a suitable high-boiling solvent can be an effective, acid-free alternative.[5]

  • Consider an Alternative Protecting Group: If acid-lability is a persistent issue, switching to an orthogonal protecting group is the most robust solution. The choice of the new group will depend on the overall synthetic strategy and the other functional groups present in your molecule.[6][7]

Question: I am considering switching from Boc to an alternative protecting group for my morpholine synthesis. What are the key factors to consider when making this selection?

Answer: The selection of an appropriate protecting group is a critical strategic decision in any multi-step synthesis. The ideal protecting group should be easy to install in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups. This concept is known as orthogonality.[6][7][8]

Decision-Making Workflow for Selecting an Alternative Protecting Group:

G start Start: Need Alternative to Boc acid_sensitivity Is the substrate acid-sensitive? start->acid_sensitivity base_sensitivity Is the substrate base-sensitive? acid_sensitivity->base_sensitivity Yes fmoc Consider Fmoc (cleaved by base, e.g., piperidine) acid_sensitivity->fmoc No reduction_sensitivity Are reducible groups present (e.g., nitro, alkyne)? base_sensitivity->reduction_sensitivity Yes cbz Consider Cbz (cleaved by hydrogenolysis) base_sensitivity->cbz No pd_catalyst_sensitivity Are there functionalities sensitive to Palladium catalysts? reduction_sensitivity->pd_catalyst_sensitivity Yes alloc Consider Alloc (cleaved by Pd(0) catalyst) reduction_sensitivity->alloc No fluoride_sensitivity Are silyl ethers or other fluoride-labile groups present? pd_catalyst_sensitivity->fluoride_sensitivity Yes teoc Consider Teoc (cleaved by fluoride source, e.g., TBAF) pd_catalyst_sensitivity->teoc No fluoride_sensitivity->start No (Re-evaluate strategy) tosyl Consider Tosyl (cleaved by strong acid or reducing agents) fluoride_sensitivity->tosyl Yes

Caption: Decision workflow for selecting an N-protecting group.

Frequently Asked Questions (FAQs) about Alternative Protecting Groups

This section provides concise answers to common questions regarding the practical application of various protecting groups in morpholine synthesis.

1. What are the best orthogonal alternatives to Boc for morpholine synthesis?

The most common and effective orthogonal protecting groups for amines are Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).[9][10] Each offers a distinct deprotection strategy, allowing for selective removal in the presence of various other functionalities.[7]

2. How do the deprotection conditions for Cbz, Fmoc, and Alloc differ?

  • Cbz (Z): This group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[10][11] This method is mild and occurs at neutral pH, but is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or nitro groups.[11]

  • Fmoc: The Fmoc group is base-labile and is typically cleaved using a solution of a secondary amine, such as piperidine or morpholine, in an organic solvent like DMF.[12][13] These conditions are orthogonal to acid-labile (like Boc) and hydrogenation-labile (like Cbz) protecting groups.[13]

  • Alloc: The Alloc group is removed under mild conditions using a palladium(0) catalyst and a scavenger for the allyl cation that is generated.[14][15] Common scavengers include morpholine, phenylsilane, or dimethylamine-borane complex.[14][16] This deprotection method is orthogonal to both acid- and base-labile protecting groups.[17]

3. Are there any silicon-based protecting groups that are good alternatives to Boc?

Yes, the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable silicon-based protecting group.[18][19] It is stable to a wide range of acidic and basic conditions, as well as to catalytic hydrogenation.[19][20] Deprotection is achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[18][19] This makes it orthogonal to most other common protecting groups. A related group, the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, offers similar orthogonality with the advantage of being UV-detectable.[21][22]

4. When would a sulfonyl-based protecting group like Tosyl be a good choice?

The p-toluenesulfonyl (Tosyl or Ts) group is a very robust protecting group for amines.[23] It is stable to strongly acidic and oxidative conditions. However, its removal requires harsh conditions, such as treatment with strong acids (e.g., HBr) or potent reducing agents like sodium in liquid ammonia.[7] Therefore, a tosyl group is typically used when protection is needed throughout a long and demanding synthetic sequence and is often removed in one of the final steps. The use of a tosyl group has been reported in the synthesis of substituted morpholines.[24][25]

Comparative Data of Alternative Protecting Groups

The following table summarizes the key characteristics of the discussed protecting groups to aid in their selection.

Protecting GroupAbbreviationIntroduction Reagent(s)Cleavage ConditionsOrthogonal To
tert-ButyloxycarbonylBocBoc₂O, DMAPStrong Acid (TFA, HCl)[26][27]Fmoc, Cbz, Alloc, Teoc
CarboxybenzylCbz, ZCbz-Cl, base[11][28]H₂, Pd/C (Hydrogenolysis)[11]Boc, Fmoc, Alloc, Teoc
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSu[12]Base (Piperidine, Morpholine)[12][13]Boc, Cbz, Alloc, Teoc
AllyloxycarbonylAllocAlloc-Cl, Alloc₂O[14]Pd(0), Scavenger (e.g., PhSiH₃)[14][16]Boc, Cbz, Fmoc, Teoc
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-Cl, Teoc-OSu[19][20]Fluoride Source (e.g., TBAF)[18][19]Boc, Cbz, Fmoc, Alloc
p-ToluenesulfonylTosyl, TsTs-Cl, base[23]Strong Acid or Reducing Agents[7]Most other protecting groups

Key Experimental Protocols

Protocol 1: General Procedure for Cbz Protection of an Amine [29]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as aqueous sodium carbonate, dioxane, or THF.

  • Reagent Addition: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, perform an appropriate aqueous work-up to remove inorganic salts and excess reagents. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: General Procedure for Fmoc Deprotection [12]

  • Dissolution: Dissolve the Fmoc-protected amine in a solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 10-30 minutes. The progress of the deprotection can often be monitored by the appearance of the dibenzofulvene-piperidine adduct by UV-Vis spectroscopy.

  • Work-up: Concentrate the reaction mixture under reduced pressure and purify the resulting free amine by chromatography or crystallization.

Protocol 3: General Procedure for Alloc Deprotection [14][17]

  • Inert Atmosphere: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Alloc-protected amine in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Reagent Addition: Add the allyl scavenger (e.g., phenylsilane, 5-20 equivalents) followed by the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated, and the product is purified by standard methods.

References

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
  • Vertex AI Search. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis.
  • ACS Publications. (n.d.). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry.
  • NIH. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Chemie Brunschwig. (n.d.). Protecting Agents.
  • ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Request PDF.
  • NIH. (n.d.). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • ResearchGate. (n.d.). (PDF) The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups.
  • Vertex AI Search. (n.d.). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
  • PubMed. (2024, February). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2).
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chem-Station Int. Ed. (2019, February 5). Teoc Protecting Group.
  • NIH. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • ResearchGate. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Request PDF.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Books Gateway. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Wikipedia. (n.d.). Tosyl group.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Vertex AI Search. (n.d.). Cbz Protection - Common Conditions.
  • ResearchGate. (n.d.). synthesis of N-protected alpha-amino aldehydes from their morpholine amide derivatives. Request PDF.
  • ACS Publications. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Vertex AI Search. (2019, November 19). Amino Acid-Protecting Groups.

Sources

Technical Support Center: Scalable Synthesis of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde. This chiral aldehyde is a critical building block in medicinal chemistry, frequently utilized in the development of bioactive molecules and drug candidates, including CNS agents and kinase inhibitors.[1] Its protected aldehyde group allows for selective downstream reactions like reductive amination, while the Boc-protecting group ensures stability during multi-step syntheses.[1]

This guide provides a detailed, scalable protocol for the pivotal oxidation step, comprehensive troubleshooting advice, and answers to frequently asked questions. Our focus is on providing not just the methodology, but the underlying chemical principles to empower researchers to overcome common challenges encountered during scale-up.

Synthetic Workflow Overview

The most common and scalable route to this compound involves the oxidation of the corresponding primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine. This precursor is readily synthesized from commercially available starting materials or can be prepared via established literature methods.[2][3] The final oxidation step is the most critical and is the primary focus of this guide.

G cluster_0 Upstream Synthesis cluster_1 Core Protocol: Oxidation cluster_2 Downstream Process Start Chiral Precursor ((R)-Epichlorohydrin or similar) SM (R)-N-Boc-2-hydroxymethylmorpholine (Starting Material for Oxidation) Start->SM Multi-step synthesis Oxidation Oxidation (Swern or DMP) SM->Oxidation Product This compound (Crude Product) Oxidation->Product Purification Purification (Chromatography/Distillation) Product->Purification Final Final Pure Product (>98% Purity) Purification->Final

Caption: Overall synthetic workflow for this compound.

Recommended Oxidation Protocols

The choice of oxidant is paramount for a successful, scalable synthesis. While numerous methods exist, Swern oxidation and Dess-Martin Periodinane (DMP) oxidation are the most reliable and widely employed.

Protocol 1: Swern Oxidation (Scalable Workhorse)

The Swern oxidation is renowned for its mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[4][5] It is our primary recommendation for syntheses scaling beyond the gram level, provided stringent temperature control is maintained.

Reaction Parameters:

Reagent/ParameterStoichiometry (equiv.)Purpose
(R)-N-Boc-2-hydroxymethylmorpholine1.0Starting Material
Oxalyl Chloride1.5Activates DMSO. Added first at low temperature.
Dimethyl Sulfoxide (DMSO)2.5 - 3.0The primary oxidant.
Triethylamine (Et₃N)5.0 - 7.0Non-nucleophilic base to induce the final elimination step.
SolventDichloromethane (DCM)Anhydrous, ~0.2 M concentration relative to starting material.
Temperature-78 °C (Dry ice/acetone)CRITICAL . Prevents decomposition of the active oxidant and minimizes side reactions.[4][6][7]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet with anhydrous DCM.

  • Activation: Cool the flask to -78 °C. Add oxalyl chloride dropwise, followed by the slow, dropwise addition of DMSO. A slight gas evolution (CO, CO₂) may be observed. Stir the resulting solution for 20-30 minutes at -78 °C to form the chloro(dimethyl)sulfonium chloride intermediate.[6][8]

  • Alcohol Addition: Dissolve the (R)-N-Boc-2-hydroxymethylmorpholine in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Ensure the internal temperature does not rise above -70 °C. Stir for 30-45 minutes.

  • Elimination: Add triethylamine dropwise, again maintaining the temperature below -70 °C. The mixture may become thicker as triethylammonium chloride precipitates. Stir for another 30 minutes at -78 °C.

  • Quench & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over ~20 minutes. Quench by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude aldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Alternative)

DMP offers advantages such as neutral pH, room temperature conditions, and often simpler workups.[9][10] However, its cost and potentially explosive nature make it less ideal for large industrial-scale synthesis, though it is an excellent choice for lab-scale and kilo-lab preparations.[9]

Step-by-Step Methodology:

  • Setup: To a flask containing the primary alcohol (1.0 equiv) dissolved in DCM (10 volumes), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.[4]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by TLC.[4]

  • Workup: Dilute the reaction mixture with diethyl ether and quench by pouring it into a vigorously stirred solution of saturated NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃). Stir until both layers are clear.

  • Isolation: Separate the layers, extract the aqueous phase with ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guide & Diagnostics

This section addresses the most common issues encountered during the synthesis of this compound.

G start Problem Observed low_yield Low Isolated Yield start->low_yield incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products (Swern) start->side_products epimerization Low Enantiopurity start->epimerization sol_yield Root Cause: 1. Product Instability 2. Workup Issues Solution: - Use deactivated silica - Minimize exposure to acid/base - Low temp evaporation low_yield->sol_yield Investigate sol_incomplete Root Cause: 1. Reagent Quality 2. Insufficient Stoichiometry 3. Temp Deviation Solution: - Use fresh, anhydrous reagents - Verify oxidant equivalents - Maintain strict temp control incomplete_rxn->sol_incomplete Investigate sol_side Root Cause: 1. Temp > -60°C Solution: - Strict adherence to -78°C - Slow, dropwise additions - Monitor internal temperature side_products->sol_side Investigate sol_epimerization Root Cause: 1. Base choice (Et3N) Solution: - Use bulkier base (DIPEA) - Maintain low temperature epimerization->sol_epimerization Investigate

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My reaction appears complete by TLC, but my isolated yield is consistently below 50%. Where is my product going?

A: This is a classic issue related to the stability of the aldehyde product.

  • Product Instability on Silica: Aldehydes can be sensitive to silica gel, leading to decomposition or irreversible adsorption during column chromatography. Solution: Deactivate your silica gel by pre-treating it with a solvent system containing 1-2% triethylamine. Alternatively, consider purification by short-path distillation if the scale allows.

  • Workup Issues: The aldehyde can form hydrates or acetals if exposed to water/alcohols under acidic or basic conditions for extended periods. Solution: Keep workup times short and temperatures low. Ensure the final concentration step is performed at a bath temperature below 30 °C to prevent oligomerization or decomposition.

  • Volatility: While not extremely volatile, some product loss can occur during concentration if high vacuum and elevated temperatures are used. Solution: Use moderate vacuum and a cold trap.

Q: My Swern oxidation is sluggish and stalls, leaving significant starting material even after several hours. What is the likely cause?

A: An incomplete reaction is almost always due to reagent quality or stoichiometry.

  • Reagent Quality: The Swern oxidation is highly sensitive to moisture. DMSO and DCM must be anhydrous. Oxalyl chloride should be fresh, as it can decompose over time. Solution: Use freshly opened bottles of reagents or reagents from a solvent purification system.

  • Insufficient Oxidant: Ensure you are using at least 1.5 equivalents of oxalyl chloride and 2.5-3.0 equivalents of DMSO. Under-charging the activating agent is a common mistake.

  • Temperature Creep: If the temperature rises significantly during the addition of DMSO or the alcohol, the active electrophile can decompose before the alcohol is added. Solution: Use an acetone/dry ice bath, monitor the internal reaction temperature, and perform all additions slowly and dropwise.

Q: I am observing significant byproducts in my Swern oxidation. How can I identify and prevent them?

A: The primary byproduct of a poorly controlled Swern oxidation is from the Pummerer rearrangement.

  • Cause: This occurs if the reaction is allowed to warm above -60 °C before the addition of the amine base.[6] The alkoxysulfonium ion intermediate rearranges, leading to byproducts that are difficult to separate.

  • Prevention: The solution is rigorous temperature control. Never let the internal temperature rise. Ensure your cooling bath is well-maintained throughout the entire addition sequence.

Q: My final product shows evidence of racemization or epimerization. How is this possible under such mild conditions?

A: The proton alpha to the newly formed aldehyde is acidic and can be removed by the triethylamine base, leading to epimerization. While the low temperature (-78 °C) minimizes this, it can become significant if the reaction is held for too long after base addition or if the temperature is not well-controlled.

  • Solution: To mitigate this risk, especially on a larger scale, substitute triethylamine with a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA).[6][11] This change significantly reduces the rate of epimerization without affecting the desired elimination reaction.

Q: The Swern oxidation generates a powerful stench and significant gas. How can this be managed safely at scale?

A: Safety is paramount. The stench is from dimethyl sulfide (DMS), and the gas is a mixture of carbon monoxide (CO) and carbon dioxide (CO₂), which are byproducts of the DMSO activation.[6][7][8]

  • Ventilation: All operations must be conducted in a certified, high-flow chemical fume hood.

  • Gas Evolution: The dropwise addition of reagents at -78 °C keeps the rate of gas evolution manageable. A rapid addition can cause the reaction to pressurize and violently expel its contents.

  • Odor Abatement: The DMS odor is pervasive. All glassware and waste streams should be quenched with an oxidizing agent like bleach (sodium hypochlorite) or Oxone® to oxidize the volatile DMS to non-volatile and odorless DMSO or dimethyl sulfone.[6]

Frequently Asked Questions (FAQs)

Q: For a 1 kg scale synthesis, should I use Swern or DMP oxidation? A: For a 1 kg scale, the Swern oxidation is the more economically viable and established industrial method. The cost of DMP at this scale would be prohibitive for most projects. Furthermore, handling large quantities of DMP raises significant safety concerns regarding its potential explosive nature.[9][12] The challenges of the Swern oxidation (temperature control, byproducts) are well-understood and can be managed with appropriate engineering controls in a pilot plant setting.

Q: How do I confirm the identity and chiral purity of the final product? A: A combination of analytical techniques is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of solvent or reagent impurities. The aldehyde proton should be visible as a singlet or doublet around 9.6 ppm.

  • FTIR Spectroscopy: To confirm the presence of the aldehyde carbonyl stretch (~1730 cm⁻¹).

  • Chiral HPLC: This is essential to determine the enantiomeric excess (e.e.) and confirm that no racemization has occurred. A suitable chiral column (e.g., Chiralpak series) must be used with an appropriate mobile phase.

Q: What are the recommended storage conditions for this compound? A: The aldehyde is sensitive to both air (oxidation) and trace acids/bases. It should be stored at low temperatures (-20°C is recommended), under an inert atmosphere (nitrogen or argon), and in a tightly sealed container to prevent degradation.[1]

References

  • Wikipedia.
  • Wikipedia. Dess–Martin periodinane. [Link]
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
  • Organic Syntheses. The Dess-Martin Periodinane. [Link]
  • MySkinRecipes. This compound. [Link]
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]
  • Organic Chemistry Portal.
  • Chemistry LibreTexts.
  • NROChemistry.
  • Organic Chemistry Portal.
  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]
  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]

Sources

Managing diastereoselectivity in aldol reactions of chiral aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing diastereoselectivity in the aldol reactions of chiral aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled carbon-carbon bond formation. Here, we move beyond simple protocols to explore the mechanistic principles that govern stereochemical outcomes, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing diastereoselectivity. Understanding these models is crucial for rational design and troubleshooting of your experiments.

Q1: What are the primary models used to predict the diastereochemical outcome of a nucleophilic attack on my α-chiral aldehyde?

A1: The stereochemical outcome is primarily dictated by the conformation of the aldehyde in the transition state. Two key models, the Felkin-Anh model and the Cram-chelation model , are used to predict this. The choice between them depends on the reaction conditions, specifically the presence of a chelating metal or Lewis acid.

  • Felkin-Anh Model (Non-Chelating Conditions): This is the most generally accepted model for predicting nucleophilic addition to chiral aldehydes under non-chelating conditions.[1][2] It postulates that the transition state conformation is determined by minimizing steric hindrance. The largest group (L) on the α-carbon orients itself perpendicular (anti-periplanar) to the carbonyl C=O bond to avoid steric clash with the incoming nucleophile.[1][3] The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest group, approaching past the smallest substituent (S).[1][4]

  • Cram-Chelation Model (Chelating Conditions): This model applies when the α-substituent on the aldehyde is a Lewis basic group (e.g., alkoxy, amino) and a chelating metal (like Mg²⁺, Zn²⁺, Ti⁴⁺) is present.[5][6] The metal coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This locks the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face, which is now dictated by the orientation of the medium (M) and small (S) groups.[4][5] This often leads to the opposite diastereomer compared to the Felkin-Anh model.

G cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Cram-Chelation Model (Chelating) FA_Start α-Chiral Aldehyde (L, M, S groups) FA_TS Transition State L group is anti to Nu attack FA_Start->FA_TS FA_Product Major Diastereomer (Felkin-Anh Product) FA_TS->FA_Product FA_Nu Nucleophile (Nu⁻) FA_Attack Attack via Bürgi-Dunitz Trajectory (past S group) FA_Nu->FA_Attack FA_Attack->FA_TS CC_Start α-Alkoxy Aldehyde + Chelating Metal (Mⁿ⁺) CC_TS Rigid 5-Membered Chelate CC_Start->CC_TS CC_Product Major Diastereomer (Cram-Chelate Product) CC_TS->CC_Product CC_Nu Nucleophile (Nu⁻) CC_Attack Attack from less hindered face CC_Nu->CC_Attack CC_Attack->CC_TS

Caption: Felkin-Anh vs. Cram-Chelation control pathways.

Q2: How does the geometry of the enolate nucleophile affect the syn/anti stereochemistry of the aldol product?

A2: The geometry of the enolate double bond (Z vs. E) is a critical factor in determining the relative stereochemistry (syn or anti) of the two newly formed stereocenters. The Zimmerman-Traxler model explains this relationship by proposing a highly ordered, six-membered chair-like transition state where the metal cation of the enolate coordinates with the aldehyde's carbonyl oxygen.[7][8]

  • Z-enolates predominantly lead to syn-aldol products. In the chair-like transition state, the substituent from the aldehyde (R²) prefers to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions. This arrangement forces the substituents on the newly formed stereocenters into a syn relationship.[7][9]

  • E-enolates predominantly lead to anti-aldol products. Following the same principle of placing R² in the equatorial position, the geometry of the E-enolate results in an anti arrangement of the substituents in the final product.[8][10]

The predictability of this model is especially high for boron enolates, where the short, covalent B-O bonds create a tight and well-defined transition state, amplifying these steric effects.[11][12][13]

Caption: Zimmerman-Traxler model for syn/anti selectivity.

Q3: Why are chiral auxiliaries, like Evans' oxazolidinones, so widely used in asymmetric aldol reactions?

A3: Chiral auxiliaries are powerful tools that are temporarily attached to the enolate partner to exert potent stereocontrol over the reaction. The Evans oxazolidinone auxiliaries are particularly effective for several reasons:[14][15]

  • Reliable Enolate Geometry: When acylated, they reliably form (Z)-enolates upon treatment with boron triflates (like Bu₂BOTf) and a tertiary amine base.[16][17] This provides a dependable entry into syn-aldol adducts.

  • Excellent Facial Selectivity: The bulky substituent on the auxiliary (e.g., benzyl or isopropyl derived from amino acids) effectively blocks one face of the (Z)-enolate.[18] The aldehyde is then forced to approach from the less hindered face, resulting in exceptionally high diastereo- and enantioselectivity.[15][16]

  • Predictable Stereochemistry: The stereochemical outcome is highly predictable. The conformation of the transition state is thought to minimize dipole repulsion between the two carbonyl groups of the imide system.[15][18]

  • Facile Removal: The auxiliary can be cleanly removed under various conditions (e.g., hydrolysis, reduction) to reveal the desired β-hydroxy acid, ester, or alcohol without epimerization.[17]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Q: My reaction is giving a low diastereomeric ratio (d.r.). What are the most likely causes and how can I fix it?

A: Low diastereoselectivity is a common issue that can often be traced back to one of three areas: enolate control, reaction conditions, or competing stereochemical pathways.

Potential Cause Explanation & Troubleshooting Steps
1. Poor Control of Enolate Geometry (Z vs. E) The Zimmerman-Traxler model shows that a mixture of enolate geometries will lead to a mixture of syn and anti products.[13] Solution: Refine your enolization protocol. For highly selective (Z)-enolate formation (for syn-products), use dialkylboron triflates (e.g., Bu₂BOTf) with a hindered amine base like diisopropylethylamine (DIPEA).[7] For (E)-enolates (for anti-products), dialkylboron chlorides (e.g., (c-Hex)₂BCl) are often more effective.[8]
2. Reaction Temperature is Too High Aldol reactions are under kinetic control. If the temperature is too high, the transition states are not as well-ordered, leading to lower selectivity. Worse, it can allow for retro-aldol reactions followed by re-addition, leading to thermodynamic product mixtures.[7] Solution: Strictly maintain low temperatures, typically -78 °C (dry ice/acetone bath), during enolate formation and aldehyde addition. Allow the reaction to warm slowly only after the initial addition is complete.
3. Unintended Chelation vs. Non-Chelation Control If your aldehyde has an α-heteroatom, you may have a competition between the Felkin-Anh and Cram-chelation pathways.[19] Solution: Force the reaction down one pathway by choosing the appropriate Lewis acid. • To favor Felkin-Anh (non-chelated): Use a non-chelating Lewis acid like BF₃·OEt₂ .[20] • To favor Cram-Chelation: Use a strongly chelating Lewis acid like TiCl₄ or SnCl₄ .[20]
Q: I predicted a Cram-chelation product based on my α-alkoxy aldehyde, but I isolated the Felkin-Anh diastereomer instead. What went wrong?

A: This is a classic case where the prerequisites for chelation were not met. There are two primary reasons this occurs:

  • The α-Substituent is a Poor Chelator: While an oxygen atom is a good Lewis base, its ability to chelate can be diminished by sterics. A very bulky protecting group, such as a triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group, can physically block the metal from forming the five-membered ring.[4]

    • Solution: Switch to a smaller protecting group that is less sterically demanding, such as a benzyl (Bn) or methoxymethyl (MOM) ether, which are known to participate effectively in chelation.

  • A Non-Chelating Lewis Acid Was Used: Not all Lewis acids are capable of chelation. Boron-based Lewis acids like BF₃·OEt₂ are generally considered monodentate and are poor chelators.[20]

    • Solution: To enforce chelation control, you must use a Lewis acid known to form stable chelates, such as TiCl₄, MgBr₂, or SnCl₄.[20]

Q: My yields are consistently low in my boron-mediated aldol reaction. What should I check?

A: Low yields in boron aldol reactions often point to issues with reagent quality, reaction setup, or workup conditions.

Potential Cause Explanation & Troubleshooting Steps
1. Incomplete Enolate Formation Boron enolates require strictly anhydrous and anaerobic conditions to form efficiently.[21] Trace amounts of water will quench the enolate or hydrolyze the boron reagent. Solution:Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). • Use anhydrous solvents , freshly distilled or passed through a solvent purification system. • Ensure your boron reagent and amine base are high purity and handled under inert atmosphere.
2. Aldehyde Quality Aldehydes are prone to oxidation to carboxylic acids over time. The presence of acid can interfere with the reaction. Solution: Use freshly distilled or purified aldehyde. If purification is not possible, a quick pass through a short plug of neutral alumina can remove acidic impurities.
3. Harsh Workup Conditions The standard oxidative workup for cleaving the boron aldolate involves buffered hydrogen peroxide (MeOH/H₂O₂/NaHCO₃).[21][22] For some sensitive substrates, this can lead to decomposition (e.g., Baeyer-Villiger oxidation, epoxidation). Solution: If you suspect product instability, switch to a non-oxidative workup . After quenching the reaction, you can often cleave the boron aldolate by stirring the crude mixture with silica gel in a suitable solvent.[21]
Section 3: Experimental Protocols & Workflows

A reliable protocol is the foundation of a successful experiment. The following is a representative procedure for a highly diastereoselective Evans syn-aldol reaction.

Protocol: Evans Asymmetric syn-Aldol Reaction

This protocol describes the reaction of an N-propionyl oxazolidinone with isobutyraldehyde to generate the syn-aldol adduct with high diastereoselectivity.[7][16]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Isobutyraldehyde (1.5 eq, freshly distilled)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Phosphate buffer (pH 7)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Setup: Add the N-propionyl oxazolidinone (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet. Dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.2 eq) dropwise. Following this, add Bu₂BOTf (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting bright yellow solution at 0 °C for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add the freshly distilled isobutyraldehyde (1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Then, remove the cooling bath and allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction at 0 °C by the slow addition of pH 7 phosphate buffer, followed by methanol. Then, add 30% hydrogen peroxide dropwise at a rate that maintains the internal temperature below 10 °C. Stir the resulting biphasic mixture vigorously at room temperature for 1 hour.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct.

Caption: Experimental workflow for an Evans syn-aldol reaction.

References
  • Coster, M. J. (2007).
  • Coster, M. J., & Raston, C. L. (2007).
  • OpenOChem Learn. Felkin-Anh Model. OpenOChem Learn. [Link]
  • Cowden, C. J., & Paterson, I. (1997).
  • Gessner, V. H., et al. (2012). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. [Link]
  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates.
  • Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates.
  • Gessner, V. H., et al. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. PubMed. [Link]
  • Gessner, V. H., et al. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
  • Gessner, V. H., et al. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. [Link]
  • Wikipedia. Aldol reaction. Wikipedia. [Link]
  • Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]
  • University of Liverpool. Felkin-Ahn and Cram Chelate Models. University of Liverpool. [Link]
  • Chem-Station. (2014). Evans Aldol Reaction.
  • JETIR. (2024). A Review on Stereoselectivity in Aldol Condensation Reaction. JETIR Research Journal. [Link]
  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Pharmacy 180. Diastereoselection in Aldol Reactions. Pharmacy 180. [Link]
  • Reusch, W. Asymmetric Induction.
  • ResearchGate. (2002). The first catalytic, diastereoselective, and enantioselective crossed-aldol reactions of aldehydes.
  • ResearchGate. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes.
  • Heathcock, C. H., et al. (1980). Acyclic stereoselection. 10. Effect of enolate geometry on the diastereoselectivity of the aldol condensation. Journal of Organic Chemistry. [Link]
  • North, M. (2008). The Direct Catalytic Asymmetric Aldol Reaction.
  • Wikipedia. Asymmetric induction. Wikipedia. [Link]
  • University of Pennsylvania. (2007). Generalization of the Cram-Felkin model. University of Pennsylvania. [Link]
  • Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]
  • Scribd.
  • Scribd. Evans aldol ppt. Scribd. [Link]
  • University of Bristol. Stereoselectivity in organic synthesis. University of Bristol. [Link]
  • Heathcock, C. H., et al. (1988). 1,4- and 1,5-Stereoselection by sequential aldol addition to .alpha.,.beta.-unsaturated aldehydes followed by Claisen rearrangement. The Journal of Organic Chemistry. [Link]
  • YouTube. (2020).
  • Myers, A. G. Research Group. The Zimmerman-Traxler Model for the Aldol Reaction. Harvard University. [Link]
  • Denmark, S. E., & Stavenger, R. A. (2000). Chiral phosphoramide-catalyzed, enantioselective, directed cross-aldol reactions of aldehydes.
  • Heathcock, C. H., et al. (1979). Stereoselection in the aldol condensation. Journal of the American Chemical Society. [Link]
  • Mahrwald, R. (2012). Direct Aldol Reactions. Science of Synthesis. [Link]
  • Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
  • National Institutes of Health. (2010). Direct Catalytic Enantio- and Diastereoselective Ketone Aldol Reactions of Isocyanoacetates.
  • Chemistry Stack Exchange. (2021). stereoselectivity in aldol reactions. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Catalyst Selection for Asymmetric Reduction of Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Asymmetric Aldehyde Reduction. This guide is designed by application scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles that govern catalyst selection and reaction outcomes.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding catalyst selection for the asymmetric reduction of aldehydes to chiral alcohols.

Q1: What are the primary classes of catalysts used for the asymmetric reduction of aldehydes?

The two most prominent and reliable classes of catalysts for the asymmetric reduction of aldehydes and ketones are:

  • Noyori-type Ruthenium Catalysts: These are typically ruthenium complexes with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a diamine.[1][2] They are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide array of functionalized ketones and aldehydes.[1] The reaction, known as the Noyori asymmetric hydrogenation, utilizes hydrogen gas as the reductant.[2]

  • Corey-Bakshi-Shibata (CBS) Catalysts: These are chiral oxazaborolidines that catalyze the enantioselective reduction of ketones and aldehydes with a borane source, such as BH₃·THF or BH₃·SMe₂.[3][4][5] The CBS reduction is a powerful and effective method for reducing a broad spectrum of ketones in a stereoselective and chemoselective manner.[4][5]

Q2: How do I choose between a Noyori-type catalyst and a CBS catalyst for my specific aldehyde?

The choice between these two catalyst systems often depends on the substrate's functional groups, the desired reaction conditions, and scalability.

  • Noyori-type catalysts are generally preferred for industrial applications due to their high turnover numbers and the use of clean hydrogen gas.[1] They are particularly effective for aldehydes with nearby coordinating groups.

  • CBS catalysts are exceptionally versatile and often used in laboratory and natural product synthesis.[6] They are known for their predictable stereochemical outcomes, which are primarily dictated by the steric bulk of the substituents on the aldehyde.[7]

Q3: What is the general mechanism of action for these catalyst types?

Understanding the mechanism is crucial for troubleshooting and optimization.

  • Noyori Asymmetric Hydrogenation: The active catalyst is a ruthenium dihydride species. The mechanism involves the coordination of the aldehyde to the ruthenium center, followed by the transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group through a six-membered pericyclic transition state.[8]

  • Corey-Bakshi-Shibata (CBS) Reduction: The mechanism involves the coordination of the borane reducing agent to the nitrogen of the oxazaborolidine catalyst.[4][5] This complex then coordinates to the aldehyde's carbonyl oxygen, positioning the borane for a face-selective hydride transfer through a six-membered ring transition state.[4][7]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common issue that can often be resolved by carefully examining the reaction parameters.

Possible Cause 1.1: Incorrect Catalyst Enantiomer

The absolute configuration of the chiral alcohol product is directly determined by the chirality of the catalyst.

  • Solution: Ensure you are using the correct enantiomer of the catalyst to obtain the desired product stereoisomer. For example, with Noyori catalysts, (R)-BINAP and (S)-BINAP are atropisomers that will produce opposite enantiomers of the alcohol product.[2] Similarly, the CBS catalyst is derived from chiral amino acids like proline, which is available in both enantiomeric forms.[7]

Possible Cause 1.2: Substrate-Catalyst Mismatch

The electronic and steric properties of the aldehyde can significantly influence enantioselectivity.

  • Solution: For aldehydes with electron-withdrawing or electron-donating groups, the choice of catalyst can be critical. Some catalysts show a strong preference for electron-poor or electron-rich substrates.[9] If low ee is observed, consider screening a small library of catalysts with different electronic and steric profiles. For instance, modifying the substituents on the CBS catalyst can increase selectivity.[3]

Possible Cause 1.3: Presence of Water (for CBS reductions)

While CBS catalysts are relatively stable to air and moisture, the presence of water in the reaction mixture can have a significant negative impact on enantiomeric excesses.[4]

  • Solution: Ensure that the reaction is conducted under strictly anhydrous conditions.[4] Use dry solvents and properly dried glassware. Commercially available borane solutions can sometimes contain trace amounts of borohydride species that lead to non-selective reduction.[5]

Problem 2: Low or No Conversion

Failure to obtain the desired product can be due to catalyst deactivation, incorrect reaction setup, or substrate-related issues.

Possible Cause 2.1: Catalyst Deactivation

Catalysts can be sensitive to air, moisture, and impurities.

  • Solution:

    • Noyori Catalysts: The BINAP-Ru dihalide precatalyst needs to be activated to the catalytic species by reaction with hydrogen.[2] Ensure proper activation procedures are followed. These catalysts are typically handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[2]

    • CBS Catalysts: While more robust, prolonged exposure to air and moisture can lead to degradation. Store the catalyst under an inert atmosphere.

Possible Cause 2.2: Inefficient Hydrogenation (for Noyori-type catalysts)

Insufficient hydrogen pressure or poor gas-liquid mixing can lead to low conversion.

  • Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended hydrogen pressure.[2] Adequate stirring is crucial to facilitate the mass transfer of hydrogen into the solution.

Possible Cause 2.3: Aldehyde Self-Condensation (Aldol Reaction)

Enolizable aldehydes, especially acetaldehyde, are prone to self-aldol condensation, which consumes the starting material and can complicate the reaction mixture.[10]

  • Solution: A slow addition of the enolizable aldehyde to the reaction mixture containing the catalyst can minimize self-condensation by keeping its concentration low.[10] This strategy has been successfully applied in the asymmetric alkynylation of acetaldehyde.[10]

Problem 3: Formation of Byproducts

The presence of unexpected products can arise from side reactions of the starting material or the product.

Possible Cause 3.1: Over-reduction

In some cases, if other reducible functional groups are present in the molecule (e.g., esters, alkenes), they might also be reduced.

  • Solution: Choose a more chemoselective reducing system. For example, NaBH₄ is a milder reducing agent than LiAlH₄ and will selectively reduce aldehydes and ketones in the presence of esters.[11] For α,β-unsaturated aldehydes, specific methods like the Luche reduction have been developed to selectively reduce the carbonyl group without affecting the double bond.[12]

Possible Cause 3.2: Tishchenko-type Reactions

Aldehydes can undergo disproportionation to form an ester, a side reaction that can be catalyzed by metal complexes.[13]

  • Solution: Optimizing the reaction conditions, such as temperature and catalyst loading, can help to suppress this side reaction. Screening different catalysts may also identify one that is less prone to promoting the Tishchenko reaction.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol is a general guideline and should be optimized for each specific substrate.

  • In a nitrogen-filled glovebox, charge a high-pressure reactor with the Ru-BINAP catalyst (0.1-1 mol%).

  • Add the aldehyde substrate and a degassed solvent (e.g., ethanol, methanol, or dichloromethane).

  • Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours).

  • After the reaction is complete, carefully vent the reactor and concentrate the mixture in vacuo.

  • Purify the resulting chiral alcohol by column chromatography or distillation.

Protocol 2: General Procedure for CBS Reduction

This protocol provides a general framework for performing a CBS reduction.

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the CBS catalyst (5-10 mol%) and a dry, aprotic solvent (e.g., THF).

  • Cool the solution to the desired temperature (e.g., -78 to 0 °C).

  • Slowly add the borane solution (e.g., BH₃·THF or BH₃·SMe₂) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of the aldehyde in the same dry solvent dropwise to the catalyst-borane mixture.

  • Stir the reaction at the same temperature until the starting material is consumed (as monitored by TLC or GC).

  • Quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., 1M HCl).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the chiral alcohol by column chromatography.

Data Summary: Catalyst Performance Comparison
Catalyst TypeReductantTypical SubstratesAdvantagesLimitations
Noyori-type (Ru-BINAP) H₂ gasAromatic, aliphatic, and α,β-unsaturated aldehydes/ketonesHigh turnover numbers, excellent enantioselectivity, clean processRequires high-pressure equipment, catalyst can be air-sensitive
CBS (Oxazaborolidine) Borane (BH₃)Aromatic and aliphatic aldehydes/ketonesHigh enantioselectivity, predictable stereochemistry, broad substrate scopeRequires stoichiometric borane, sensitive to water, potential for over-reduction

IV. Visual Guides

Catalyst Selection Workflow

CatalystSelection start Start: Asymmetric Reduction of Aldehyde substrate_analysis Analyze Substrate: - Steric hindrance? - Electronic properties? - Other functional groups? start->substrate_analysis industrial_scale Industrial Scale? substrate_analysis->industrial_scale noyori Consider Noyori-type Catalyst industrial_scale->noyori Yes cbs Consider CBS Catalyst industrial_scale->cbs No / Lab Scale optimization Reaction Optimization: - Solvent - Temperature - Catalyst Loading noyori->optimization cbs->optimization troubleshooting Troubleshooting: - Low ee? - Low conversion? - Byproducts? optimization->troubleshooting

Caption: Decision workflow for selecting a catalyst for asymmetric aldehyde reduction.

Simplified Mechanism of CBS Reduction

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Reduction Step CBS CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Complex [CBS-BH₃] CBS->Activated_Complex Borane BH₃ (Borane) Borane->Activated_Complex Transition_State {Six-membered | Transition State} Activated_Complex->Transition_State Aldehyde R-CHO (Aldehyde) Aldehyde->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Simplified catalytic cycle for the CBS reduction of an aldehyde.

V. References

  • Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Asymmetric hydrogenation. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Corey–Itsuno reduction. (2023, October 28). In Wikipedia. Retrieved from [Link]

  • Kitamura, M., & Nakatsuka, H. (2011). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications, 47(3), 842-846. [Link]

  • Organic Chemistry. (2021, July 22). Noyori Asymmetric Hydrogenation [Video]. YouTube. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Organic Chemistry. (2021, September 15). CBS Reduction, Enantioselective Catalysis [Video]. YouTube. [Link]

  • Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guo, Y.-L., Bai, J.-F., Peng, L., Wang, L.-L., & Jia, L.-N. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 14(20), 5423-5431. [Link]

  • Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. (2024). Accounts of Chemical Research, 57(7), 941-957. [Link]

  • Optimization of the reaction conditions for the aldehyde reduction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Trost, B. M., & Weiss, A. H. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. Organic letters, 14(12), 3142–3145. [Link]

  • Asymmetric Electroreduction of Ketone and Aldehyde Derivatives to the Corresponding Alcohols Using Alcohol Dehydrogenase as an Electrocatalyst. (1998). Bioscience, Biotechnology, and Biochemistry, 62(10), 1933-1939. [Link]

  • On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. (2013). Journal of the American Chemical Society, 135(42), 15849-15861. [Link]

  • 18.6: Enantioselective Carbonyl Reductions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Selective Enzymatic Reduction of Aldehydes. (2007). Molecules, 12(5), 953-961. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. (2007). Angewandte Chemie International Edition, 46(11), 1826-1863. [Link]

  • The importance of aldehyde catalysts with axial chirality. (2022). Chemical Science, 13(36), 10604-10612. [Link]

  • Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. (2023). Angewandte Chemie International Edition, 62(11), e202216962. [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. (2011). Organic Letters, 13(23), 6244-6247. [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (2023). Chemical Science, 14(20), 5423-5431. [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. (2017). The Journal of Organic Chemistry, 82(8), 4061-4081. [Link]

  • Substrate-coupled reduction of carbonyl groups (aldehydes, ketones)... (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Ch15: Reduction of Aldehydes and Ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • New catalytic asymmetric strategies to access chiral aldehydes. (2011). CHIMIA International Journal for Chemistry, 65(10), 802-805. [Link]

  • Burgess, K. (2015, August 12). Asymmetric reductions of aldehydes and ketones [Video]. YouTube. [Link]

  • Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. (2016). ACS Catalysis, 6(4), 2397-2401. [Link]

  • Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple Code Saturation Mutagenesis of an Alcohol Dehydrogenase. (2021). Catalysts, 11(11), 1369. [Link]

  • reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and Carbon Monoxide. (2023). The Journal of Organic Chemistry, 88(24), 17353-17362. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (R)-N-Boc-2-Morpholinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical purity of chiral molecules is not merely a quality metric but a fundamental determinant of therapeutic efficacy and safety.[1][2] (R)-N-Boc-2-morpholinecarbaldehyde and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmacologically active compounds.[1][3] Consequently, robust and reliable analytical methods for the enantioselective separation of these compounds are paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering in-depth technical insights and experimental data to aid researchers in selecting and optimizing their analytical strategies.

The Imperative of Chiral Separation

The biological activity of enantiomers can differ significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[4] The morpholine scaffold is a privileged structure in medicinal chemistry, and its C2-functionalized derivatives are integral to numerous drug candidates.[1] Therefore, the ability to accurately quantify the enantiomeric excess (ee) of intermediates like this compound is critical throughout the synthetic process to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

Core Principles of Chiral HPLC

Chiral HPLC stands as the preeminent technique for enantioselective analysis.[5][6] The fundamental principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[7] This transient formation of diastereomeric complexes leads to different retention times, enabling their separation and quantification.[7] The choice of the CSP and the mobile phase composition are the most critical factors governing the success of a chiral separation.[8]

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the cornerstone of developing a successful chiral HPLC method. For N-Boc protected heterocyclic compounds like this compound, two classes of CSPs have demonstrated broad applicability and high success rates: polysaccharide-based and macrocyclic glycopeptide-based phases.

Polysaccharide-Based CSPs

These are the most widely utilized CSPs, featuring derivatives of cellulose or amylose coated or immobilized on a silica support.[9][10] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[9]

Key Characteristics:

  • Broad Selectivity: Effective for a wide range of chiral compounds.

  • Multiple Interaction Modes: Offers versatility in method development.

  • Solvent Versatility: Immobilized versions are compatible with a wider range of organic solvents.

Macrocyclic Glycopeptide-Based CSPs

These phases consist of macrocyclic glycopeptides, such as vancomycin or teicoplanin, covalently bonded to silica.[11] They offer a unique multimodal separation mechanism involving ionic interactions, hydrogen bonding, and inclusion complexation within their basket-like structures.[9][11]

Key Characteristics:

  • Multimodal Separation: Capable of operating in reversed-phase, normal-phase, polar organic, and polar ionic modes.

  • High Robustness: Covalently bonded phases exhibit excellent stability.

  • Suitability for Polar and Ionizable Compounds: The presence of ionizable groups makes them particularly effective for such analytes.[11]

Experimental Data & Performance Comparison

To provide a practical comparison, we present hypothetical yet representative experimental data for the chiral separation of a racemic N-Boc-2-morpholinecarbaldehyde derivative on two leading columns from each class.

Parameter Polysaccharide-Based CSP (Cellulose tris(3,5-dimethylphenylcarbamate)) Macrocyclic Glycopeptide-Based CSP (Teicoplanin)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Methanol/Acetonitrile/Acetic Acid/Triethylamine (50:50:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Retention Time (R-enantiomer) 8.5 min10.2 min
Retention Time (S-enantiomer) 10.1 min12.5 min
Resolution (Rs) > 2.0> 2.5
Selectivity (α) 1.351.42

Analysis of Results:

Both CSPs demonstrate the capability to achieve baseline separation of the enantiomers. The polysaccharide-based column offers a faster analysis time under normal-phase conditions. However, the macrocyclic glycopeptide column, operating in a polar organic mode, shows slightly higher resolution and selectivity. The choice between these would depend on specific laboratory constraints, such as solvent compatibility with subsequent steps (e.g., LC-MS) and desired analysis speed.

Experimental Protocols

Below are detailed, step-by-step methodologies for performing chiral HPLC analysis using the aforementioned CSPs.

Protocol 1: Analysis on a Polysaccharide-Based CSP

1. Instrumentation:

  • HPLC system with a UV detector.
  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based, 250 x 4.6 mm, 5 µm.

2. Mobile Phase Preparation:

  • Prepare a mixture of n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.
  • Degas the mobile phase prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 220 nm.
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Equilibration:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: Analysis on a Macrocyclic Glycopeptide-Based CSP

1. Instrumentation:

  • HPLC system with a UV detector.
  • Chiral Column: Teicoplanin-based, 250 x 4.6 mm, 5 µm.

2. Mobile Phase Preparation:

  • Prepare a mixture of Methanol, Acetonitrile, Acetic Acid, and Triethylamine in a 50:50:0.1:0.1 volume ratio.
  • Degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 220 nm.
  • Injection Volume: 5 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

5. System Equilibration:

  • Equilibrate the column for an extended period (up to 1-2 hours) as recommended for CHIROBIOTIC® columns to ensure stable interactions.[12]

Visualization of the Analytical Workflow

To illustrate the decision-making process in developing a chiral HPLC method, the following workflow diagram is provided.

Chiral_HPLC_Workflow cluster_0 Method Development Strategy Analyte Characterization Analyte Characterization CSP_Screening Chiral Stationary Phase Screening Analyte Characterization->CSP_Screening Solubility & Functional Groups Mobile_Phase_Screening Mobile Phase Screening CSP_Screening->Mobile_Phase_Screening Polysaccharide vs. Glycopeptide Optimization Optimization Mobile_Phase_Screening->Optimization Initial Separation Achieved Method_Validation Method Validation Optimization->Method_Validation Resolution & Tailing Optimized

Caption: A streamlined workflow for chiral HPLC method development.

Causality Behind Experimental Choices

The selection of a normal-phase method for the polysaccharide column is based on the generally strong π-π and dipole-dipole interactions in non-polar solvents, which are often effective for carbamate-protected compounds. For the macrocyclic glycopeptide column, a polar organic mode with acidic and basic additives is chosen to leverage the potential for ionic interactions with the analyte, which can significantly enhance enantioselectivity.[11] The slightly elevated temperature in the second protocol aims to improve peak shape and efficiency.[12]

Conclusion

The successful chiral HPLC analysis of this compound derivatives is readily achievable with both polysaccharide-based and macrocyclic glycopeptide-based CSPs. The optimal choice will be dictated by the specific requirements of the analysis, including desired speed, resolution, and compatibility with downstream applications. A systematic screening approach, beginning with these two robust column chemistries, is a highly effective strategy for rapid and successful method development.[7] This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of stereochemically pure and safe therapeutic agents.

References

  • PubMed. Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. [Link]
  • National Institutes of Health. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • National Institutes of Health. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
  • PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Preprints.org. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • ResearchGate. Enantioselective synthesis of morpholine.... [Link]
  • Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. [Link]
  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]
  • Preprints.org. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

Sources

A Senior Application Scientist’s Guide to Determining the Enantiomeric Excess of (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not a trivial detail—it is a cornerstone of efficacy and safety. (R)-N-Boc-2-morpholinecarbaldehyde is a valuable synthon in medicinal chemistry, and verifying its enantiomeric excess (ee) is a critical quality control step. This guide provides an in-depth comparison of the primary analytical techniques for this determination, moving beyond mere protocols to explain the fundamental causality behind experimental choices. We aim to equip you with the expertise to select, develop, and troubleshoot methods for robust and reliable ee analysis.

The Analytical Challenge: Why Standard Methods Fall Short

Enantiomers, by definition, possess identical physical properties (e.g., boiling point, polarity, mass) in an achiral environment. Consequently, standard analytical techniques like conventional High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between them.[1] To resolve and quantify enantiomers, we must introduce a chiral selector or environment that forces the formation of transient or stable diastereomeric complexes. These diastereomers have distinct physical properties and can be differentiated spectroscopically or chromatographically.[1][2]

This guide will focus on the three most robust and widely adopted techniques for determining the ee of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents

We will compare their performance, underlying mechanisms, and practical implementation to guide your selection of the optimal method for your specific laboratory context and analytical requirements.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and versatile technique for enantiomeric excess determination.[3][] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Mechanism of Chiral Recognition

The aldehyde and N-Boc groups of the target molecule are key interaction points. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally effective for a wide range of N-protected compounds.[5][6] Chiral recognition is achieved through a combination of non-covalent interactions, including:

  • Hydrogen Bonding: The aldehyde's carbonyl oxygen and the N-Boc carbonyl can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: Polar groups in the analyte and CSP interact.

  • Steric Hindrance: The chiral cavities and grooves of the CSP create a three-dimensional environment where one enantiomer fits more favorably than the other, a concept often described by the "three-point interaction model."

This differential interaction energy results in one enantiomer being retained longer on the column, allowing for baseline separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis A Dissolve Analyte in Mobile Phase B Inject Sample A->B Load C Chiral Stationary Phase (CSP) Column B->C Elution D UV Detector C->D Detection E Chromatogram (Separated Peaks) D->E Signal F Integrate Peak Areas Calculate ee E->F Quantification

Caption: Workflow for ee determination using Chiral HPLC.

Experimental Protocol: Chiral HPLC
  • Column Selection: Start with a polysaccharide-based CSP. A column such as Chiralpak® IA or Chiralcel® OD-H is an excellent first choice due to their broad selectivity for N-protected compounds.[6]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of an alkane (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Rationale: The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary way to optimize retention time and resolution.

    • Starting Condition: Hexane/Isopropanol (90:10, v/v).

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase. If solubility is an issue, use a slightly stronger solvent like pure isopropanol and inject a small volume.

  • Instrumentation & Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (for the Boc-carbamate) and ~290 nm (for the aldehyde n-π* transition).

    • Injection Volume: 5-10 µL

  • Analysis & Optimization:

    • Inject a racemic standard first to confirm peak separation and identify the retention times of both the (R) and (S) enantiomers.

    • If resolution is poor, decrease the percentage of the alcohol modifier (e.g., to 95:5). This increases retention and often improves separation.

    • If retention times are too long, increase the percentage of the alcohol modifier (e.g., to 80:20).

    • Once separation is achieved, inject the sample of unknown ee.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers:

    • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This technique converts the enantiomeric pair into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA).[1][7] Diastereomers have different spatial arrangements and, therefore, distinct NMR spectra, allowing for quantification by integrating corresponding signals.[2][8]

Mechanism of Chiral Recognition

For an aldehyde, the ideal CDA is a chiral amine or hydrazine that forms a diastereomeric imine or hydrazone, respectively. The key is that the new covalent bond brings the chiral center of the analyte and the chiral center of the CDA into close proximity. The magnetic environment of protons near the original stereocenter becomes different for each diastereomer, leading to separate signals in the ¹H NMR spectrum.

NMR_Mechanism cluster_reactants Reactants cluster_products Diastereomeric Products cluster_spectra Resulting ¹H NMR Spectrum R_Aldehyde (R)-Aldehyde CDA (S)-Chiral Amine (CDA) RS_Imine (R,S)-Diastereomer R_Aldehyde->RS_Imine Forms S_Aldehyde (S)-Aldehyde SS_Imine (S,S)-Diastereomer S_Aldehyde->SS_Imine Forms Spectrum Distinct signals for (R,S) and (S,S) allow quantification. RS_Imine->Spectrum Analyzed by NMR SS_Imine->Spectrum Analyzed by NMR

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

Experimental Protocol: NMR with CDA
  • CDA Selection: Choose a chiral amine with simple, well-resolved protons. (R)- or (S)-1-Phenylethylamine is an excellent and commercially available choice. Ensure the CDA itself is enantiopure.

  • Reaction:

    • In an NMR tube, dissolve ~5-10 mg of the N-Boc-2-morpholinecarbaldehyde sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Add 1.0 to 1.1 equivalents of the chiral amine (e.g., (S)-1-Phenylethylamine).

    • Rationale: A slight excess of the CDA ensures the complete conversion of the aldehyde to the imine. The reaction is typically rapid at room temperature. Adding a small amount of a drying agent like MgSO₄ can drive the equilibrium towards the imine product.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the relaxation delay (d1) to ensure quantitative integration; a value of at least 5 times the longest T₁ is recommended. If T₁ is unknown, a d1 of 10-15 seconds is a safe starting point for accurate quantification.

  • Spectral Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. The aldehyde proton is gone, and a new imine proton signal will appear downfield (typically 7.5-8.5 ppm). Protons adjacent to the stereocenter are also excellent candidates for analysis.

    • Carefully integrate the area of the signal for the major diastereomer (A_major) and the minor diastereomer (A_minor).

  • Calculation: The ee is calculated directly from the integrations:

    • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For analytes that are volatile and thermally stable, chiral GC offers exceptional resolving power and sensitivity.[9][10] The separation principle is analogous to HPLC, but occurs in the gas phase with a CSP coated onto the inside of a long capillary column.

Mechanism of Chiral Recognition

The most common and effective CSPs for chiral GC are derivatized cyclodextrins.[9] These cone-shaped macrocycles have a hydrophobic interior and a hydrophilic exterior. Chiral recognition occurs as the analyte partitions into the cyclodextrin, with selectivity driven by:

  • Inclusion Complexation: One enantiomer fits better into the chiral cavity of the cyclodextrin.

  • Surface Interactions: Hydrogen bonding and dipole interactions occur between the analyte and the derivatized hydroxyl groups on the rim of the cyclodextrin.

Experimental Protocol: Chiral GC
  • Column Selection: A cyclodextrin-based column is required. A good starting point would be a Beta-DEX™ or Gamma-DEX™ column, which are derivatized β- and γ-cyclodextrins, respectively.

  • Sample Preparation: Dilute the sample to ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation & Conditions:

    • Injector: Split/Splitless, operated at 250 °C. Use a high split ratio (e.g., 50:1) to avoid column overload.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Program: This is the most critical parameter to optimize.

      • Rationale: A slow temperature ramp allows for better separation. A typical starting program would be: Hold at 80 °C for 1 min, then ramp at 2-5 °C/min to 220 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Analysis & Optimization:

    • As with HPLC, inject a racemic standard first to determine the retention times and confirm separation.

    • Optimize the temperature program to achieve baseline resolution (Rs > 1.5). A slower ramp rate or a lower starting temperature generally improves resolution.

    • Consideration: Aldehydes can sometimes exhibit poor peak shape on GC columns. If this occurs, derivatization to a more stable oxime (by reacting with hydroxylamine) or acetal may be necessary prior to injection.

Performance Comparison: Selecting the Right Tool

The choice of technique depends on available instrumentation, sample characteristics, and the required analytical throughput.

FeatureChiral HPLCNMR with CDAChiral GC
Principle Differential interaction with a Chiral Stationary Phase (CSP)Conversion to diastereomers, analysis of distinct signalsDifferential interaction with a gaseous CSP
Resolution Very Good to ExcellentDependent on chemical shift difference (Δδ) and field strengthExcellent to Superb
Analysis Time 10-30 minutes per sample5-20 minutes per sample (plus reaction time)20-60 minutes per sample
Method Dev. Effort Moderate (screening columns and mobile phases)Low to Moderate (screening CDAs and solvents)Moderate to High (optimizing temperature program)
Sample Req. Micrograms (µg)Milligrams (mg)Nanograms (ng) to Micrograms (µg)
Destructive? Yes (can be made preparative)No (sample is recoverable)Yes
Key Advantage Broad applicability, high robustnessFast method development, non-destructiveHighest resolution, high sensitivity
Key Limitation Higher cost of chiral columnsRequires mg of pure sample, potential for kinetic resolutionAnalyte must be volatile and thermally stable

Conclusion and Recommendations

For a research or drug development setting, Chiral HPLC is the recommended primary technique for determining the enantiomeric excess of this compound. Its broad applicability, robustness, and the commercial availability of highly effective polysaccharide-based columns make it the most reliable choice for routine analysis.[3][6]

NMR spectroscopy with a chiral derivatizing agent serves as an outstanding and rapid orthogonal method for confirmation.[11] Its non-destructive nature and minimal development time are highly advantageous, especially when a quick check of enantiopurity is needed, provided sufficient sample material is available.

Chiral GC should be considered if the highest possible resolution is required or if trace-level impurities need to be quantified. However, the requirement for analyte volatility and potential need for derivatization make it a more specialized application for this particular molecule.

Ultimately, the most trustworthy analytical data comes from validation across two distinct methods. Employing Chiral HPLC as the primary method and confirming key results with the NMR/CDA approach constitutes a self-validating system that ensures the highest degree of scientific integrity.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]
  • Sheard, D. J., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. CoLab. (Note: This is a placeholder for a valid URL if the original is not accessible, pointing to the general availability of the paper.)
  • ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF. [Link]
  • Yu, X., & Yao, Z. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 972, 1-13. [Link]
  • PolyU Scholars Hub. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]
  • Le, A. T., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2014). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • Royal Society of Chemistry. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
  • PubMed. (2014). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • ResearchGate. (2002). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]
  • DigitalCommons@TMC. (2024).
  • ChemRxiv. (2022).
  • IntechOpen. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • LCGC International. (2016). Contemporary Analysis of Chiral Molecules. [Link]
  • National Institutes of Health. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
  • PubMed Central. (2014). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. [Link]
  • ResearchGate. (2019). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs)
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
  • National Institutes of Health. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
  • National Institutes of Health. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

Sources

A Comparative Guide to (R)- and (S)-N-Boc-2-morpholinecarbaldehyde in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," frequently embedded in a multitude of biologically active compounds to enhance their pharmacological profiles.[1] The introduction of stereocenters into this heterocyclic framework often dictates the molecule's interaction with its biological target, making access to enantiomerically pure building blocks a critical endeavor. Among these, (R)- and (S)-N-Boc-2-morpholinecarbaldehyde have emerged as versatile chiral synthons, offering a gateway to complex molecular architectures. This guide provides an in-depth comparison of these two enantiomers, focusing on their synthesis, stereochemical considerations, and applications, supported by experimental insights to inform researchers in their synthetic strategies.

I. The Strategic Importance of Chiral 2-Substituted Morpholines

The C2 position of the morpholine ring, adjacent to the oxygen atom, is a key site for substitution to modulate the physicochemical and pharmacological properties of drug candidates. The aldehyde functionality at this position in (R)- and (S)-N-Boc-2-morpholinecarbaldehyde serves as a versatile handle for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and olefination reactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures stability during these transformations and allows for facile deprotection under acidic conditions, enabling further derivatization.[2] The choice between the (R) and (S) enantiomer is paramount, as the stereochemistry at this position often translates directly to the stereochemical integrity of the final bioactive molecule, profoundly influencing its efficacy and safety.

II. Comparative Analysis of Synthetic Routes

While a direct, side-by-side comparison of the synthetic efficiency for (R)- and (S)-N-Boc-2-morpholinecarbaldehyde is not extensively documented in a single study, a comparative analysis can be constructed by examining established routes for each enantiomer. The most common and industrially scalable approach relies on the use of enantiopure epichlorohydrin as the chiral starting material.

A concise and operationally simple synthesis of (S)-N-Boc-2-hydroxymethylmorpholine, the immediate precursor to the (S)-aldehyde, has been reported by Henegar, starting from (S)-epichlorohydrin.[3] An analogous route can be inferred for the (R)-enantiomer using (R)-epichlorohydrin, which is also commercially available.[4] The final step in accessing the target aldehydes is a mild oxidation of the primary alcohol.

G cluster_S Synthesis of (S)-enantiomer cluster_R Synthesis of (R)-enantiomer S_epichlorohydrin (S)-Epichlorohydrin S_intermediate1 Intermediate Azido Alcohol S_intermediate2 (S)-2-Hydroxymethylmorpholine S_intermediate3 (S)-N-Boc-2-hydroxymethylmorpholine S_aldehyde (S)-N-Boc-2-morpholinecarbaldehyde R_epichlorohydrin (R)-Epichlorohydrin R_intermediate1 Intermediate Azido Alcohol R_intermediate2 (R)-2-Hydroxymethylmorpholine R_intermediate3 (R)-N-Boc-2-hydroxymethylmorpholine R_aldehyde (R)-N-Boc-2-morpholinecarbaldehyde

Quantitative Comparison of Synthetic Routes

Parameter(S)-N-Boc-2-morpholinecarbaldehydeThis compound
Chiral Starting Material (S)-Epichlorohydrin(R)-Epichlorohydrin
Key Steps 1. Ring opening/Azidation 2. Reductive Cyclization 3. N-Boc Protection 4. Oxidation1. Ring opening/Azidation 2. Reductive Cyclization 3. N-Boc Protection 4. Oxidation
Overall Yield (from epichlorohydrin) ~60-70% (for the alcohol precursor)[3]Comparable yields are expected
Enantiomeric Purity >99% ee[3]>99% ee is expected
Scalability High, chromatography-free process reported[3]High scalability is anticipated

The synthesis of both enantiomers is highly efficient and stereoconservative, with the chirality dictated by the choice of epichlorohydrin. The operational simplicity and avoidance of chromatography for the precursor alcohol make these routes attractive for large-scale production.[3]

III. Stereochemical Stability and Reactivity Considerations

A critical aspect when working with α-chiral aldehydes is their susceptibility to epimerization, particularly under basic or acidic conditions. The use of bulky bases, such as diisopropylethylamine in the Swern oxidation, can mitigate this risk.[5] For reactions involving nucleophilic addition to the aldehyde, careful selection of reaction conditions is crucial to preserve the stereochemical integrity of the morpholine scaffold.

The reactivity of (R)- and (S)-N-Boc-2-morpholinecarbaldehyde is largely dictated by the aldehyde functional group. They readily undergo reactions typical of aldehydes, providing access to a diverse range of substituted morpholines.

G cluster_reactions Key Transformations cluster_products Product Scaffolds aldehyde (R)- or (S)-N-Boc-2- morpholinecarbaldehyde reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) aldehyde->reductive_amination nucleophilic_addition Nucleophilic Addition (R-MgBr or R-Li) aldehyde->nucleophilic_addition wittig_reaction Wittig Olefination (Ph3P=CHR) aldehyde->wittig_reaction amine_product 2-Aminomethyl-morpholine Derivatives reductive_amination->amine_product alcohol_product 2-(1-Hydroxyalkyl)-morpholine Derivatives nucleophilic_addition->alcohol_product alkene_product 2-Vinyl-morpholine Derivatives wittig_reaction->alkene_product

IV. Applications in the Synthesis of Bioactive Molecules

The utility of these chiral building blocks is best illustrated through their incorporation into the synthesis of pharmaceutically relevant molecules. The choice of enantiomer is dictated by the stereochemical requirements of the target molecule.

  • This compound and its derivatives have been employed in the synthesis of potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[6]

  • (S)-N-Boc-2-morpholinecarbaldehyde derivatives have been utilized in the development of selective D3 receptor agonists, which have potential applications in the treatment of Parkinson's disease and other central nervous system disorders.[6]

These examples underscore the principle that the biological activity of the final compound is intrinsically linked to the absolute stereochemistry of the chiral morpholine building block.

V. Experimental Protocols

A. Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine (Precursor to the Aldehyde) [3]

This protocol is adapted from the literature and illustrates the synthesis of the precursor to the (S)-aldehyde. A similar procedure would be followed for the (R)-enantiomer, starting with (R)-epichlorohydrin.

  • Step 1: Synthesis of (S)-1-azido-3-(2-hydroxyethylamino)propan-2-ol. To a solution of 2-aminoethanol in water is added (S)-epichlorohydrin at 0-5 °C. The reaction is stirred overnight at room temperature. Sodium azide is then added, and the mixture is heated to 80 °C for several hours.

  • Step 2: Synthesis of (S)-2-hydroxymethylmorpholine. The aqueous solution from Step 1 is subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Step 3: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine. The resulting (S)-2-hydroxymethylmorpholine is dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion. An aqueous workup followed by removal of the solvent yields the product in high purity without the need for chromatography.

B. General Protocol for Swern Oxidation to (S)-N-Boc-2-morpholinecarbaldehyde [5][7][8]

This is a general procedure for the mild oxidation of the primary alcohol to the aldehyde.

  • 1. Preparation of the Swern Reagent: A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • 2. Oxidation: A solution of (S)-N-Boc-2-hydroxymethylmorpholine in anhydrous dichloromethane is added slowly to the cold Swern reagent. The reaction is stirred for 30-60 minutes at -78 °C.

  • 3. Quenching and Workup: Triethylamine or diisopropylethylamine is added dropwise to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature. Water is added, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be purified by silica gel chromatography.

C. General Protocol for Dess-Martin Oxidation [9][10][11]

The Dess-Martin periodinane (DMP) oxidation offers a milder, chromium-free alternative.

  • 1. Reaction Setup: To a solution of (S)-N-Boc-2-hydroxymethylmorpholine in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane.

  • 2. Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • 3. Workup: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel chromatography.

VI. Conclusion

(R)- and (S)-N-Boc-2-morpholinecarbaldehyde are enantiomerically pure building blocks of significant value in medicinal chemistry and organic synthesis. Their synthesis is readily achieved in a stereospecific manner from the corresponding enantiomers of epichlorohydrin. While their intrinsic reactivity is identical, their utility is dictated by the stereochemical demands of the synthetic target. The choice between the (R) and (S) enantiomer is a critical design element in the development of chiral drugs, with profound implications for biological activity. Careful consideration of reaction conditions, particularly in the oxidation step and subsequent transformations, is necessary to preserve the stereochemical integrity of these valuable synthons.

VII. References

  • MySkinRecipes. This compound. Available at: [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. Available at: [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Available at: [Link]

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Swern oxidation. Available at: [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]

  • Turner, C. I., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. Available at: [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Synthesis of Dess-Martin-Periodinane. Available at: [Link]

  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Available at: [Link]

  • Letopharm Limited. (n.d.). N-Boc-2-morpholinecarbaldehyde. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2012). Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). . Available at: [Link]

  • Der Pharma Chemica. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Available at: [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of N-Boc-pyrrolidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Chiral Aldehydes in Synthesis

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, chiral aldehydes stand as indispensable building blocks. Their ability to undergo a wide array of transformations with high stereocontrol makes them pivotal in the construction of complex, enantiomerically pure molecules. Among these, N-Boc-pyrrolidine-2-carbaldehyde has emerged as a valuable synthon, prized for its role in introducing the functionalized pyrrolidine motif—a common feature in numerous bioactive compounds.

This guide provides an in-depth, objective comparison of the reactivity of N-Boc-pyrrolidine-2-carbaldehyde against common alternative chiral aldehydes. We will delve into key synthetic transformations, supported by experimental data where available and grounded in established principles of chemical reactivity. Our aim is to equip researchers with the critical insights needed to make informed decisions in the selection of reagents for their synthetic endeavors.

I. The Unique Structural and Electronic Profile of N-Boc-pyrrolidine-2-carbaldehyde

The reactivity of N-Boc-pyrrolidine-2-carbaldehyde is intrinsically linked to its structure. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the steric environment around the aldehyde. Furthermore, the pyrrolidine ring introduces a degree of conformational rigidity. This combination of steric hindrance and conformational constraint plays a crucial role in dictating the stereochemical outcome of its reactions.

Compared to a simple aliphatic aldehyde like isobutyraldehyde or a sterically hindered aromatic aldehyde such as 2,4,6-trimethylbenzaldehyde (mesitaldehyde), N-Boc-pyrrolidine-2-carbaldehyde presents a unique chiral environment that can be exploited in asymmetric synthesis.

II. Comparative Reactivity in Key Transformations

A. Reduction of the Aldehyde Moiety

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent can influence the chemoselectivity and, in the case of chiral aldehydes, the diastereoselectivity of the reaction.

Common Reducing Agents:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent.

AldehydeReducing AgentSolventTypical YieldDiastereoselectivityReference
N-Boc-pyrrolidine-2-carbaldehydeNaBH₄Methanol>95%Moderate to highGeneral Knowledge
BenzaldehydeNaBH₄Methanol>95%N/A[1]
Garner's AldehydeDIBAL-HTolueneHighHigh[2][3]

Discussion:

The reduction of N-Boc-pyrrolidine-2-carbaldehyde with sodium borohydride proceeds smoothly to afford the corresponding N-Boc-pyrrolidin-2-ylmethanol. Due to the chiral center at the 2-position, the approach of the hydride can be influenced by the pyrrolidine ring, potentially leading to some degree of diastereoselectivity if a new stereocenter is formed. In comparison, the reduction of a simple achiral aldehyde like benzaldehyde with NaBH₄ is straightforward and does not involve stereoselectivity.

Garner's aldehyde, another prominent chiral building block, is often reduced with more sterically demanding reducing agents like diisobutylaluminium hydride (DIBAL-H) to achieve high diastereoselectivity.[2][3] The choice of reducing agent for N-Boc-pyrrolidine-2-carbaldehyde would similarly depend on the desired stereochemical outcome in more complex substrates.

Experimental Protocol: Reduction of N-Boc-pyrrolidine-2-carbaldehyde with NaBH₄

  • Dissolve N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

G aldehyde N-Boc-pyrrolidine-2-carbaldehyde nabh4 NaBH4, MeOH, 0 °C aldehyde->nabh4 alcohol N-Boc-pyrrolidin-2-ylmethanol nabh4->alcohol

Caption: General workflow for the reduction of N-Boc-pyrrolidine-2-carbaldehyde.

B. Oxidation to the Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is another cornerstone reaction. The choice of oxidant is critical to avoid over-oxidation or side reactions.

Common Oxidizing Agents:

  • Pyridinium Chlorochromate (PCC): A milder chromium-based oxidant.[4][5]

  • Dess-Martin Periodinane (DMP): A mild and selective hypervalent iodine reagent.[4]

AldehydeOxidizing AgentSolventTypical YieldReference
N-Boc-pyrrolidine-2-carbaldehydeDMPCH₂Cl₂HighGeneral Knowledge
Primary AlcoholsPCCCH₂Cl₂Good to High[5][6]
Primary AlcoholsDMPCH₂Cl₂High[4]

Discussion:

Both PCC and DMP are effective for the oxidation of primary alcohols to aldehydes and can, under appropriate conditions, oxidize aldehydes to carboxylic acids, though stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent are more commonly used for the latter transformation.[5] For a sensitive substrate like N-Boc-pyrrolidine-2-carbaldehyde, a mild oxidant like DMP is often preferred to minimize potential side reactions, such as epimerization of the α-chiral center.

The key advantage of DMP is its high chemoselectivity and mild reaction conditions, proceeding at room temperature. PCC, while effective, involves chromium, which poses environmental and health concerns.[4]

Experimental Protocol: Oxidation of N-Boc-pyrrolidine-2-carbaldehyde with DMP

  • Dissolve N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

G aldehyde N-Boc-pyrrolidine-2-carbaldehyde dmp DMP, CH2Cl2 aldehyde->dmp acid N-Boc-pyrrolidine-2-carboxylic acid dmp->acid

Caption: General workflow for the oxidation of N-Boc-pyrrolidine-2-carbaldehyde.

C. Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a powerful tool for C-C bond formation. The stereochemical outcome of these reactions with chiral aldehydes is of paramount importance.

Common Nucleophiles:

  • Grignard Reagents (R-MgX)

  • Organolithium Reagents (R-Li)

  • Enolates (in Aldol reactions)

Comparative Aldol Reaction:

AldehydeNucleophileCatalystDiastereoselectivity (syn:anti)Enantiomeric Excess (ee)Reference
BenzaldehydeAcetoneL-Proline99:196%[7][8]
N-Boc-pyrrolidine-2-carbaldehydeAcetoneL-ProlineModerate to HighModerate to HighInferred

Discussion:

Compared to N-Boc-piperidine-2-carbaldehyde, the five-membered ring of the pyrrolidine derivative is more conformationally constrained. This rigidity can translate to higher facial selectivity in nucleophilic additions.

D. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.

AldehydeAmineReducing AgentTypical YieldReference
BenzaldehydeAmmoniaPd/C, H₂Good[1]
Various AldehydesPrimary AminesNaBH(OAc)₃High[9][10]
N-Boc-pyrrolidine-2-carbaldehydeBenzylamineNaBH(OAc)₃HighInferred

Discussion:

N-Boc-pyrrolidine-2-carbaldehyde is an excellent substrate for reductive amination. The reaction with a primary amine, such as benzylamine, in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is expected to proceed in high yield. The bulky Boc group can influence the approach of the amine and the subsequent reduction, potentially leading to diastereoselectivity.

In comparison to a simple aromatic aldehyde like benzaldehyde, the steric bulk of the N-Boc-pyrrolidine group might slightly decrease the reaction rate but offers the advantage of introducing a valuable chiral scaffold into the final amine product.

Experimental Protocol: Reductive Amination of N-Boc-pyrrolidine-2-carbaldehyde

  • To a solution of N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) and a primary amine (1.1 eq) in dichloromethane, add acetic acid (1.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography.

G aldehyde N-Boc-pyrrolidine-2-carbaldehyde amine R-NH2 aldehyde->amine imine Imine Intermediate amine->imine nabhoac NaBH(OAc)3 imine->nabhoac product Secondary Amine nabhoac->product

Caption: General workflow for reductive amination.

III. Alternative Chiral Aldehydes: A Comparative Overview

  • Garner's Aldehyde: Derived from serine, it is a highly versatile building block for the synthesis of amino alcohols and other complex molecules.[2][3] Its oxazolidine ring provides excellent stereocontrol in many reactions. Compared to N-Boc-pyrrolidine-2-carbaldehyde, Garner's aldehyde is often used when the introduction of a protected amino alcohol functionality is desired.

  • N-Cbz-pyrrolidine-2-carbaldehyde: The benzyloxycarbonyl (Cbz) protecting group offers an alternative to the Boc group. The Cbz group is generally more stable to acidic conditions than the Boc group but can be removed by hydrogenolysis. The electronic and steric properties of the Cbz group can subtly influence the reactivity of the aldehyde compared to its Boc-protected counterpart.

  • N-Boc-piperidine-2-carbaldehyde: The six-membered ring analogue of the topic compound. The greater conformational flexibility of the piperidine ring can lead to lower diastereoselectivity in some reactions compared to the more rigid pyrrolidine system.[11]

IV. Conclusion: Strategic Selection of Chiral Aldehydes

N-Boc-pyrrolidine-2-carbaldehyde is a highly valuable and versatile chiral building block in organic synthesis. Its reactivity profile, governed by the interplay of the Boc protecting group and the pyrrolidine ring, allows for a wide range of transformations.

The choice between N-Boc-pyrrolidine-2-carbaldehyde and other chiral aldehydes ultimately depends on the specific synthetic target and the desired stereochemical outcome. For the introduction of a simple pyrrolidine moiety, it is an excellent choice. For the synthesis of protected amino alcohols with high stereocontrol, Garner's aldehyde may be more suitable. Understanding the subtle differences in reactivity and steric profiles of these aldehydes is key to designing efficient and stereoselective synthetic routes.

This guide has provided a comparative framework for the reactivity of N-Boc-pyrrolidine-2-carbaldehyde. While direct, side-by-side comparative data is not always available, the principles discussed herein should serve as a valuable resource for researchers in the field.

V. References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of enantiomerically pure N-protected α-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Kim, T. L., Jeong, M., & Cheon, C. H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(20), 10355-10362. [Link]

  • O'Doherty, G. A., & You, C. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. [Link]

  • ResearchGate. (2013). (PDF) ChemInform Abstract: Garner's Aldehyde as a Versatile Intermediate in the Synthesis of Enantiopure Natural Products. [Link]

  • Sirit, A., & Genc, H. N. (2024). Asymmetric direct Aldol reaction between acetone and aromatic aldehydes catalyzed by diazadioxocalix[12]arene[12]triazine derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 104, 623–632. [Link]

  • ResearchGate. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. [Link]

  • ResearchGate. (2008). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • National Institutes of Health. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chegg. (2024). Solved 19-47 The two most general amine syntheses are the. [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

Sources

A Comparative Crystallographic Guide to (R)-N-Boc-2-morpholinecarbaldehyde Derivatives: Structure, Conformation, and Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its advantageous physicochemical and metabolic properties.[1] Its incorporation into drug candidates often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] The rigid, yet conformationally flexible, six-membered ring of morpholine allows for precise spatial positioning of substituents, making it an ideal scaffold for interacting with biological targets such as enzymes and receptors.[3][4] In particular, chiral 2-substituted morpholines are valuable building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure pharmaceuticals.[5]

This guide focuses on the X-ray crystallography of (R)-N-Boc-2-morpholinecarbaldehyde and its derivatives. While a publicly available crystal structure for the title compound remains elusive, this guide will provide a comparative analysis based on closely related structures and computational insights. We will delve into the critical aspects of conformational analysis, intermolecular interactions, and the influence of the N-Boc protecting group on the solid-state architecture of these important synthetic intermediates.

Conformational Landscape of N-Boc-2-Substituted Morpholines

The conformational behavior of the morpholine ring is a key determinant of the biological activity of its derivatives. The ring typically adopts a chair conformation to minimize torsional strain. However, the presence of substituents on the nitrogen and carbon atoms can influence the conformational equilibrium.

The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a significant role in the conformational preferences of the morpholine ring. Due to its steric bulk, the Boc group generally prefers to occupy an equatorial position to minimize 1,3-diaxial interactions. This preference can, in turn, influence the orientation of the substituent at the C2 position.

For a 2-substituted N-Boc-morpholine, two primary chair conformations are possible, differing in the axial or equatorial orientation of the C2 substituent. The relative stability of these conformers is governed by a delicate balance of steric and electronic factors.

Hypothetical Conformational Equilibrium of this compound

In the absence of an experimental crystal structure for this compound, we can predict its likely solid-state conformation based on established principles of stereochemistry. The bulky N-Boc group is expected to occupy an equatorial position. The C2-carbaldehyde group can then be either axial or equatorial.

Caption: Conformational equilibrium between the equatorial and axial C2-substituent in N-Boc-2-substituted morpholines.

Generally, for a C2 substituent, an equatorial orientation is sterically favored. However, the presence of the aldehyde group introduces the possibility of intramolecular hydrogen bonding or other electronic interactions that might stabilize the axial conformer in certain crystalline environments. A definitive determination of the preferred conformation in the solid state can only be achieved through single-crystal X-ray diffraction.

Comparative Analysis with a Structurally Related Derivative: A Case Study

Table 1: Hypothetical Crystallographic Data Comparison

ParameterThis compound (Predicted)(R)-N-Boc-2-hydroxymethylmorpholine (Hypothetical)Alternative Derivative (e.g., Carboxylic Acid)
Crystal SystemMonoclinicOrthorhombicTo be determined
Space GroupP2₁P2₁2₁2₁To be determined
a (Å)~10.5~8.9To be determined
b (Å)~6.2~12.1To be determined
c (Å)~11.8~13.5To be determined
β (°)~10590To be determined
V (ų)~740~1450To be determined
Z24To be determined
ConformationChairChairChair
C2-SubstituentEquatorial (Predicted)EquatorialTo be determined
H-Bonding MotifC-H···OO-H···OO-H···O

In this hypothetical comparison, both the aldehyde and the hydroxymethyl derivatives are predicted to adopt a chair conformation with the C2 substituent in an equatorial position to minimize steric hindrance. The primary difference in their crystal packing would likely arise from the nature of their intermolecular interactions. The hydroxymethyl derivative can act as both a hydrogen bond donor and acceptor, potentially forming more extensive hydrogen-bonding networks compared to the carbaldehyde, which primarily acts as a hydrogen bond acceptor through its carbonyl oxygen.

Experimental Protocols: A Guide to Crystallographic Analysis

The successful X-ray crystallographic analysis of this compound derivatives hinges on the growth of high-quality single crystals.

Step 1: Synthesis and Purification

The synthesis of this compound and its derivatives typically involves multi-step sequences, often starting from commercially available chiral precursors.[6] Meticulous purification of the final compound is paramount, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are commonly employed.

Step 2: Crystal Growth

The selection of an appropriate crystallization technique and solvent system is critical.

Caption: A generalized workflow for the crystallization of N-Boc-2-substituted morpholine derivatives.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is often a good starting point for screening crystallization conditions.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound. It can be set up in either a hanging-drop or sitting-drop format.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing for the controlled growth of crystals.

Step 3: X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray data collection. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and torsion angles, which define the molecular conformation and packing.

Conclusion and Future Directions

The crystallographic analysis of this compound and its derivatives is essential for a comprehensive understanding of their structure-activity relationships. While a definitive crystal structure for the title aldehyde is not yet in the public domain, the principles of conformational analysis and a comparative study of related structures provide valuable insights into its likely solid-state conformation.

Future work should focus on obtaining single crystals of this compound to experimentally validate the predicted conformational preferences. Furthermore, co-crystallization studies with potential binding partners could provide invaluable information for rational drug design. The continued exploration of the solid-state chemistry of morpholine derivatives will undoubtedly contribute to the development of novel and more effective therapeutic agents.

References

  • (Placeholder for future reference to the crystal structure of this compound)
  • Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science, 26(11‐12), 1211-1219. [Link]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • (Placeholder for a relevant crystallographic study)
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]
  • Ager, D. J. (Ed.). (2008). Asymmetric catalysis on a large scale. John Wiley & Sons. [Link]

Sources

A Comparative Spectroscopic Guide to the Enantiomers of N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. Therefore, the ability to distinguish between and characterize the enantiomers of a chiral drug candidate is a critical step in the development process. This guide provides an in-depth spectroscopic comparison of the enantiomers of N-Boc-2-morpholinecarbaldehyde, a versatile chiral building block in medicinal chemistry.

While enantiomers possess identical physical properties in an achiral environment, their interaction with other chiral entities, including plane-polarized light or chiral molecules, reveals their distinct nature. This guide will explore three powerful spectroscopic techniques for the differentiation and analysis of the (R)- and (S)-enantiomers of N-Boc-2-morpholinecarbaldehyde: Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

The Challenge of Enantiomeric Differentiation

Enantiomers of a chiral compound like N-Boc-2-morpholinecarbaldehyde will have identical spectra in standard spectroscopic measurements such as NMR and IR absorption spectroscopy. To differentiate them, a chiral environment must be introduced. This can be achieved through the use of chiral shift reagents or solvents in NMR, or by measuring the differential absorption of circularly polarized light in chiroptical spectroscopies like VCD and ECD.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. For chiral analysis, the degeneracy of enantiomeric signals in an achiral solvent must be broken. This is elegantly achieved by introducing a chiral auxiliary, such as a chiral lanthanide shift reagent (LSR)[1][2][3].

Principle of Enantiodiscrimination by Chiral LSRs

Chiral LSRs are paramagnetic complexes, typically containing europium or praseodymium, with chiral ligands. When added to a solution of a racemic or enantioenriched sample, the LSR forms diastereomeric complexes with each enantiomer[1][4]. These diastereomeric complexes have different spatial arrangements and, consequently, their NMR spectra will differ. This results in the splitting of formerly overlapping signals into two distinct sets, one for each enantiomer. The relative integration of these separated signals directly corresponds to the enantiomeric ratio, allowing for the determination of enantiomeric excess (ee)[2].

The magnitude of the induced shift depends on the proximity of the nucleus to the paramagnetic center of the LSR. Protons closer to the site of interaction (in this case, the carbonyl oxygen and the nitrogen of the morpholine ring) will experience a larger shift.

Experimental Protocol: NMR with a Chiral Lanthanide Shift Reagent
  • Sample Preparation: Prepare a solution of racemic or enantioenriched N-Boc-2-morpholinecarbaldehyde in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of LSR: Add a small, known amount of a chiral LSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.

  • Titration: Acquire a series of ¹H NMR spectra after incremental additions of the LSR. Monitor the separation of signals. The optimal amount of LSR will provide baseline resolution of at least one pair of signals without excessive line broadening[1].

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer to determine the enantiomeric excess.

Expected Data for N-Boc-2-morpholinecarbaldehyde
ProtonChemical Shift (δ) without LSR (ppm)Expected Chemical Shift (δ) with Chiral LSR (ppm)
Aldehyde H~9.6(R)-enantiomer: Shifted downfield (S)-enantiomer: Shifted downfield to a different extent
H-2 (CH)~4.1(R)-enantiomer: Shifted downfield (S)-enantiomer: Shifted downfield to a different extent
Morpholine H's~2.8 - 3.9(R)-enantiomer: Shifted downfield (S)-enantiomer: Shifted downfield to a different extent
Boc (CH₃)₃~1.5(R)-enantiomer: Shifted downfield (S)-enantiomer: Shifted downfield to a different extent

Table 1: Predicted ¹H NMR chemical shift changes for the enantiomers of N-Boc-2-morpholinecarbaldehyde upon addition of a chiral lanthanide shift reagent.

G cluster_0 NMR Analysis Workflow Racemic Mixture Racemic Mixture Diastereomeric Complexes Diastereomeric Complexes Racemic Mixture->Diastereomeric Complexes + Chiral LSR Chiral LSR Chiral LSR->Diastereomeric Complexes NMR Spectrometer NMR Spectrometer Diastereomeric Complexes->NMR Spectrometer Analysis Separated Signals Separated Signals NMR Spectrometer->Separated Signals Output Enantiomeric Excess Enantiomeric Excess Separated Signals->Enantiomeric Excess Integration

Figure 1: Workflow for enantiomeric excess determination using NMR with a chiral lanthanide shift reagent.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation[5]. As a chiroptical technique, it is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining the absolute configuration of chiral molecules in solution[6][7].

Principle of VCD

Enantiomers, being mirror images, interact with circularly polarized light in an equal and opposite manner. This results in VCD spectra that are mirror images of each other, with positive bands for one enantiomer appearing as negative bands of equal magnitude for the other[8][9]. The corresponding non-polarized infrared (IR) absorption spectra of the two enantiomers are identical. VCD is particularly advantageous as all organic molecules have vibrational modes in the infrared region, eliminating the need for a chromophore[10][11].

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of around 0.1 M. The solvent should have minimal absorption in the spectral regions of interest.

  • Instrumentation: Use a dedicated VCD spectrometer.

  • Data Acquisition: Acquire the VCD and IR spectra over the desired wavenumber range (e.g., 2000-800 cm⁻¹). Data collection times can be significant (often several hours) to achieve a good signal-to-noise ratio due to the small magnitude of the VCD signal[12][13].

  • Data Processing: The solvent background is subtracted from the sample spectra.

  • Comparison: The VCD spectra of the (R)- and (S)-enantiomers are overlaid to demonstrate their mirror-image relationship.

Expected Data for N-Boc-2-morpholinecarbaldehyde

The most informative regions in the VCD spectrum of N-Boc-2-morpholinecarbaldehyde would likely be the C=O stretching region of the aldehyde and the Boc-group, as well as the C-H bending and C-O stretching regions of the morpholine ring.

Wavenumber (cm⁻¹)Vibrational ModeExpected (R)-Enantiomer VCD SignalExpected (S)-Enantiomer VCD Signal
~1730Aldehyde C=O stretchPositive or NegativeOpposite Sign to (R)
~1690Boc C=O stretchPositive or NegativeOpposite Sign to (R)
~1400-1200C-H bends, C-N stretchesComplex pattern of +/- signalsMirror-image pattern to (R)
~1150-1050C-O stretchesComplex pattern of +/- signalsMirror-image pattern to (R)

Table 2: Predicted VCD spectral characteristics for the enantiomers of N-Boc-2-morpholinecarbaldehyde.

G cluster_1 VCD Spectroscopy Workflow R-Enantiomer R-Enantiomer VCD Spectrometer VCD Spectrometer R-Enantiomer->VCD Spectrometer S-Enantiomer S-Enantiomer S-Enantiomer->VCD Spectrometer Mirror-Image Spectra Mirror-Image Spectra VCD Spectrometer->Mirror-Image Spectra Differential Absorption

Figure 2: Conceptual workflow of VCD spectroscopy for enantiomeric comparison.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region[14][15]. This technique is particularly useful for molecules containing chromophores, which are functional groups that absorb UV-Vis light[16].

Principle of ECD

Similar to VCD, the ECD spectra of enantiomers are mirror images of each other[17]. The sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are dependent on the stereochemistry of the molecule. For N-Boc-2-morpholinecarbaldehyde, the aldehyde carbonyl group and the carbamate of the Boc group will act as chromophores.

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻³ to 10⁻⁵ M) of the enantiomerically pure samples in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a CD spectrometer.

  • Data Acquisition: Scan the appropriate UV wavelength range (e.g., 190-400 nm).

  • Data Processing: Subtract the solvent baseline and present the data as molar ellipticity [θ] or differential molar extinction coefficient (Δε).

  • Comparison: Overlay the ECD spectra of the (R)- and (S)-enantiomers to show their mirror-image relationship.

Expected Data for N-Boc-2-morpholinecarbaldehyde

The carbonyl group of the aldehyde will exhibit an n → π* transition at around 290-300 nm and a π → π* transition at a shorter wavelength. The carbamate group will also contribute to the ECD spectrum.

Wavelength (nm)TransitionExpected (R)-Enantiomer Cotton EffectExpected (S)-Enantiomer Cotton Effect
~290-300n → π* (aldehyde C=O)Positive or NegativeOpposite Sign to (R)
~210-230n → π* (carbamate C=O)Positive or NegativeOpposite Sign to (R)
<200π → π*Positive or NegativeOpposite Sign to (R)

Table 3: Predicted ECD spectral characteristics for the enantiomers of N-Boc-2-morpholinecarbaldehyde.

G cluster_2 ECD Spectroscopy Workflow R-Enantiomer R-Enantiomer ECD Spectrometer ECD Spectrometer R-Enantiomer->ECD Spectrometer S-Enantiomer S-Enantiomer S-Enantiomer->ECD Spectrometer Mirror-Image Cotton Effects Mirror-Image Cotton Effects ECD Spectrometer->Mirror-Image Cotton Effects Differential Absorption

Figure 3: Conceptual workflow of ECD spectroscopy for enantiomeric comparison.

Conclusion

The spectroscopic comparison of the enantiomers of N-Boc-2-morpholinecarbaldehyde is crucial for its application in asymmetric synthesis and drug development. While standard spectroscopic techniques are blind to chirality, the methods outlined in this guide provide robust and reliable means of differentiation.

  • NMR with chiral shift reagents is an excellent method for determining enantiomeric excess in a mixture.

  • VCD and ECD spectroscopy are powerful tools for the assignment of absolute configuration of enantiomerically pure samples, providing mirror-image spectra for the enantiomers.

The complementary nature of these techniques offers a comprehensive toolkit for the chiral analysis of N-Boc-2-morpholinecarbaldehyde and other chiral molecules, ensuring the stereochemical integrity of drug candidates and facilitating the development of safer and more effective pharmaceuticals.

References

  • Relfsneider, D. K., et al. (n.d.). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess.
  • Liu, K. T., & Tong, S. L. (1974). Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers. Analyst, 99(1182), 701-704. [Link]
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
  • AZoM. (2017, June 28).
  • De Boer, J. A., et al. (1993). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 947-952. [Link]
  • Di Salvo, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12899-12909. [Link]
  • Emerald Cloud Lab. (2025, September 3).
  • Zhang, H., & Ye, Y. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Natural products and bioprospecting, 2(1), 1-13. [Link]
  • Viswanathan, T., & Toland, A. (1985). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Welch, C. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(5), 942-951. [Link]
  • Pályi, A., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 3(44), 12415-12419. [Link]
  • United States Pharmacopeia. (2024). General Chapter, 〈782〉 Vibrational Circular Dichroism Spectroscopy. USP-NF. [Link]
  • Royal Society of Chemistry. (2024, January 23).
  • Pescitelli, G., & Di Bari, L. (2014). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 509-543). Royal Society of Chemistry. [Link]
  • Goering, H. L., & Eikenberry, J. N. (1975). U.S. Patent No. 3,915,641. Washington, DC: U.S.
  • ResearchGate. (n.d.). Electronic Circular Dichroism Spectroscopy. [Link]
  • ResearchGate. (n.d.).
  • Koenis, M. A., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6092-6103. [Link]
  • Creative Biolabs. (n.d.).
  • Cerezo, J., et al. (2022). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules, 27(15), 4983. [Link]
  • Di Pietro, S., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
  • ResearchGate. (n.d.). 8.28 Spectroscopic Analysis: NMR and Shift Reagents. [Link]
  • ResearchGate. (n.d.).
  • Pescitelli, G., & Di Bari, L. (2019). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 31(6), 418-444. [Link]
  • Koenis, M. A., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6092-6103. [Link]
  • Hanna, G. A., & Lau-Cam, C. A. (1991). 1H NMR Spectroscopic Method with Chiral Eu(III) Shift Reagent for the Determination of the Enantiomeric Composition of Naproxen.
  • Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Chirality, 29(10), 633-642. [Link]
  • Koenis, M. A., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6092-6103. [Link]
  • ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
  • Dukor, R. K., & Nafie, L. A. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica chimica acta, 853, 11-28. [Link]
  • He, J., et al. (2012). Vibrational circular dichroism spectroscopy of chiral molecules. Comprehensive chiroptical spectroscopy, 1-40. [Link]
  • Wikipedia. (n.d.).
  • MtoZ Biolabs. (n.d.).
  • Jones, A. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Physical Chemistry Chemical Physics, 23(3), 1637-1647. [Link]
  • Buma, W. J., & Feringa, B. L. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 10-15. [Link]
  • JASCO, Inc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. [Link]
  • ResearchGate. (n.d.). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Experimental and simulated electronic circular dichroism (ECD) spectra.... [Link]
  • ResearchGate. (n.d.). Electronic circular dichroism for chiral analysis. [Link]
  • Kurtán, T., et al. (2024). Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. International Journal of Molecular Sciences, 25(12), 6489. [Link]
  • Rivera-Fuentes, P., & Garcia-Garibay, M. A. (2011). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of the Mexican Chemical Society, 55(3), 154-159. [Link]
  • ResearchGate. (n.d.). Comparison of experimental and computed electronic circular dichroism.... [Link]
  • Semantic Scholar. (n.d.). Electronic circular dichroism for chiral analysis. [Link]

Sources

A Comparative Guide to the Biological Activity of Enantiomers Derived from (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of rational design. The spatial arrangement of atoms within a molecule can dramatically influence its interaction with biological targets, leading to profound differences in efficacy, selectivity, and safety profiles between enantiomers. This guide provides an in-depth comparison of the biological activities of enantiomers derived from the versatile chiral building block, (R)-N-Boc-2-morpholinecarbaldehyde. By examining key examples and providing detailed experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage stereochemistry in their own research endeavors.

This compound serves as a valuable starting material for the synthesis of a diverse array of chiral molecules, particularly those incorporating the morpholine scaffold. This heterocycle is a privileged structure in medicinal chemistry, frequently enhancing the pharmacological properties of drug candidates.[1] The defined stereochemistry at the C2 position of this compound allows for the stereoselective synthesis of complex molecules, ensuring the production of enantiomerically pure compounds.[2]

This guide will delve into the stereoselective biological activities of two prominent classes of drugs that feature the chiral morpholine core: norepinephrine reuptake inhibitors, exemplified by Reboxetine, and mTOR inhibitors, a critical class of anti-cancer agents.

The Critical Role of Stereochemistry: More Than a Mirror Image

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of a biological system, such as enzyme active sites and receptor binding pockets, their interactions can differ significantly.[3] This disparity arises from the three-dimensional arrangement of functional groups, which dictates the molecule's ability to form specific bonds and interactions with its biological target. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[4]

Case Study 1: Reboxetine - A Tale of Two Enantiomers in Norepinephrine Reuptake Inhibition

Reboxetine is an antidepressant drug that functions as a selective norepinephrine reuptake inhibitor (NRI).[2] It is clinically available as a racemic mixture of the (S,S) and (R,R) enantiomers.[2] However, extensive research has revealed a significant disparity in their biological activities.

The (S,S)-enantiomer of reboxetine is a significantly more potent inhibitor of the norepinephrine transporter (NET) than its (R,R) counterpart.[5][6] This enhanced potency is attributed to a more favorable binding interaction with the transporter protein. While both enantiomers are metabolized by the same enzymes, the intrinsic difference in their activity underscores the importance of evaluating single enantiomers in drug development.[6]

EnantiomerBiological Activity
(S,S)-Reboxetine Potent and selective norepinephrine reuptake inhibitor.[2]
(R,R)-Reboxetine Less potent norepinephrine reuptake inhibitor.[5]

Diagram: Logical Relationship of Reboxetine Enantiomers

G A This compound (Chiral Precursor) B Stereoselective Synthesis A->B C (S,S)-Reboxetine B->C D (R,R)-Reboxetine B->D E High Potency NET Inhibition C->E F Low Potency NET Inhibition D->F

Caption: Stereoselective synthesis from a chiral morpholine precursor yields Reboxetine enantiomers with distinct biological activities.

Case Study 2: Chiral Morpholines in mTOR Inhibition - A Strategy for Enhanced Selectivity and Potency

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a prime target for cancer therapy.[7] Many potent and selective mTOR inhibitors incorporate a morpholine moiety, which plays a key role in binding to the ATP-binding site of the enzyme.[8] The introduction of chirality into this morpholine ring has been shown to yield enantiomers with distinct potency and selectivity profiles.[9]

A study on pyrazolopyrimidine-based mTOR inhibitors demonstrated that the use of chiral bridged morpholines led to dramatic improvements in selectivity for mTOR over the closely related PI3Kα kinase.[9] Notably, the enantiomers of these chiral morpholine-containing inhibitors exhibited different selectivity and potency, highlighting the profound impact of stereochemistry on target engagement.[9] This stereodifferentiation is attributed to the specific interactions within the deeper pocket of the mTOR active site, which can better accommodate one enantiomer over the other.[9]

Enantiomer ConfigurationmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
Enantiomer A 0.5>10000>20000
Enantiomer B 2050025
Note: This table represents hypothetical data based on the findings that enantiomers of chiral morpholine mTOR inhibitors have different potencies and selectivities.

Diagram: Workflow for Evaluating Chiral mTOR Inhibitors

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesize Enantiomers from Chiral Morpholine B mTOR Kinase Assay A->B C Cell Viability Assay (MTT) A->C D Determine IC50 Values B->D C->D E Select Lead Enantiomer D->E F Xenograft Tumor Model E->F G Assess Antitumor Efficacy F->G

Caption: Experimental workflow for the comparative evaluation of chiral mTOR inhibitors, from in vitro assays to in vivo efficacy studies.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol outlines the general steps for an in vitro kinase assay to determine the inhibitory activity of compounds against mTOR.

  • Preparation of Reagents:

    • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, and 0.1 mM Na₃VO₄.

    • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the assay buffer.

    • Substrate: Use a recombinant, inactive downstream substrate of mTOR, such as 4E-BP1 or S6K1.

    • Enzyme: Use purified, active mTOR enzyme.

    • Test Compounds: Prepare serial dilutions of the enantiomers in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, mTOR enzyme, and the test compound (or DMSO for control).

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • The phosphorylation of the substrate can be detected using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled ATP analog.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[10]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the enantiomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization of Formazan:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a lead enantiomer in a mouse xenograft model.

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Monitor the tumor size by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (length x width²)/2.

    • Record the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analyses, such as histology or Western blotting, to assess the in vivo target modulation.

  • Efficacy Evaluation:

    • Compare the tumor growth inhibition in the treatment group to the control group to determine the antitumor efficacy of the compound.[13][14]

Conclusion

The evidence presented in this guide unequivocally demonstrates that the biological activity of molecules derived from chiral precursors like this compound is profoundly influenced by their stereochemistry. The case studies of Reboxetine and chiral mTOR inhibitors clearly illustrate that enantiomers can possess vastly different potencies and selectivities for their biological targets. This underscores the critical importance of stereoselective synthesis and the separate evaluation of enantiomers in the drug discovery and development process. By understanding and applying the principles and experimental methodologies outlined in this guide, researchers can more effectively design and identify novel therapeutic agents with improved efficacy and safety profiles.

References

  • Yeung, Y. Y., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Journal of Organic Chemistry, 74(15), 5495-5498.
  • Fleishaker, J. C., et al. (1999). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. Journal of Clinical Psychopharmacology, 19(1), 14S-21S.
  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
  • Son, J. H., & Lee, S. G. (2018). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review.
  • Hughes, B., et al. (2006). (+)-(S,S)
  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring, 25(2), 213-219.
  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen.
  • Palchykov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-825.
  • Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
  • Bongers, A., et al. (2023). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Wróbel, T. M., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 10589.
  • Faisal, M., et al. (2017). Synthesis of (S,S)‐Reboxetine. Organic Process Research & Development, 21(11), 1705-1718.
  • Liu, Q., et al. (2015). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 14(7), 1596-1605.
  • Asati, V., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5433.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Chhabra, N., et al. (2013). stereochemistry and biological activity of drugs. Indo American Journal of Pharmaceutical Research, 3(10), 8430-8443.
  • Dunn, P. J., et al. (2011). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S, S)
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC advances, 13(28), 19343-19355.
  • Wang, Y., et al. (2018).
  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038.
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2603-2607.

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of Enantiomerically Pure Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to enhance critical drug-like properties such as aqueous solubility, metabolic stability, and bioavailability.[1] Its prevalence in a multitude of FDA-approved drugs underscores its significance in modern drug design.[1] However, the introduction of a stereocenter within the morpholine ring necessitates the synthesis and validation of single enantiomers, as the biological activity and safety profile of a drug candidate can be critically dependent on its stereochemistry.[2][3]

This guide provides an in-depth comparison of the primary strategies for synthesizing enantiomerically pure morpholines, supported by experimental data and protocols. We will delve into the causality behind experimental choices and outline robust, self-validating systems for confirming enantiomeric purity, equipping researchers, scientists, and drug development professionals with the knowledge to navigate this crucial aspect of pharmaceutical development.

Comparative Analysis of Synthetic Strategies for Enantiomerically Pure Morpholines

The synthesis of enantiomerically pure morpholines can be broadly categorized into three main approaches: asymmetric synthesis, chiral pool synthesis, and chiral resolution. The choice of strategy is often dictated by factors such as the desired substitution pattern, scalability, cost-effectiveness, and the stage of drug development.

Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis involves the creation of a chiral center in a prochiral substrate using a chiral catalyst or reagent. This approach is highly efficient as it directly generates the desired enantiomer, often with high enantiomeric excess (ee).

A prominent example is the asymmetric hydrogenation of dehydromorpholines . This method utilizes transition-metal catalysts, such as rhodium complexes with chiral bisphosphine ligands, to achieve excellent enantioselectivities and quantitative yields.[4][5][6] The catalyst's chiral environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Another powerful technique is the tandem sequential one-pot reaction , which combines hydroamination and asymmetric transfer hydrogenation.[7][8] This strategy efficiently converts aminoalkyne substrates into chiral 3-substituted morpholines in a single pot, minimizing purification steps and improving overall yield.[7] The success of this method often relies on hydrogen-bonding interactions between the substrate and the catalyst's chiral ligand.

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of morpholines. For instance, organocatalytic enantioselective chlorocycloetherification can be employed to construct morpholines containing a quaternary stereocenter with high yields and enantioselectivities.[9]

Chiral Pool Synthesis: Nature's Building Blocks

Chiral pool synthesis leverages readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., serine) and amino alcohols.[10][11][12] This strategy is attractive because the stereochemistry of the final product is predetermined by the starting material, obviating the need for a chiral catalyst or resolution step.

The synthesis of versatile enantiopure morpholine fragments often begins with these chiral building blocks.[10] While this approach is robust and reliable for accessing specific stereoisomers, it can be limited by the availability and structural diversity of the starting materials.

Chiral Resolution: Separating the Mirror Images

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[3][13][14] This is a classical and often practical approach, especially during the early stages of drug discovery when both enantiomers may need to be evaluated.

The most common method is diastereomeric salt formation .[3][13] This involves reacting the racemic morpholine, which is typically basic, with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then liberated from the salt.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful resolution technique.[15][16][17][18] A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.[18] Chiral HPLC is widely used for both analytical determination of enantiomeric purity and for preparative-scale separations.[15][17]

Performance Comparison of Synthetic Strategies
StrategyKey AdvantagesKey DisadvantagesTypical YieldsTypical Enantiomeric Excess (ee)
Asymmetric Hydrogenation High efficiency, high ee, atom economy.[5]Requires specialized catalysts, optimization of reaction conditions.Quantitative[4][5]Up to 99%[4][5][6]
Tandem One-Pot Synthesis High efficiency, reduced purification steps.[7]Substrate scope can be limited by catalyst tolerance.[7]Good[7]>95%[7]
Chiral Pool Synthesis Predetermined stereochemistry, reliable.[10]Limited by the availability of starting materials.~10% over multiple steps[10]>99%
Diastereomeric Salt Resolution Scalable, well-established technique.[3]At least 50% of the material is discarded (the undesired enantiomer), can be laborious.[13]<50% for the desired enantiomer>99% after recrystallization
Chiral HPLC Resolution Applicable to a wide range of compounds, high purity achievable.[16]Can be costly for large-scale production, requires specialized equipment.Dependent on separation efficiency>99%

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is adapted from the work of Duan, et al., on the asymmetric hydrogenation of 2-substituted dehydromorpholines.[5]

Objective: To synthesize an enantiomerically pure 2-substituted morpholine via asymmetric hydrogenation.

Materials:

  • 2-Substituted dehydromorpholine substrate

  • Bisphosphine-rhodium catalyst (e.g., SKP-Rh complex)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • In a glovebox, add the 2-substituted dehydromorpholine (0.1 mmol) and the rhodium catalyst (0.2 mol%) to a vial equipped with a stir bar.

  • Add degassed methanol (1 mL) to the vial.

  • Place the vial in a stainless-steel autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully release the pressure and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral morpholine.

  • Determine the enantiomeric excess using chiral HPLC.

Causality: The choice of a bisphosphine-rhodium catalyst with a large bite angle is crucial for achieving high enantioselectivity.[4][5] The chiral ligands create a specific steric and electronic environment around the metal center, which directs the hydrogenation to one face of the double bond. Methanol is a common solvent for hydrogenations, and degassing is necessary to remove oxygen, which can deactivate the catalyst.

Validation of Enantiomeric Purity: A Self-Validating System

The confirmation of enantiomeric purity is a critical step in the development of chiral drugs. A multi-pronged approach, employing at least two independent analytical techniques, provides a robust and self-validating system. The most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents, and Polarimetry.[19]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[16][17][19] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and quantification.[18]

Workflow for Chiral HPLC Method Development:

cluster_0 Chiral HPLC Method Development Select CSP Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) Screen Mobile Phases Screen Mobile Phases (Normal or Reversed Phase) Select CSP->Screen Mobile Phases Optimize Conditions Optimize Conditions (Flow rate, temperature, mobile phase composition) Screen Mobile Phases->Optimize Conditions Validate Method Validate Method (Linearity, precision, accuracy) Optimize Conditions->Validate Method cluster_1 Synthesis and Validation Workflow Synthesis Synthesis of Chiral Morpholine (Asymmetric, Chiral Pool, or Resolution) Purification Purification (e.g., Chromatography, Crystallization) Synthesis->Purification Validation Validation of Enantiomeric Purity (Chiral HPLC, NMR, Polarimetry) Purification->Validation Decision Enantiomeric Purity Meets Specification? Validation->Decision Final Product Final Enantiomerically Pure Product Decision->Final Product Yes Optimization Optimization of Synthesis/Purification Decision->Optimization No Optimization->Synthesis

Sources

The Architect's Guide to Asymmetric Morpholine Synthesis: A Comparative Study of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the morpholine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its significance as a privileged structure. However, the true therapeutic potential of many morpholine-containing candidates is unlocked only through precise control of their stereochemistry. This guide offers an in-depth comparative analysis of prominent chiral auxiliaries used in the asymmetric synthesis of morpholines, providing the technical insights and experimental data necessary to navigate this critical aspect of drug discovery.

Introduction: The Strategic Importance of Chiral Morpholines

The three-dimensional arrangement of substituents on the morpholine ring can dramatically influence a molecule's pharmacological profile, affecting its binding affinity, selectivity, and metabolic stability. Consequently, the development of robust and predictable methods for asymmetric morpholine synthesis is of paramount importance.[1][2] Chiral auxiliaries, temporarily incorporated into a synthetic route, offer a powerful and reliable strategy to control the stereochemical outcome of key bond-forming reactions that establish the morpholine core.[3]

This guide will dissect the performance of three classes of widely employed chiral auxiliaries: the venerable Evans' oxazolidinones, the practical pseudoephedrine-based auxiliaries, and the sterically demanding 8-phenylmenthol. We will explore their underlying stereochemical models, compare their efficacy through experimental data, and provide detailed protocols to empower you to select and implement the optimal strategy for your synthetic challenges.

The Workhorses: Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, N-acyloxazolidinones are arguably the most well-established and versatile chiral auxiliaries in asymmetric synthesis.[3][4] Their rigid structure and predictable chelation-controlled transition states allow for exceptional levels of stereocontrol in a variety of transformations, including the alkylation and aldol reactions that can be leveraged for morpholine synthesis.

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the formation of a rigid, chelated enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less sterically hindered face. This leads to the predictable formation of a new stereocenter with high diastereoselectivity.

G cluster_evans Evans Auxiliary in Morpholine Synthesis A N-Acyloxazolidinone C Chelated (Z)-Enolate A->C Deprotonation B Base (e.g., NaHMDS) B->C E Diastereoselective Alkylation C->E Facial Shielding D Electrophile (e.g., R-X) D->E F Chiral Precursor to Morpholine E->F G Auxiliary Cleavage (e.g., LiOH/H2O2) F->G H Chiral Carboxylic Acid G->H I Recovered Auxiliary G->I J Reduction & Cyclization H->J K Chiral Morpholine J->K G cluster_myers Myers' Asymmetric Alkylation for Morpholine Precursors A Pseudoephedrine Amide C Chelated (Z)-Enolate A->C Deprotonation B LDA, LiCl B->C E Diastereoselective Alkylation C->E Facial Shielding D Electrophile (R-X) D->E F Alkylated Amide E->F G Auxiliary Cleavage F->G H Chiral Carboxylic Acid/Alcohol G->H I Recovered Pseudoephedrine G->I J Cyclization to Morpholine H->J K Chiral Morpholine J->K

Sources

Safety Operating Guide

Navigating the Disposal of (R)-N-Boc-2-morpholinecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles of Chemical Waste Management

The proper disposal of any chemical waste is not merely a procedural task but a critical component of a laboratory's Chemical Hygiene Plan (CHP).[1][2] The Resource Conservation and Recovery Act (RCRA) establishes the legal framework for hazardous waste management, prohibiting the disposal of such chemicals in regular trash or sewer systems.[3] For academic and research laboratories, the EPA's Subpart K regulations offer specific guidelines for waste management, including storage time limits and regular inspections.[3]

II. Hazard Assessment of (R)-N-Boc-2-morpholinecarbaldehyde

A thorough understanding of the potential hazards associated with this compound is the first step in determining the appropriate disposal pathway. Based on its chemical structure, the following hazards should be considered:

  • Aldehyde Group: Aldehydes as a class of compounds can be irritants and sensitizers. Some are toxic and may be respiratory irritants.[4]

  • Non-Halogenated Organic Compound: This compound does not contain halogens, which simplifies its classification for disposal, as non-halogenated and halogenated waste streams are typically segregated.[5][6][7][8]

  • Morpholine Moiety: While the core morpholine structure has its own toxicological profile, the N-Boc protection group significantly alters its reactivity.

Given these characteristics, this compound should be treated as a hazardous chemical waste.

III. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and vapors.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of potentially harmful vapors.
IV. Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.[9]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[5][10]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[3][5]

  • Label the Waste Container:

    • Label the container before adding any waste.[5]

    • The label must clearly state "Hazardous Waste".[11]

    • Identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

    • List all constituents if it is a mixed waste stream.[5][7]

  • Waste Accumulation:

    • Collect the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11][12]

    • Keep the waste container closed at all times, except when actively adding waste.[5][8]

    • Do not overfill the container; leave at least a one-inch headspace to allow for expansion.[6]

    • Segregate this non-halogenated organic waste from halogenated solvents, acids, bases, and oxidizers.[7][8][12]

V. Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 cluster_1 Spill Response start Waste Generation: This compound ppe Wear Appropriate PPE start->ppe waste_container Select & Label Compatible 'Non-Halogenated Organic Waste' Container ppe->waste_container collect Collect Waste in SAA waste_container->collect spill Small Spill (<100 mL)? collect->spill full Container Full? collect->full absorb Absorb with Inert Material (e.g., vermiculite) spill->absorb Yes large_spill Large Spill (>100 mL)? spill->large_spill No spill_waste Collect in a Sealed Bag/Container Label as Hazardous Waste absorb->spill_waste request Request Waste Pickup from EHS spill_waste->request evacuate Evacuate Area & Alert EHS large_spill->evacuate Yes large_spill->full No full->collect No seal Securely Seal Container full->seal seal->request disposal Final Disposal by Licensed Vendor (e.g., Incineration) request->disposal

Caption: Disposal workflow for this compound.

VI. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills (less than 100 mL):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]

    • Carefully collect the absorbed material into a sealable, compatible container.[6]

    • Label the container as hazardous waste, detailing the contents.

    • Clean the spill area with soap and water.

  • Large Spills (greater than 100 mL):

    • Evacuate all non-essential personnel from the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • If flammable, remove all ignition sources.

    • Prevent the spill from entering drains.

VII. Treatment and Final Disposal

For many aldehydes, chemical deactivation to a less hazardous substance can be a viable pre-disposal step.[4][13] For instance, oxidation of aldehydes can yield the corresponding carboxylic acids, which are often less toxic and volatile.[4] However, such procedures should only be undertaken by trained personnel with a thorough understanding of the reaction chemistry and in accordance with institutional and local regulations.[13]

In most research settings, the most common and recommended disposal method is to have the collected waste removed by a licensed hazardous waste disposal company.[9][10] These companies typically use high-temperature incineration for organic waste, which effectively destroys the chemical.[9]

VIII. Regulatory Compliance Summary
Regulation/StandardKey Requirement
OSHA 29 CFR 1910.1450 (Laboratory Standard)Requires a written Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[1][2]
EPA 40 CFR Part 262 (RCRA)Establishes standards for hazardous waste generators, including proper identification, labeling, and storage of waste.[3][14]
Institutional EHS Policies Adherence to your specific institution's Environmental Health and Safety guidelines is mandatory. These policies will provide detailed procedures for waste container labeling, storage locations, and pickup requests.

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • OSHA Compliance For Labor
  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. [Link]
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]
  • Focus on: Treatment by Aldehyde Deactivation.
  • Non-Halogenated Solvents in Laboratories.
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Liquid waste. Chimactiv - AgroParisTech. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Chemical Waste Disposal Guidelines. Emory University. [Link]
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • HAZARDOUS WASTE SEGREG
  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Millersville University. [Link]

Sources

A Senior Application Scientist's Guide to Handling (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for (R)-N-Boc-2-morpholinecarbaldehyde (CAS 913642-85-0). As a chiral building block crucial in the synthesis of bioactive molecules and drug candidates, its safe management is paramount to ensuring both personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a deep-dive into the causality behind each recommendation, grounded in the compound's specific chemical characteristics.

Hazard Analysis: Understanding the Molecule

This compound's safety profile is dictated by its three primary structural components: the morpholine ring, the aldehyde functional group, and the N-Boc (tert-butoxycarbonyl) protecting group.

  • Aldehyde Group (-CHO): The primary source of immediate handling hazards. Aldehydes are known to be irritants. The GHS classification for the enantiomer of this compound confirms it may cause respiratory irritation.[2] Aldehydes can also be skin irritants, necessitating robust barrier protection.[2][3]

  • Morpholine Core: While the nitrogen is protected by the Boc group, the underlying morpholine structure is notable. The parent compound, morpholine, is flammable, corrosive, and toxic.[4] While this derivative is less reactive, this knowledge informs a cautious approach.

  • N-Boc Protecting Group: This group renders the amine non-nucleophilic and is generally stable under basic and mild acidic conditions.[5] The primary hazard associated with the Boc group arises during its intentional removal (deprotection), which often requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, introducing a separate set of handling risks.[6][7][8]

Based on available safety data for the stereoisomer, the compound is classified as causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[2][9]

Immediate Safety and PPE Requirements

For quick reference, the following table summarizes the key hazards and the minimum required personal protective equipment.

Hazard ClassGHS Hazard StatementMinimum Required PPE
Skin Irritation H315: Causes skin irritation[2]Nitrile gloves, fully-buttoned lab coat
Eye Irritation H319: Causes serious eye irritation[2]Chemical splash goggles or safety glasses
Respiratory Irritation H335: May cause respiratory irritation[2]Use only in a certified chemical fume hood
Acute Oral Toxicity H302: Harmful if swallowed[9]Standard laboratory hygiene (no eating/drinking)

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following protocol is designed to provide comprehensive protection during all phases of handling, from initial weighing to reaction quenching and disposal.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[10]

  • Enhanced Precaution: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., transfers, quenching), a full-face shield must be worn over the chemical splash goggles.[3] This provides a secondary barrier for the entire face.

Hand Protection
  • Glove Selection: Single-use nitrile gloves are the standard recommendation.[3] Aldehydes can readily penetrate latex gloves, rendering them ineffective and creating a false sense of security.[3] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.[10]

  • Technique: Use a double-gloving technique for added protection during high-risk procedures. Inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately upon known or suspected contact with the chemical.[10]

Skin and Body Protection
  • Primary Barrier: A flame-resistant (FR) or 100% cotton lab coat with long sleeves, fully buttoned, is mandatory.[10] Synthetic materials like polyester can melt and adhere to the skin in case of a fire or chemical splash.

  • Secondary Barrier: For transfers of solutions or handling quantities greater than 10g, a chemical-resistant apron should be worn over the lab coat.[3]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are required.[10] Fabric or mesh-topped shoes offer inadequate protection against spills.

Respiratory Protection
  • Primary Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

  • Emergency Use: In the event of a large spill or failure of engineering controls, respiratory protection may be necessary. The use of a respirator requires prior medical clearance, fit-testing, and training.[10] A full-face or half-mask air-purifying respirator with organic vapor cartridges would be appropriate.[11]

Safe Handling Workflow

The following diagram outlines the critical stages and associated safety checks for a typical laboratory workflow involving this reagent.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use cluster_cleanup 3. Decontamination & Disposal prep_ppe Don PPE: - Goggles - Nitrile Gloves - Lab Coat prep_fume Verify Fume Hood Operation prep_ppe->prep_fume prep_gather Gather Materials (Spatula, Glassware, etc.) prep_fume->prep_gather handle_weigh Weigh Compound (in fume hood) prep_gather->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel (in fume hood) handle_weigh->handle_transfer handle_reaction Perform Reaction (maintain containment) handle_transfer->handle_reaction clean_quench Quench Reaction Mixture (if necessary) handle_reaction->clean_quench Reaction complete clean_decon Decontaminate Glassware & Surfaces clean_quench->clean_decon clean_waste Segregate & Label Waste Container clean_decon->clean_waste clean_doff Doff PPE Correctly (Gloves last) clean_waste->clean_doff wash wash clean_doff->wash Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Operational Protocols

Step-by-Step Handling Procedure
  • Preparation: Before retrieving the chemical, verify that the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.

  • Retrieval: The compound should be stored in a sealed container under an inert atmosphere at or below -20°C.[1][9] Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing & Transfer: Perform all weighing and transfer operations inside the fume hood. Use a spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Reaction Setup: Add solvents and other reagents slowly to the vessel containing the aldehyde. If the reaction is exothermic, ensure an adequate cooling bath is in place.

  • Post-Reaction: Upon completion, cool the reaction mixture to room temperature before quenching or workup.

  • Decontamination: Clean all glassware and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The lab coat and gloves should be removed last, just before exiting the lab.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency & Spill Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[12] Seek medical advice if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Small Spill (<5g): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spill (>5g): Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.[3]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][13] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[1][9]

  • Disposal: All waste material, including empty containers and contaminated absorbents, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Typically, this involves removal by an authorized incinerator.[2]

References

  • Centers for Disease Control and Prevention (CDC). (2012). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
  • Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment (PPE).
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • MySkinRecipes. (n.d.). This compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubChem. (2024). (R)-N-Boc-2-hydroxymethylmorpholine.
  • Quora. (2022). What is the protection of BOC in organic synthesis processes?.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-Boc-2-morpholinecarbaldehyde
Reactant of Route 2
(R)-N-Boc-2-morpholinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.